5-(Methylsulfonyl)-1H-indazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methylsulfonyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-13(11,12)7-2-3-8-6(4-7)5-9-10-8/h2-5H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCCXHFNVCNWPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-(Methylsulfonyl)-1H-indazole chemical properties and structure
An In-Depth Technical Guide to 5-(Methylsulfonyl)-1H-indazole: Chemical Properties, Structure, and Synthetic Methodologies
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive technical overview of this compound. This document delves into its core chemical and physical properties, structural features, and established synthetic protocols, underscoring its significance as a versatile building block in medicinal chemistry.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in drug discovery. Its structural resemblance to purine bases allows it to function as a bioisostere for endogenous molecules, interacting with a wide array of biological targets. Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of a methylsulfonyl group at the 5-position of the indazole core can significantly modulate the molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability, thereby enhancing its drug-like characteristics. Consequently, this compound serves as a crucial intermediate in the synthesis of numerous biologically active compounds, particularly kinase inhibitors for cancer therapy.
Structural Elucidation and Physicochemical Profile
The structural integrity and physicochemical characteristics of a molecule are fundamental to its behavior in biological systems. This section details the key properties of this compound.
Chemical Structure
The molecular structure of this compound is characterized by the fusion of a pyrazole and a benzene ring, with a methylsulfonyl (-SO₂CH₃) group attached to the carbon at position 5 of the indazole core.
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// Benzene ring
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// Pyrazole ring
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// Sulfonyl group
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Caption: General workflow for the synthesis of 1H-indazoles.
Detailed Experimental Protocol
This protocol is adapted from a general method for the synthesis of 1H-indazoles and should be optimized for the specific synthesis of this compound.
Materials:
-
Substituted o-aminobenzoxime
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (NEt₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
Reaction Setup: To a solution of the o-aminobenzoxime (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (NEt₃, 1.2 eq).
-
Rationale: Triethylamine acts as a base to neutralize the HCl generated during the reaction. The reaction is performed at 0 °C to control the exothermic reaction.
-
Addition of Mesyl Chloride: Slowly add methanesulfonyl chloride (MsCl, 1.1 eq) to the reaction mixture.
-
Rationale: MsCl is the activating agent for the oxime group, facilitating the subsequent cyclization. Slow addition is crucial to maintain temperature control.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Rationale: TLC allows for the tracking of the consumption of the starting material and the formation of the product.
-
Quenching and Extraction: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.
-
Rationale: The bicarbonate solution neutralizes any remaining acid. Extraction with DCM ensures the complete recovery of the product from the aqueous phase.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Rationale: The brine wash removes any residual water, and sodium sulfate is a drying agent that removes trace amounts of water from the organic solution.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes).
-
Rationale: Column chromatography separates the desired product from any unreacted starting materials and byproducts.
Spectroscopic Characterization
An In-Depth Technical Guide to the Synthesis of 5-(Methylsulfonyl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Methylsulfonyl)-1H-indazole is a crucial heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds. Its synthesis is a key step in the development of various therapeutic agents. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on a robust and widely applicable two-step strategy involving the formation of a key thioether intermediate followed by oxidation. This document will delve into the mechanistic rationale behind the chosen synthetic routes, provide detailed experimental protocols, and offer insights into process optimization and characterization of the final product.
Introduction: The Significance of the Indazole Core
The indazole nucleus, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in drug discovery. Its unique structural and electronic properties allow it to interact with a wide range of biological targets, leading to its incorporation into drugs with diverse therapeutic applications, including anti-cancer, anti-inflammatory, and neuroprotective agents. The methylsulfonyl group at the 5-position often enhances the pharmacological profile of the indazole core by improving solubility, metabolic stability, and target binding affinity. Consequently, efficient and scalable synthetic routes to this compound are of paramount importance to the pharmaceutical industry.
Primary Synthetic Strategy: A Two-Step Approach
A prevalent and logical synthetic strategy for the preparation of this compound involves a two-step sequence:
-
Synthesis of the Key Intermediate: 5-(Methylthio)-1H-indazole. This step focuses on the construction of the indazole ring system with a methylthio-substituent at the desired position.
-
Oxidation of the Thioether. The methylthio group of the intermediate is then oxidized to the corresponding methylsulfonyl group to yield the final product.
This approach is favored due to the relative ease of introducing the methylthio group into commercially available starting materials and the well-established methods for the oxidation of sulfides to sulfones.
Pathway I: Synthesis of 5-(Methylthio)-1H-indazole
The synthesis of the 5-(methylthio)-1H-indazole intermediate can be achieved through various classical indazole ring-forming reactions. A highly effective method utilizes the diazotization of a suitably substituted aniline followed by an intramolecular cyclization.
Starting Material Selection: The Importance of the Precursor
The logical starting material for this pathway is 4-(Methylthio)-2-methylaniline . The methyl group at the 2-position and the amino group are essential for the formation of the pyrazole ring of the indazole, while the methylthio group at the 4-position will ultimately become the desired substituent at the 5-position of the indazole core.
Reaction Scheme: Diazotization and Cyclization
The overall transformation is depicted in the following scheme:
A Spectroscopic Guide to 5-(Methylsulfonyl)-1H-indazole: Elucidating its Molecular Fingerprint for Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-(Methylsulfonyl)-1H-indazole in Medicinal Chemistry
This compound is a heterocyclic aromatic compound that has garnered significant interest within the field of medicinal chemistry. The indazole scaffold is a well-established pharmacophore, present in a variety of clinically approved drugs and late-stage clinical candidates. The addition of a methylsulfonyl group at the 5-position can significantly modulate the physicochemical properties of the indazole core, influencing its solubility, metabolic stability, and target-binding affinity. This makes this compound a valuable building block in the design and synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors for oncology and inflammatory diseases.
A thorough and unambiguous characterization of this molecule is paramount for its effective utilization in drug discovery pipelines. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By presenting a detailed analysis of its spectral features, this guide aims to serve as an essential resource for researchers, enabling confident identification, quality control, and further derivatization of this important chemical entity.
Molecular Structure and Key Features
The structural integrity of this compound is the foundation of its chemical reactivity and biological activity. Understanding its architecture is crucial for interpreting its spectroscopic data.
Figure 1. Chemical structure of this compound.
The molecule consists of a bicyclic indazole ring system, which is a fusion of a benzene ring and a pyrazole ring. A methylsulfonyl (-SO₂CH₃) group is attached to the C5 position of the indazole core. The presence of the electron-withdrawing sulfonyl group and the acidic N-H proton of the pyrazole ring are key determinants of the molecule's spectroscopic properties.
Spectroscopic Data Profile
A comprehensive analysis using various spectroscopic techniques is essential for the unequivocal identification and characterization of this compound. The following sections detail the expected and reported data from NMR, IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
Experimental Protocol for NMR Analysis:
A standard protocol for acquiring NMR spectra of this compound would involve the following steps:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Record the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is generally required due to the low natural abundance of the ¹³C isotope.
The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH (indazole) | ~13.5 (broad s) | Broad Singlet | - |
| H-3 | ~8.3 (s) | Singlet | - |
| H-4 | ~8.2 (d) | Doublet | ~1.5 |
| H-7 | ~7.9 (d) | Doublet | ~8.8 |
| H-6 | ~7.8 (dd) | Doublet of Doublets | ~8.8, ~1.8 |
| -SO₂CH ₃ | ~3.3 (s) | Singlet | - |
Note: Predicted chemical shifts are based on the analysis of structurally related indazole derivatives and may vary slightly depending on the solvent and experimental conditions.
Interpretation of the ¹H NMR Spectrum:
-
The downfield broad singlet around 13.5 ppm is characteristic of the acidic N-H proton of the indazole ring.
-
The aromatic region will display signals for the four protons on the indazole ring system. The electron-withdrawing effect of the sulfonyl group will cause the protons in its vicinity (H-4 and H-6) to be shifted downfield.
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The singlet at approximately 3.3 ppm corresponds to the three equivalent protons of the methyl group attached to the sulfonyl moiety.
The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-7a | ~141 |
| C-5 | ~138 |
| C-3a | ~135 |
| C-3 | ~133 |
| C-7 | ~128 |
| C-6 | ~122 |
| C-4 | ~118 |
| -SO₂C H₃ | ~44 |
Note: Predicted chemical shifts are based on the analysis of structurally related indazole derivatives and may vary slightly depending on the solvent and experimental conditions.
Interpretation of the ¹³C NMR Spectrum:
-
The spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.
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The carbons of the aromatic indazole ring will appear in the downfield region (typically 110-145 ppm).
-
The carbon of the methyl group attached to the sulfonyl group will be observed in the upfield region, around 44 ppm.
Figure 2. A generalized workflow for the spectroscopic analysis of a chemical compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol for IR Analysis:
-
Sample Preparation: The IR spectrum can be obtained using a neat solid sample with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr (potassium bromide) pellet containing a small amount of the compound.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300-3100 | Medium, Broad |
| C-H Stretch (Aromatic) | 3100-3000 | Medium |
| C-H Stretch (Aliphatic) | 3000-2850 | Weak |
| C=C Stretch (Aromatic) | 1620-1450 | Medium to Strong |
| S=O Stretch (Asymmetric) | 1350-1300 | Strong |
| S=O Stretch (Symmetric) | 1160-1120 | Strong |
Interpretation of the IR Spectrum:
-
A broad absorption band in the region of 3300-3100 cm⁻¹ is indicative of the N-H stretching vibration of the indazole ring.
-
The strong absorption bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group, respectively. These are key diagnostic peaks for this molecule.
-
Absorptions in the 1620-1450 cm⁻¹ range correspond to the C=C stretching vibrations within the aromatic indazole ring.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.
Experimental Protocol for Mass Spectrometry Analysis:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent.
-
Ionization: A soft ionization technique, such as Electrospray Ionization (ESI), is commonly used to generate the molecular ion with minimal fragmentation.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer.
-
Detection: The detector records the abundance of each ion.
Expected Mass Spectrum Data:
-
Molecular Weight: The molecular weight of this compound (C₈H₈N₂O₂S) is 196.23 g/mol .[1]
-
Molecular Ion Peak: In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M+H]⁺) would be observed at an m/z value corresponding to the exact mass of the protonated molecule. For C₈H₉N₂O₂S⁺, the calculated exact mass is 197.0434.
-
Fragmentation Pattern: While detailed fragmentation is dependent on the ionization method and energy, common fragmentation pathways for related indazole sulfonamides may involve the loss of the methyl group from the sulfonyl moiety or cleavage of the sulfonyl group itself.
Conclusion: A Foundation for Future Discovery
The comprehensive spectroscopic characterization of this compound is a critical step in ensuring its quality and proper application in research and drug development. The NMR, IR, and Mass Spectrometry data presented in this guide provide a detailed molecular fingerprint, enabling researchers to confidently identify and utilize this valuable chemical building block. As the quest for novel therapeutics continues, a solid understanding of the fundamental properties of such key intermediates will undoubtedly pave the way for future discoveries in medicinal chemistry.
References
The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of Methylsulfonyl Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1] This guide provides an in-depth technical exploration of a particularly impactful class of these compounds: the methylsulfonyl indazole derivatives. We will trace their historical development from foundational synthetic principles to their rise as potent kinase inhibitors, culminating in the approval of landmark anticancer drugs. This document will elucidate the causal relationships behind experimental designs, detail key synthetic protocols, and visualize the complex biological pathways they modulate, offering a comprehensive resource for researchers in the field of drug discovery.
The Indazole Core: A Foundation of Versatility
First synthesized in the 1880s by Nobel laureate Emil Fischer, the indazole ring system has long been a subject of interest in organic chemistry.[2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone for the design of biologically active molecules. The indazole scaffold can be considered a bioisostere of indole, possessing a hydrogen bond donor (NH group) and an additional nitrogen atom that can act as a hydrogen bond acceptor, potentially enhancing affinity for biological targets.[2] This versatility has led to the development of indazole-containing drugs with a wide array of therapeutic applications, including anti-inflammatory agents like benzydamine and antiemetics such as granisetron.[3]
The Dawn of a New Era: The Methylsulfonyl Group and Kinase Inhibition
The strategic incorporation of a methylsulfonyl (-SO₂CH₃) group onto the indazole scaffold marked a pivotal moment in the evolution of these derivatives, particularly in the realm of oncology. The methylsulfonyl moiety is a versatile functional group that can significantly influence a molecule's physicochemical properties, including solubility, metabolic stability, and target-binding affinity. Its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor make it an ideal pharmacophore for interaction with the ATP-binding pocket of protein kinases.
The rise of methylsulfonyl indazole derivatives is intrinsically linked to the broader history of protein kinase inhibitors. Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[4][5] The development of small molecule kinase inhibitors, which can block the activity of these enzymes, has revolutionized cancer therapy.
The Rationale for the Methylsulfonyl Indazole Scaffold
The combination of the indazole core and the methylsulfonyl group proved to be a particularly fruitful strategy for targeting protein kinases for several key reasons:
-
Mimicking Key Interactions: The indazole ring can effectively mimic the adenine region of ATP, anchoring the inhibitor in the kinase's active site through hydrogen bonding with the hinge region.
-
Enhanced Potency and Selectivity: The methylsulfonyl group can form additional hydrogen bonds and van der Waals interactions with specific amino acid residues in the kinase domain, leading to increased potency and selectivity for the target kinase.
-
Favorable Physicochemical Properties: The inclusion of the sulfonyl group can improve metabolic stability and aqueous solubility, crucial properties for oral bioavailability and overall drug-likeness.
Landmark Discoveries: Pazopanib and Axitinib
The therapeutic potential of methylsulfonyl indazole derivatives was fully realized with the development and approval of two landmark drugs: Pazopanib and Axitinib. Both are multi-targeted tyrosine kinase inhibitors that have become standard-of-care treatments for specific types of cancer.
Pazopanib: A New Hope for Renal Cell Carcinoma and Soft Tissue Sarcoma
Developed by GlaxoSmithKline, Pazopanib (marketed as Votrient®) is an oral angiogenesis inhibitor that targets several key tyrosine kinases, most notably the Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit.[6] Its discovery and development represented a significant advancement in the treatment of advanced renal cell carcinoma (RCC) and soft tissue sarcoma (STS).
The preclinical development of Pazopanib demonstrated its potent anti-angiogenic and antitumor activity in various in vitro and in vivo models.[7][8] These studies were crucial in establishing its mechanism of action, which primarily involves the inhibition of VEGFR-2, thereby disrupting the formation of new blood vessels that tumors need to grow and metastasize.[6][7] Phase I clinical trials established a well-tolerated dose that achieved plasma concentrations sufficient for maximal inhibition of VEGFR-2 phosphorylation.[7] Subsequent Phase II and III trials confirmed its efficacy, leading to its approval by the U.S. Food and Drug Administration (FDA).[7]
Axitinib: A Second-Generation VEGFR Inhibitor
Axitinib (marketed as Inlyta®), developed by Pfizer, is another potent and selective second-generation tyrosine kinase inhibitor of VEGFR-1, -2, and -3.[9] It was approved for the treatment of advanced renal cell carcinoma after failure of one prior systemic therapy.[2]
The development of Axitinib was a testament to the power of structure-based drug design.[9] Starting from a pyrazole-styryl derivative, researchers utilized a truncated lead compound strategy and introduced conformational constraints to design a highly potent and selective inhibitor.[9] Preclinical studies demonstrated that Axitinib potently inhibits VEGFRs at subnanomolar concentrations, leading to the inhibition of tumor growth and angiogenesis in various xenograft models.[9] Clinical trials confirmed its efficacy, showing a significant improvement in progression-free survival in patients with advanced RCC.[2]
Synthesis of Methylsulfonyl Indazole Derivatives: A Technical Overview
The synthesis of methylsulfonyl indazole derivatives can be broadly categorized into two main approaches: introduction of the methylsulfonyl group onto a pre-formed indazole ring (C-sulfonylation or N-sulfonylation) or construction of the indazole ring with the methylsulfonyl group already in place on one of the precursors.
C-Sulfonylation of the Indazole Ring
Attaching the methylsulfonyl group directly to the carbon framework of the indazole ring often involves electrophilic substitution or transition-metal-catalyzed cross-coupling reactions. A notable modern approach is the electrochemical C3-H sulfonylation of 2H-indazoles, which offers a transition-metal- and external oxidant-free method.[7][10]
-
Setup: In an undivided electrochemical cell equipped with a graphite anode and a platinum cathode, combine 2-phenyl-2H-indazole (0.2 mmol), tosylhydrazide (0.3 mmol), and potassium carbonate (0.3 mmol) in acetonitrile (5 mL).
-
Electrolysis: Pass a constant current of 10 mA through the solution at room temperature under an ambient air atmosphere.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, evaporate the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield 2-phenyl-3-tosyl-2H-indazole.
N-Sulfonylation of the Indazole Ring
The introduction of a methylsulfonyl group onto one of the nitrogen atoms of the indazole ring is a common strategy. This is typically achieved by reacting the indazole with methanesulfonyl chloride in the presence of a base.[11]
-
Deprotonation: To a stirred solution of 5-nitroindazole (1 equivalent) in dry N,N-dimethylformamide (DMF) at 0 °C, add sodium hydride (NaH) (1.2 equivalents) portion-wise. Stir the mixture for 30 minutes at 0 °C.
-
Sulfonylation: Add methanesulfonyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the N-methylsulfonylated indazole.
Mechanism of Action: Targeting the VEGFR Signaling Pathway
The primary mechanism of action for clinically successful methylsulfonyl indazole derivatives like Pazopanib and Axitinib is the inhibition of the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway. This pathway is a critical regulator of angiogenesis, the process of forming new blood vessels from pre-existing ones.
VEGFR Signaling Pathway
Figure 1. Simplified diagram of the VEGFR signaling pathway and the inhibitory action of methylsulfonyl indazole derivatives.
As depicted in Figure 1, the binding of VEGF to its receptor (VEGFR) on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ, PI3K/Akt/mTOR, and Ras/Raf/MEK/ERK pathways. These pathways ultimately lead to gene expression changes that promote cell proliferation, survival, migration, and the formation of new blood vessels.
Methylsulfonyl indazole derivatives, such as Pazopanib and Axitinib, act as competitive inhibitors of ATP at the catalytic site of the VEGFR kinase domain. By blocking the binding of ATP, they prevent receptor autophosphorylation and effectively shut down the downstream signaling cascades, thereby inhibiting angiogenesis and suppressing tumor growth.
Structure-Activity Relationship (SAR) Insights
The development of potent and selective methylsulfonyl indazole derivatives has been guided by extensive structure-activity relationship (SAR) studies. Key insights include:
-
The Indazole Core: The 1H-indazole tautomer is generally preferred for its ability to form crucial hydrogen bonds with the kinase hinge region.
-
The Methylsulfonyl Group: The position of the methylsulfonyl group on the indazole ring is critical for optimizing interactions with the kinase active site. In many potent inhibitors, it is located at the 5- or 6-position of the indazole ring.
-
Substitutions on the Indazole Ring: Modifications at other positions of the indazole ring can be used to fine-tune selectivity and pharmacokinetic properties.
-
Linker and Terminal Groups: The nature of the linker connecting the indazole core to other aromatic or heterocyclic moieties, as well as the substituents on these terminal groups, plays a significant role in determining the overall potency and selectivity profile of the inhibitor.
Conclusion and Future Perspectives
The discovery and development of methylsulfonyl indazole derivatives represent a remarkable success story in modern medicinal chemistry. From their origins as versatile heterocyclic scaffolds, the strategic incorporation of the methylsulfonyl group unlocked their potential as potent kinase inhibitors, leading to the development of life-saving cancer therapies. The journey of these compounds, from the initial synthetic explorations to the intricate details of their mechanism of action, provides a powerful case study in rational drug design.
Future research in this area will likely focus on the development of next-generation inhibitors with improved selectivity profiles to minimize off-target effects and overcome mechanisms of drug resistance. Furthermore, the application of the methylsulfonyl indazole scaffold to target other kinase families and disease indications remains a promising avenue for continued discovery and innovation.
References
- 1. WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors - Google Patents [patents.google.com]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use - Google Patents [patents.google.com]
- 5. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective C-H Sulfonylation of 2 H-Indazoles by Electrosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the In Silico Modeling of 5-(Methylsulfonyl)-1H-indazole Binding
Abstract
In the landscape of modern drug discovery, in silico modeling has emerged as a cornerstone for accelerating the identification and optimization of novel therapeutic agents.[1][2] This guide provides a comprehensive, technically-grounded framework for modeling the binding interactions of 5-(Methylsulfonyl)-1H-indazole, a scaffold of significant interest in medicinal chemistry, particularly for its role as a building block for kinase inhibitors.[3][4] We will navigate the essential computational workflows, from initial system preparation to advanced simulation and analysis, offering not just a protocol but the strategic reasoning behind each methodological choice. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to elucidate binding mechanisms and guide molecular design.
Introduction: The Significance of the Indazole Scaffold and In Silico Approaches
The indazole ring system is a privileged scaffold in drug discovery, present in a wide array of pharmaceutical agents due to its versatile biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[5][6] The specific subject of this guide, this compound (C₈H₈N₂O₂S), serves as a crucial intermediate in the synthesis of such compounds.[3][7] Understanding how this molecule and its derivatives interact with their biological targets at an atomic level is paramount for rational drug design.
Computational methods, or in silico modeling, provide a powerful lens through which to view these interactions.[1][2] By simulating the binding of a ligand to its protein target, we can predict binding affinity, identify key intermolecular interactions, and understand the dynamic nature of the complex. This knowledge is invaluable for prioritizing compounds for synthesis and experimental testing, ultimately saving significant time and resources in the drug discovery pipeline.[8][9]
This guide will detail a multi-stage computational protocol, beginning with molecular docking to predict the most likely binding pose, followed by molecular dynamics (MD) simulations to assess the stability and dynamics of the protein-ligand complex.
Foundational Stage: System Preparation and Data Curation
The fidelity of any in silico model is fundamentally dependent on the quality of the initial input data. Meticulous preparation is not a preliminary step but a core component of a validatable workflow.
Acquisition of Molecular Structures
Protein Target: The three-dimensional coordinates of the target protein are the bedrock of the simulation. The primary resource for experimentally determined protein structures is the Protein Data Bank (PDB).[10] When selecting a PDB entry, critical considerations include:
-
Resolution: Higher resolution (lower Å value) structures provide more accurate atomic positions.
-
Completeness: Ensure the structure has no missing residues or loops in the binding site. If gaps exist, they must be modeled using tools like MODELLER or server-based solutions.
-
Bound Ligands: Structures co-crystallized with a known ligand are invaluable for defining the binding pocket and validating docking protocols.
Causality Check: Why is a co-crystallized ligand important? It provides an experimentally verified reference point. A reliable docking protocol should be able to reproduce this known binding pose (a process called "redocking"), lending confidence to its predictions for novel ligands.[2]
Ligand Structure: The structure for this compound can be obtained from chemical databases like PubChem.[10][11] It is crucial to generate a 3D conformation and ensure the correct protonation state at physiological pH (typically ~7.4), as this directly impacts the molecule's ability to form hydrogen bonds.
Protein Preparation Workflow
Raw PDB structures are not immediately ready for simulation. They must be "cleaned" and prepared.
Step-by-Step Protein Preparation Protocol:
-
Remove Non-essential Molecules: Delete all water molecules, co-solvents, and ions from the PDB file that are not critical to the protein's structural integrity or binding mechanism.
-
Add Hydrogen Atoms: PDB files from X-ray crystallography often lack explicit hydrogen atoms. These must be added, as they are essential for hydrogen bonding and electrostatic calculations.
-
Assign Bond Orders and Charges: Correctly assign bond orders and calculate partial atomic charges for the protein atoms. This is typically handled by the force field being used for the simulation.
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps.
Part A: Molecular Docking – Predicting the Binding Pose
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[10][12] The process involves sampling numerous possible conformations (poses) and ranking them using a scoring function.[10]
Docking Workflow
The following workflow outlines a typical docking experiment using widely available software like AutoDock Vina.
Experimental Protocol: Molecular Docking
-
Prepare Receptor and Ligand Files: Convert the prepared protein and ligand structures into the required file format (e.g., PDBQT for AutoDock), which includes atomic charges and atom type definitions.
-
Define the Binding Site (Grid Box): A grid box is defined to encompass the active site of the protein.[10] This confines the search space for the docking algorithm, increasing efficiency. The box is typically centered on the position of a known co-crystallized ligand or a predicted binding cavity.[13]
-
Run Docking Simulation: Execute the docking algorithm. This will generate a set of binding poses for the ligand, each with an associated binding affinity score.
-
Analyze Results: The output poses are clustered and ranked. The top-scoring poses are visually inspected to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, π-stacking) with the protein's active site residues.
Trustworthiness Check: How do we trust the docking result? The primary validation is the convergence of top-scoring poses into a well-defined cluster with a favorable binding energy. Furthermore, the predicted interactions should align with known structure-activity relationship (SAR) data if available.
Visualizing the Docking Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. azolifesciences.com [azolifesciences.com]
- 3. This compound [myskinrecipes.com]
- 4. 6-(Methylsulfonyl)-1H-indazole|CAS 261953-48-4 [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanelements.com [americanelements.com]
- 8. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1-(methylsulfonyl)-1H-indazol-5-amine | C8H9N3O2S | CID 22933415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Physicochemical characteristics of 5-(Methylsulfonyl)-1H-indazole
An In-Depth Technical Guide to the Physicochemical Characteristics of 5-(Methylsulfonyl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical research. Its indazole core, functionalized with a potent electron-withdrawing methylsulfonyl group, imparts a unique set of physicochemical properties that are critical for its application in the synthesis of biologically active compounds, particularly kinase inhibitors for therapeutic use.[1] This guide provides a comprehensive analysis of the structural, physical, and spectroscopic characteristics of this compound. While some experimental data for this specific molecule is not publicly available, this paper synthesizes information from analogous structures and established chemical principles to provide authoritative predictions and standardized protocols for its empirical characterization. We will delve into its molecular structure, predicted physicochemical parameters such as solubility, pKa, and lipophilicity, and its expected spectroscopic profile. Furthermore, this guide furnishes detailed, field-proven experimental workflows for determining these key properties, empowering researchers to validate and expand upon the data presented herein.
Molecular Identity and Structural Framework
The foundational step in characterizing any chemical entity is to establish its precise molecular identity. This compound is built upon the indazole scaffold, a bicyclic aromatic system composed of a fused benzene and pyrazole ring.[2][3] The defining feature of this particular derivative is the methylsulfonyl (-SO₂CH₃) substituent at the C5 position of the benzene ring. This group is strongly electron-withdrawing and significantly influences the electronic environment and, consequently, the reactivity and physical properties of the entire molecule.
Figure 1: 2D structure of this compound with IUPAC numbering.
Table 1: Core Molecular Identifiers
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | C₈H₈N₂O₂S | [1][4][5] |
| Molecular Weight | 196.23 g/mol | [1][4][5] |
| CAS Number | 1268816-48-3 | [4][5][6] |
| IUPAC Name | This compound | [4] |
| Appearance | White to brown solid | [4] |
| Canonical SMILES | CS(=O)(=O)C1=CC2=C(C=C1)NN=C2 |[4] |
Key Physicochemical Characteristics
The utility of a molecule in drug development is profoundly influenced by its physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes the known and predicted properties for this compound.
Table 2: Summary of Physicochemical Properties
| Parameter | Value / Predicted Range | Significance in Drug Development |
|---|---|---|
| Melting Point | Not available; requires experimental determination. (Note: Parent 1H-indazole melts at 147-149 °C[7]) | Defines purity, solid-state stability, and aids in formulation development. |
| Aqueous Solubility | Predicted to have enhanced solubility due to the polar sulfonyl group.[1] Requires experimental determination. | Crucial for bioavailability. Poor solubility is a major hurdle in drug development. |
| pKa (Acidity/Basicity) | Not available. Predicted to be a stronger acid and weaker base than parent indazole (pKa ≈ 13.86 and 1.04, respectively[7]). | Determines the ionization state at physiological pH, affecting solubility, permeability, and receptor binding. |
| LogP (Lipophilicity) | Not available; requires experimental or computational determination. | A key predictor of membrane permeability and ADME properties, central to Lipinski's Rule of 5.[8] |
Acidity and Basicity (pKa)
The indazole ring is amphoteric, meaning it can act as both a weak acid (deprotonation of N1-H) and a weak base (protonation at N2).[7] For the parent 1H-indazole, the acidic pKa is ~13.86, and the basic pKa (for the conjugate acid) is ~1.04.[7] The presence of the strongly electron-withdrawing methylsulfonyl group at the C5 position is expected to:
-
Increase Acidity: By stabilizing the resulting indazolate anion through inductive effects, it will lower the pKa of the N1-H proton, making it a stronger acid than the parent indazole.
-
Decrease Basicity: By withdrawing electron density from the pyrazole ring, it will make the lone pair on the N2 nitrogen less available for protonation, thus lowering the pKa of the conjugate acid (making it a weaker base).
Accurate determination of pKa is essential as the ionization state of a drug candidate at physiological pH (typically 7.4) dictates its interaction with biological targets and its ability to cross cellular membranes.
Lipophilicity (LogP)
The partition coefficient (LogP) is the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water). It is a critical measure of lipophilicity. According to Lipinski's Rule of 5, a LogP value of less than 5 is one of the key indicators of good oral bioavailability for a drug candidate.[8] While the polar sulfonyl group enhances water solubility, the bicyclic aromatic core contributes to lipophilicity. Therefore, the LogP of this compound represents a balance of these opposing characteristics and must be determined experimentally to predict its ADME behavior.
Predicted Spectroscopic Profile
Spectroscopic analysis is indispensable for structural elucidation and quality control. While specific spectra for this compound are not publicly available, we can predict the key features based on its structure and data from analogous compounds.[9][10][11]
Table 3: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale |
|---|---|---|---|
| ¹H NMR (in DMSO-d₆) | N-H Proton | δ 13.0 - 13.5 ppm (broad singlet) | Acidic proton on the pyrazole ring. |
| Aromatic Protons | δ 7.5 - 8.5 ppm (multiplets) | Protons on the indazole ring system. | |
| Methyl Protons | δ 3.2 - 3.4 ppm (singlet) | Protons of the -SO₂CH₃ group. | |
| ¹³C NMR (in DMSO-d₆) | Aromatic Carbons | δ 110 - 145 ppm | Carbons of the bicyclic indazole core. |
| Methyl Carbon | δ 40 - 45 ppm | Carbon of the -SO₂CH₃ group. | |
| Infrared (IR) | N-H Stretch | 3100 - 3300 cm⁻¹ (broad) | Stretching vibration of the N-H bond in the pyrazole ring. |
| Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ | Stretching of C-H bonds on the aromatic ring. |
| | S=O Stretch | 1300 - 1350 cm⁻¹ (asymmetric, strong)1140 - 1160 cm⁻¹ (symmetric, strong) | Characteristic strong absorptions for the sulfonyl group. |
Experimental Protocols for Physicochemical Characterization
To move from prediction to empirical data, standardized experimental protocols are required. The following sections detail the methodologies for determining the key physicochemical properties of this compound.
Protocol for Aqueous Solubility Determination (Shake-Flask Method)
This protocol follows the OECD Guideline 105 for determining water solubility and is considered the gold standard.
Objective: To determine the saturation concentration of the compound in water at a specified temperature.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of purified water (e.g., 10 mg in 10 mL) in a sealed, clean glass flask.
-
Equilibration: Agitate the flask in a constant temperature water bath (e.g., 25 °C) for a minimum of 24 hours to ensure equilibrium is reached. A second time point (e.g., 48 hours) is recommended to confirm saturation.
-
Phase Separation: Allow the suspension to settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling: Carefully extract an aliquot of the clear supernatant.
-
Quantification: Dilute the supernatant with a suitable mobile phase and analyze its concentration using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method against a standard curve prepared with known concentrations of the compound.
Figure 2: Workflow for the shake-flask solubility determination method.
Protocol for pKa Determination (Potentiometric Titration)
This method measures the change in pH of a solution of the compound upon the addition of a titrant (acid or base).
Objective: To determine the acidic and basic dissociation constants.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in a co-solvent system (e.g., 50:50 methanol:water) to ensure solubility.
-
Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Acidic Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of the titrant.
-
Basic Titration: In a separate experiment, titrate a fresh solution with a standardized strong acid (e.g., 0.1 M HCl) to determine the basic pKa.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve). First-derivative plots can be used to accurately identify the equivalence points.
Figure 3: Workflow for pKa determination by potentiometric titration.
Protocol for LogP Determination (Shake-Flask Method)
This protocol is based on the standard OECD Guideline 107.
Objective: To measure the partition coefficient between n-octanol and water.
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate.
-
Sample Preparation: Dissolve this compound in the aqueous phase at a concentration well below its solubility limit.
-
Partitioning: Combine a known volume of the aqueous solution with a known volume of the pre-saturated n-octanol in a sealed flask.
-
Equilibration: Gently agitate the flask at a constant temperature (e.g., 25 °C) for several hours to allow the compound to partition between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure a clean separation of the aqueous and octanol layers.
-
Quantification: Carefully sample both the aqueous and octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.
-
Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).
Conclusion
This compound is a valuable heterocyclic intermediate whose utility in pharmaceutical research is intrinsically linked to its physicochemical properties. This guide has established its core molecular identity and provided an authoritative framework for its characterization. The presence of the electron-withdrawing methylsulfonyl group is predicted to increase the acidity of the N-H proton, decrease the basicity of the pyrazole ring, and enhance aqueous solubility. While definitive experimental values for melting point, solubility, pKa, and LogP require empirical validation, the standardized protocols provided herein offer a clear pathway for researchers to obtain this critical data. A thorough understanding of these characteristics is paramount for leveraging this molecule's full potential in the rational design and development of novel therapeutics.
References
- 1. This compound [myskinrecipes.com]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 4. americanelements.com [americanelements.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 5-methanesulfonyl-1H-indazole - C8H8N2O2S | CSSB00009846042 [chem-space.com]
- 7. Indazole - Wikipedia [en.wikipedia.org]
- 8. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 9. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wiley-vch.de [wiley-vch.de]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-(Methylsulfonyl)-1H-indazole (CAS 1268816-48-3): A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Methylsulfonyl)-1H-indazole is a heterocyclic organic compound that has emerged as a significant building block in the synthesis of a variety of biologically active molecules.[1][2] Its rigid bicyclic structure, composed of a benzene ring fused to a pyrazole ring, provides a valuable scaffold for the development of novel therapeutic agents.[2] This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a particular focus on its role in the development of kinase inhibitors and other targeted therapies.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthetic chemistry and drug design.
| Property | Value | Source |
| CAS Number | 1268816-48-3 | |
| Chemical Formula | C₈H₈N₂O₂S | |
| Molecular Weight | 196.23 g/mol | |
| IUPAC Name | This compound | |
| Synonyms | 5-(Methanesulfonyl)-1H-indazole | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). | Inferred from general chemical knowledge |
Synthesis
The synthesis of this compound can be achieved through various synthetic routes, often starting from commercially available precursors. A general and adaptable method involves the cyclization of a suitably substituted phenylhydrazine derivative.
Diagram: General Synthetic Pathway to this compound
Caption: A generalized schematic of the synthesis of this compound.
Applications in Drug Discovery
The true value of this compound lies in its application as a versatile intermediate in the synthesis of complex, high-value pharmaceutical compounds. The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.
Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The indazole core of this compound serves as an excellent starting point for the development of potent and selective kinase inhibitors.
One notable application is in the synthesis of c-Jun N-terminal kinase (JNK) inhibitors. JNKs are implicated in a variety of stress-induced signaling pathways and are attractive targets for the treatment of inflammatory diseases and neurodegenerative disorders. The synthesis of these inhibitors often involves the N-alkylation of the indazole ring, followed by the introduction of various side chains to optimize potency and selectivity.
Cannabinoid Receptor Modulators
Beyond kinase inhibition, this compound has been utilized in the synthesis of cannabinoid (CB1) receptor modulators. The CB1 receptor is a key component of the endocannabinoid system and is a target for the treatment of pain, obesity, and other neurological disorders. The indazole scaffold can be elaborated with appropriate functional groups to generate ligands with high affinity and specific activity at the CB1 receptor.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in common synthetic transformations. Researchers should optimize these conditions based on their specific substrates and desired outcomes.
N-Alkylation of this compound
The regioselective alkylation of the indazole nitrogen atoms is a critical step in the synthesis of many indazole-based drugs. The choice of base and solvent system is crucial for controlling the N1 versus N2 selectivity.
Diagram: N-Alkylation of this compound
Caption: General workflow for the N-alkylation of this compound.
Protocol for N1-Selective Alkylation:
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.
-
Deprotonation: Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Alkylation: Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature overnight, or until completion as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.
Suppliers
This compound is available from several chemical suppliers. Researchers should inquire about purity and availability before ordering.
| Supplier | Website |
| American Elements | --INVALID-LINK-- |
| Atomax Chemicals Co., Ltd. | (Not directly available) |
| BLD Pharmatech Co., Limited | (Not directly available) |
| ChemPUR Feinchemikalien und Forschungsbedarf GmbH | (Not directly available) |
| Astatech Inc. | (Not directly available) |
| AccelaChem Inc. | (Not directly available) |
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of biologically active compounds. Its utility in the construction of kinase inhibitors and cannabinoid receptor modulators highlights its importance in modern drug discovery. A thorough understanding of its properties, synthetic transformations, and handling procedures is crucial for its effective application in the laboratory. As the demand for novel and targeted therapeutics continues to grow, the importance of key intermediates like this compound is likely to increase.
References
Methodological & Application
Application Note & Protocol: Regioselective N-alkylation of 5-(Methylsulfonyl)-1H-indazole
Introduction: The Significance of N-Alkylated Indazoles in Modern Drug Discovery
The indazole scaffold is a privileged heterocyclic motif frequently incorporated into a diverse array of therapeutic agents due to its ability to act as a bioisostere of indole.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[3] The N-alkylation of the indazole core is a critical synthetic step in the development of many pharmaceutical candidates, as the nature and position of the N-alkyl substituent can profoundly influence the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
However, the N-alkylation of 1H-indazoles is complicated by the presence of two nucleophilic nitrogen atoms, N1 and N2. Direct alkylation often yields a mixture of N1 and N2 regioisomers, which can be challenging and costly to separate, thereby impeding efficient drug development.[4][5][6][7] This application note provides a detailed protocol and technical guidance for the N-alkylation of 5-(methylsulfonyl)-1H-indazole, a key intermediate in various research programs. We will explore methodologies to control the regioselectivity of this transformation, explaining the chemical principles that govern the reaction's outcome.
Controlling Regioselectivity: The Decisive Role of Reaction Conditions
The regiochemical outcome of the N-alkylation of indazoles is a classic example of a reaction governed by a delicate interplay of kinetic and thermodynamic control. The ratio of N1 to N2 products is highly dependent on the choice of base, solvent, counter-ion, and the nature of the alkylating agent.[6][8][9]
-
Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer.[1][7][8] Therefore, reaction conditions that allow for equilibration between the two isomeric products will typically favor the formation of the more stable N1-alkylated indazole.
-
Base and Solvent Effects: The selection of the base and solvent system is arguably the most critical factor. Strong, non-coordinating bases like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) have been shown to provide high selectivity for the N1 position.[4][5][6][7] This is often attributed to the formation of the sodium salt of the indazole, which favors alkylation at the N1 position. In contrast, weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents like N,N-dimethylformamide (DMF) frequently result in mixtures of N1 and N2 isomers.[8][10]
-
Substituent Effects: The electronic properties of substituents on the indazole ring also play a crucial role. The 5-methylsulfonyl group in the target molecule is strongly electron-withdrawing. This electronic effect influences the acidity of the N-H proton and the nucleophilicity of the respective nitrogen atoms of the resulting indazolide anion. While a comprehensive study on the 5-methylsulfonyl substituent was not found, related studies on other electron-deficient indazoles have shown high N1-selectivity using NaH in THF.[5]
Below is a diagram illustrating the key factors that influence the regioselectivity of indazole N-alkylation.
Caption: Key factors governing N1 vs. N2 regioselectivity in indazole alkylation.
Protocol 1: Highly Regioselective N1-Alkylation of this compound
This protocol is optimized for achieving high regioselectivity for the N1 position, leveraging thermodynamic control with a strong base in a non-polar aprotic solvent.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Flame-dried round-bottom flask with a magnetic stir bar
-
Septum and nitrogen or argon inlet
-
Syringes
-
Ice-water bath
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Solvent Addition: Add anhydrous THF to dissolve the starting material. A typical concentration is between 0.1 and 0.2 M.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.
-
Stirring: Allow the resulting suspension to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30 minutes to ensure complete formation of the indazolide anion.
-
Alkylation: Add the alkylating agent (1.1 equivalents) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This may take several hours to overnight.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and slowly quench the excess NaH by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N1-alkylated this compound.
The following diagram outlines the general workflow for this protocol.
Caption: Experimental workflow for the selective N1-alkylation of this compound.
Protocol 2: Alternative Conditions and Achieving N2-Selectivity
While N1-alkylation is often thermodynamically favored, certain applications may require the N2-isomer. Achieving high selectivity for the N2 position is generally more challenging and often requires different strategies.
-
Mitsunobu Reaction: The Mitsunobu reaction (using an alcohol, triphenylphosphine, and an azodicarboxylate like DIAD or DEAD) has been shown to favor the formation of the N2-alkylated product for some indazole substrates.[1][6][7] This reaction proceeds under kinetic control and is a reliable method for accessing the N2 isomer, although it may require extensive purification to remove phosphorus byproducts.
-
Acid Catalysis: Recent studies have shown that acid-catalyzed reactions, for instance using trifluoromethanesulfonic acid (TfOH) with diazo compounds or trichloroacetimidates, can provide excellent selectivity for the N2 position.[11][12]
-
Steric Hindrance: For indazoles with a bulky substituent at the C7 position, steric hindrance can block the N1 position and direct alkylation towards N2, even under conditions that would typically favor N1.[4][5][6]
Example Conditions (Mitsunobu for N2-Alkylation):
-
Preparation: Dissolve this compound (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Purification: Concentrate the reaction mixture and purify directly by flash column chromatography to separate the N2-isomer from the N1-isomer and reaction byproducts.
Data Summary: Influence of Conditions on Regioselectivity
The following table summarizes outcomes from the literature for the N-alkylation of various indazoles, which can serve as a guide for optimizing the reaction of this compound.
| Indazole Substrate | Base | Solvent | Alkylating Agent | N1:N2 Ratio | Reference |
| Unsubstituted | NaH | THF | n-Pentyl bromide | >98:<2 | [6] |
| Unsubstituted | K₂CO₃ | DMF | Benzyl bromide | ~1:1 | [10] |
| 3-COMe | NaH | THF | n-Pentyl bromide | >99:<1 | [4][5][6] |
| 7-NO₂ | NaH | THF | n-Pentyl bromide | 4:96 | [4][5][6] |
| Unsubstituted | PPh₃/DIAD | THF | n-Pentanol | 1:2.5 | [1][7] |
| 5-Bromo-3-CO₂Me | Cs₂CO₃ | Dioxane | Alkyl tosylate | High N1 selectivity | [9] |
Conclusion
The N-alkylation of this compound can be controlled to selectively yield the desired N1 or N2 regioisomer. For high N1 selectivity, the use of sodium hydride in tetrahydrofuran is the recommended and well-precedented method, proceeding under thermodynamic control to yield the more stable isomer. For the synthesis of the N2-isomer, kinetically controlled conditions, such as those of the Mitsunobu reaction, are likely to be more successful. Researchers should carefully select their reaction conditions based on the desired isomeric product, and monitor the reaction closely to optimize yield and purity. The separation of N1 and N2 isomers can often be achieved by silica gel chromatography, but achieving high initial selectivity is crucial for efficient and scalable synthesis.[13]
References
- 1. d-nb.info [d-nb.info]
- 2. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.ucc.ie [research.ucc.ie]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 13. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
Application Notes and Protocols for 5-(Methylsulfonyl)-1H-indazole in Oncology Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the development of targeted oncology therapeutics.[1][2] This guide focuses on a specific, yet promising member of this family: 5-(Methylsulfonyl)-1H-indazole. The introduction of the methylsulfonyl group at the 5-position significantly influences the molecule's electronic properties and potential for targeted interactions, making it a compelling candidate for kinase inhibitor development. While direct extensive biological data for this specific molecule is emerging, this document provides a comprehensive framework for its synthesis and evaluation, drawing upon established methodologies for closely related analogs. We present detailed protocols for its synthesis from commercially available starting materials, and for its subsequent biological characterization, including enzymatic and cell-based assays, and in vivo xenograft models. This guide is intended to empower researchers to explore the therapeutic potential of this compound and its derivatives in the ongoing quest for novel cancer treatments.
Introduction: The Significance of the Indazole Scaffold in Oncology
The indazole core is a bioisostere of purine, enabling it to effectively compete for the ATP-binding site of numerous protein kinases.[1] This fundamental property has led to the development of several FDA-approved indazole-containing kinase inhibitors for the treatment of various cancers.[3] The versatility of the indazole ring allows for substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The sulfonyl group, in particular, is a valuable functional group in drug design, often contributing to improved solubility and metabolic stability, and providing a key interaction point within the target protein's active site. The this compound scaffold, therefore, represents a logical and promising starting point for the discovery of novel kinase inhibitors.
Synthesis of this compound: A Proposed Route
While multiple synthetic routes to indazoles exist, a practical approach to this compound can be envisioned starting from the readily available 5-nitro-1H-indazole. This multi-step synthesis involves the reduction of the nitro group to an amine, followed by a Sandmeyer-type reaction to introduce the methylsulfonyl moiety.
Proposed Synthetic Pathway
Caption: Proposed synthetic route to this compound.
Protocol 1: Synthesis of this compound
Step 1: Reduction of 5-Nitro-1H-indazole to 5-Amino-1H-indazole [4]
-
To a stirred solution of 5-nitro-1H-indazole (1.0 eq) in ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a stirred solution of saturated sodium bicarbonate (NaHCO₃) to neutralize the acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 5-amino-1H-indazole.
Step 2: Conversion of 5-Amino-1H-indazole to this compound (Adapted Protocol) [5]
This part of the protocol is an adaptation of known chemical transformations and requires experimental optimization.
-
Diazotization: Dissolve 5-amino-1H-indazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C. Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.
-
Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide (SO₂) in acetic acid and add copper(I) chloride (CuCl) as a catalyst. Add the freshly prepared diazonium salt solution to this mixture at room temperature and stir for 1-2 hours.
-
Work-up: Pour the reaction mixture into ice water and extract the resulting 1H-indazole-5-sulfonyl chloride with a suitable organic solvent.
-
Methylation: To the solution of 1H-indazole-5-sulfonyl chloride, add a suitable methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., triethylamine) to obtain this compound.
-
Purification: Purify the crude product by column chromatography on silica gel.
Biological Evaluation in Oncology
Based on the activity of structurally similar compounds, this compound is hypothesized to function as a kinase inhibitor.[6] Its biological evaluation should, therefore, focus on its ability to inhibit specific kinases and its anti-proliferative effects on cancer cell lines.
Enzymatic Kinase Inhibition Assay
The primary evaluation of a potential kinase inhibitor involves a direct measurement of its effect on the enzymatic activity of purified kinases. The ADP-Glo™ Kinase Assay is a common and robust method for this purpose.
Signaling Pathway Context
Caption: Inhibition of kinase-mediated substrate phosphorylation.
Protocol 2: ADP-Glo™ Kinase Assay
-
Prepare Reagents:
-
Reconstitute the kinase, substrate, and ATP in the appropriate kinase buffer.
-
Prepare a serial dilution of this compound in DMSO, then dilute further in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound, kinase, and substrate.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for 60 minutes.
-
-
Signal Generation:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
-
Table 1: Hypothetical Kinase Inhibition Profile of this compound
| Kinase Target | IC₅₀ (nM) | Notes |
| VEGFR-2 | To be determined | Based on activity of 5-ethylsulfonyl analog.[6] |
| EGFR | To be determined | Based on activity of 5-ethylsulfonyl analog.[6] |
| FGFR1 | To be determined | Indazole core is a known FGFR inhibitor scaffold.[3] |
| PLK4 | To be determined | Indazole derivatives are potent PLK4 inhibitors.[7] |
Cell-Based Proliferation Assay
The anti-proliferative activity of the compound is a crucial indicator of its potential as a cancer therapeutic. The MTT assay is a standard colorimetric assay to assess cell viability.
Protocol 3: MTT Cell Proliferation Assay
-
Cell Seeding:
-
Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 4 hours.
-
-
Formazan Solubilization:
-
Add solubilization buffer to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
-
Table 2: Anticipated Anti-proliferative Activity of this compound Derivatives
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference Compound (IC₅₀, nM) |
| HCT-116 | Colorectal | To be determined | 5-ethylsulfonyl analog (24)[6] |
| MCF-7 | Breast | To be determined | 5-ethylsulfonyl analog (28)[6] |
In Vivo Xenograft Tumor Model
To evaluate the in vivo efficacy of the compound, a xenograft mouse model is employed.
Experimental Workflow for In Vivo Studies
Caption: General workflow for in vivo xenograft studies.
Protocol 4: In Vivo Xenograft Model
-
Tumor Implantation:
-
Subcutaneously implant human cancer cells (e.g., HCT-116) into the flank of immunocompromised mice.
-
-
Tumor Growth and Randomization:
-
Allow tumors to reach a volume of approximately 100-150 mm³.
-
Randomize mice into vehicle control and treatment groups.
-
-
Compound Administration:
-
Administer this compound (formulated in a suitable vehicle) via oral gavage or intraperitoneal injection daily.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel kinase inhibitors in oncology. The synthetic route proposed herein offers a practical approach to obtaining this compound for biological evaluation. The detailed protocols for enzymatic and cell-based assays, along with the framework for in vivo studies, provide a clear path for researchers to investigate its therapeutic potential. Future work should focus on the experimental validation of the proposed synthesis, determination of the specific kinase inhibitory profile, and assessment of its efficacy in a broader range of cancer models. Structure-activity relationship (SAR) studies on derivatives of this compound will be crucial for optimizing its potency, selectivity, and drug-like properties, ultimately paving the way for the development of a new generation of targeted cancer therapies.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A one pot protocol to convert nitro-arenes into N-aryl amides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application and Protocol Guide: In Vitro Quantification of 5-(Methylsulfonyl)-1H-indazole
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Quantifying 5-(Methylsulfonyl)-1H-indazole in Preclinical Research
This compound is a heterocyclic aromatic organic compound featuring a benzene ring fused to a pyrazole ring.[1] Indazole derivatives are of significant interest in medicinal chemistry, with many exhibiting a broad range of biological activities, including acting as kinase inhibitors.[2][3] The methylsulfonyl group at the 5-position can influence the compound's polarity, solubility, and interactions with biological targets. Accurate quantification of this compound in in vitro systems is paramount for a thorough understanding of its pharmacokinetic and pharmacodynamic properties.
This guide provides detailed protocols for the quantification of this compound in common in vitro matrices, such as cell culture media and cell lysates. The methodologies described herein are grounded in established analytical principles and are designed to be validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure data integrity and reproducibility.[4][5][6]
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical for analytical method development.
| Property | Value | Source |
| Chemical Formula | C₈H₈N₂O₂S | [7] |
| Molecular Weight | 196.23 g/mol | [7] |
| Appearance | White to brown solid | [7] |
| Structure | Indazole core with a methylsulfonyl group at the 5-position | [7] |
The presence of the indazole core suggests UV absorbance, making High-Performance Liquid Chromatography with UV detection (HPLC-UV) a viable analytical technique. For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[8][9]
Experimental Workflow for Quantification
The overall workflow for quantifying this compound in in vitro samples involves sample preparation to isolate the analyte from interfering matrix components, followed by chromatographic separation and detection.
Caption: General workflow for the quantification of this compound.
Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for quantifying higher concentrations of this compound and for initial screening purposes.
I. Instrumentation and Materials
-
HPLC System: Quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Analytical Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water (LC-MS grade).
-
Mobile Phase B: 0.1% Formic acid in acetonitrile (LC-MS grade).
-
Sample Solvent: 50:50 (v/v) Acetonitrile:Water.
-
Reagents: Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Water (LC-MS grade).
-
Reference Standard: this compound of known purity.
II. Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of sample solvent.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with the sample solvent to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
III. Sample Preparation from In Vitro Matrices
-
Cell Lysates:
-
Thaw cell lysate samples on ice.
-
To 50 µL of cell lysate, add 150 µL of ice-cold acetonitrile containing an internal standard (if used).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
-
-
Cell Culture Media:
-
To 100 µL of cell culture media, add 200 µL of ice-cold acetonitrile.
-
Follow steps 3-6 from the cell lysate preparation.
-
IV. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 10% B2-10 min: 10-90% B10-12 min: 90% B12.1-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm and 300 nm[10] |
V. Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[4][6]
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 80-120% |
| Precision (% RSD) | ≤ 15% |
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers superior sensitivity and selectivity, making it ideal for quantifying low concentrations of this compound, particularly for determining intracellular drug levels.[8][11]
I. Instrumentation and Materials
-
LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water (LC-MS grade).
-
Mobile Phase B: 0.1% Formic acid in acetonitrile (LC-MS grade).
-
Internal Standard (IS): A stable isotope-labeled analog of this compound is highly recommended to correct for matrix effects and sample preparation variability.[12] If unavailable, a structurally similar compound can be used.
II. Preparation of Standard and Sample Solutions
Follow the procedures outlined in Protocol 1, but prepare calibration standards at a lower concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
III. LC-MS/MS Conditions
Caption: Key parameters for the LC-MS/MS method.
Mass Spectrometry Parameters (Example):
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 197.0 ( [M+H]⁺ ) |
| Product Ions (Q3) | To be determined by infusion of a standard solution. |
| Collision Energy (CE) | To be optimized for each transition. |
| Dwell Time | 50-100 ms |
IV. Data Analysis and Quantification
Quantification is performed by constructing a calibration curve of the peak area ratio of the analyte to the internal standard versus the concentration of the calibration standards. The concentration of this compound in the unknown samples is then determined from this curve.
Data Interpretation and Considerations
-
Matrix Effects: In LC-MS/MS, co-eluting matrix components can enhance or suppress the ionization of the analyte, leading to inaccurate quantification.[13] The use of a stable isotope-labeled internal standard is the most effective way to mitigate this.
-
Cellular Concentration: When measuring intracellular concentrations, it is crucial to accurately determine the cell number and average cell volume to convert the measured amount of the compound into a molar concentration.
-
Stability: The stability of this compound in the sample matrix and during the sample preparation process should be evaluated.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the accurate and reliable quantification of this compound in in vitro settings. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity and the complexity of the sample matrix. Proper method validation is essential to ensure the integrity of the generated data, which is critical for making informed decisions in drug discovery and development programs.
References
- 1. Indazole - Wikipedia [en.wikipedia.org]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caribjscitech.com [caribjscitech.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. americanelements.com [americanelements.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An LC/MS/MS method for the quantitation of MTIC (5-(3-N-methyltriazen-1-yl)-imidazole-4-carboxamide), a bioconversion product of temozolomide, in rat and dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. euncl.org [euncl.org]
- 13. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols: Investigating 5-(Methylsulfonyl)-1H-indazole for the Development of Novel Anti-Inflammatory Agents
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory effects.[1][2][3] This guide focuses on 5-(Methylsulfonyl)-1H-indazole , a specific derivative of interest due to its structural relationship to established kinase inhibitors. We provide a comprehensive overview of its potential mechanisms of action and detailed experimental protocols for researchers to investigate its efficacy as a novel anti-inflammatory agent. This document is intended for researchers, scientists, and drug development professionals seeking to explore new chemical entities for treating inflammatory diseases.
Introduction: The Rationale for Targeting Inflammation with Indazole Scaffolds
Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli like pathogens, damaged cells, or irritants.[4] While acute inflammation is a protective and essential part of healing, chronic, unresolved inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The inflammatory cascade is mediated by a complex network of signaling molecules, including cytokines (e.g., TNF-α, IL-6, IL-1β), prostaglandins (produced by cyclooxygenase enzymes, COX-1 and COX-2), and reactive oxygen species.[4][5]
Many current anti-inflammatory drugs, such as NSAIDs, target enzymes like cyclooxygenase but can have significant side effects.[4] This necessitates the discovery of novel agents with different mechanisms of action. The indazole nucleus is a versatile scaffold found in several approved drugs, including the anti-inflammatory agent Benzydamine and the multi-kinase inhibitor Pazopanib.[1][2] Pazopanib, which contains a methylsulfonyl-indazole moiety, is particularly noteworthy. While primarily an anti-cancer agent that inhibits angiogenesis by targeting VEGFR and PDGFR, recent studies have revealed its potent anti-inflammatory properties.[6][7][8] Specifically, pazopanib has been shown to alleviate lipopolysaccharide (LPS)-induced neuroinflammation by suppressing the production of key inflammatory mediators such as iNOS, COX-2, IL-1β, and IL-6.[9] This effect is mediated through the inhibition of the MEK4-JNK-AP-1 signaling pathway.[9]
Given this precedent, this compound emerges as a compelling starting point for developing new anti-inflammatory agents that may act through similar kinase-mediated signaling pathways.
Hypothesized Mechanism of Action
We hypothesize that this compound mitigates the inflammatory response by inhibiting key intracellular signaling cascades, particularly the Mitogen-Activated Protein Kinase (MAPK) pathway. This hypothesis is extrapolated from the known anti-inflammatory effects of the structurally related drug, pazopanib.[9]
Upon cellular stimulation by a pro-inflammatory agent like Lipopolysaccharide (LPS), Toll-Like Receptor 4 (TLR4) is activated. This triggers a downstream cascade leading to the activation of MAPK kinases (like MEK4), which in turn phosphorylate and activate c-Jun N-terminal kinase (JNK).[9] Activated JNK then phosphorylates transcription factors such as AP-1, leading to their translocation to the nucleus. In the nucleus, these transcription factors drive the expression of a battery of pro-inflammatory genes, including those for TNF-α, IL-6, IL-1β, COX-2, and inducible Nitric Oxide Synthase (iNOS) .
This compound may interrupt this pathway, potentially by inhibiting the activity of an upstream kinase like MEK4 or JNK itself. This inhibition would prevent the activation of downstream transcription factors, thereby reducing the synthesis and release of key inflammatory mediators.
Figure 1: Hypothesized inhibition of the JNK signaling pathway by this compound.
Experimental Workflows and Protocols
To validate the anti-inflammatory potential of this compound, a multi-step experimental approach is recommended, progressing from initial in vitro screening to mechanistic studies and finally to in vivo efficacy models.
Figure 2: Recommended experimental workflow for evaluating anti-inflammatory candidates.
3.1. Protocol 1: In Vitro Anti-Inflammatory Screening in Macrophages
This protocol uses the murine macrophage cell line RAW 264.7 or primary bone marrow-derived macrophages (BMDMs) to screen for the ability of this compound to suppress inflammatory responses induced by LPS.
Objective: To determine the dose-dependent effect of the test compound on the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and to assess its cytotoxicity.
Materials:
-
RAW 264.7 cells (ATCC® TIB-71™)
-
DMEM complete medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (test compound), stock solution in DMSO
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Griess Reagent Kit for NO measurement
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
96-well cell culture plates
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include a "vehicle control" well containing the same final concentration of DMSO as the highest compound concentration. Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add 10 µL of LPS solution to achieve a final concentration of 1 µg/mL to all wells except the "negative control" wells (which receive medium only).
-
Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plates at 300 x g for 5 minutes. Carefully collect 50-100 µL of the supernatant from each well for cytokine and NO analysis. Store at -80°C if not used immediately.
-
Nitric Oxide (NO) Assay: Use 50 µL of the collected supernatant to measure nitrite concentration (a stable product of NO) using the Griess Reagent, following the manufacturer's instructions. Read absorbance at 540 nm.
-
Cytokine Quantification (ELISA): Measure the concentrations of TNF-α, IL-6, and IL-1β in the collected supernatants using the respective commercial ELISA kits. Follow the manufacturer's protocols precisely.
-
Cell Viability (MTT) Assay: After removing the supernatant, add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals. Read absorbance at 570 nm. Cell viability should be >90% to ensure observed effects are not due to toxicity.
3.2. Protocol 2: Mechanistic Elucidation via Western Blot
This protocol assesses the effect of the compound on the expression of key inflammatory proteins and the phosphorylation state of JNK.
Objective: To determine if this compound inhibits the LPS-induced expression of COX-2 and iNOS and the phosphorylation of JNK.
Materials:
-
6-well cell culture plates
-
Reagents from Protocol 3.1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-COX-2, anti-iNOS, anti-phospho-JNK, anti-JNK, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
Step-by-Step Methodology:
-
Cell Treatment: Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency. Pre-treat with the test compound (at 1-2 effective concentrations determined from Protocol 3.1) for 1 hour, followed by stimulation with LPS (1 µg/mL). For p-JNK analysis, a shorter LPS stimulation time (e.g., 15-30 minutes) is recommended. For COX-2/iNOS, use a longer stimulation (12-24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with 100-150 µL of RIPA buffer per well.[10] Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-30 µg per lane), mix with Laemmli sample buffer, and denature at 95°C for 5 minutes. Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[12]
-
Blocking & Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[13] Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing & Secondary Antibody: Wash the membrane three times with TBST for 10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in the previous step. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to the loading control (β-actin). For p-JNK, normalize to the total JNK signal.
3.3. Protocol 3: In Vivo Acute Anti-Inflammatory Activity
The carrageenan-induced paw edema model is a standard and highly reproducible assay for evaluating acute anti-inflammatory activity.[6]
Objective: To assess the efficacy of this compound in reducing acute inflammation in a rodent model.
Materials:
-
Male Wistar rats or Swiss albino mice (6-8 weeks old)
-
This compound (test compound)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose or 1% Tween 80 in saline)
-
Indomethacin or Diclofenac (positive control)
-
1% (w/v) λ-Carrageenan solution in sterile saline
-
Digital Plethysmometer or calipers
-
Oral gavage needles
Step-by-Step Methodology:
-
Acclimatization & Grouping: Acclimatize animals for at least one week. Fast them overnight before the experiment. Randomly divide animals into groups (n=6 per group):
-
Group I: Vehicle Control
-
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg)
-
Group III-V: Test Compound at different doses (e.g., 25, 50, 100 mg/kg)
-
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each animal using a plethysmometer.[6]
-
Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) via gavage.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL (for rats) or 0.05 mL (for mice) of 1% carrageenan solution into the sub-plantar region of the right hind paw.[6][14]
-
Paw Volume Measurement: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[9]
-
Data Analysis:
-
Calculate the edema volume (mL) at each time point: Edema = Vt - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Data Presentation and Interpretation
Quantitative data from the described protocols should be organized clearly to facilitate comparison and interpretation.
Table 1: In Vitro Anti-Inflammatory Activity of this compound
| Compound | Cytotoxicity (IC₅₀, µM) | NO Inhibition (IC₅₀, µM) | TNF-α Inhibition (IC₅₀, µM) | IL-6 Inhibition (IC₅₀, µM) | IL-1β Inhibition (IC₅₀, µM) |
|---|---|---|---|---|---|
| This compound | >100 (Hypothetical) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Dexamethasone (Control) | >100 (Hypothetical) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
IC₅₀ values should be calculated from dose-response curves using non-linear regression.
Table 2: In Vivo Anti-Inflammatory Effect in Carrageenan-Induced Paw Edema Model | Treatment Group (Dose) | 1 hr | 2 hr | 3 hr | 4 hr | 5 hr | | :--- | :--- | :--- | :--- | :--- | :--- | | Paw Edema Volume (mL) | | Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | | Indomethacin (10 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | | Test Compound (50 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | | Percentage Inhibition (%) | | Indomethacin (10 mg/kg) | % | % | % | % | % | | Test Compound (50 mg/kg) | % | % | % | % | % |
Statistical significance (e.g., p < 0.05) compared to the vehicle control group should be noted.
Interpretation:
-
A dose-dependent reduction in NO and cytokine levels in vitro, with low cytotoxicity, indicates promising anti-inflammatory activity.
-
A significant reduction in the expression of p-JNK, COX-2, and iNOS via Western blot would support the hypothesized mechanism of action.
-
A statistically significant reduction in paw edema volume in vivo confirms the compound's efficacy in a live animal model of acute inflammation.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]
- 7. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 9. Pazopanib alleviates neuroinflammation and protects dopaminergic neurons in LPS-stimulated mouse model by inhibiting MEK4-JNK-AP-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Epacadostat - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. cancerresearchuk.org [cancerresearchuk.org]
Cell-based assay protocol using 5-(Methylsulfonyl)-1H-indazole derivatives
An in-depth guide to assessing the efficacy of 5-(Methylsulfonyl)-1H-indazole derivatives in cell-based assays.
Introduction: The Therapeutic Potential of Indazole Scaffolds
The indazole nucleus, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of pharmacological properties, including anti-inflammatory, antibacterial, and notably, anti-cancer activities.[1][2] Several indazole-based therapeutics are either in clinical use or undergoing clinical trials, highlighting the scaffold's significance in drug development.[3] A key area of interest is the development of indazole derivatives as protein kinase inhibitors.[3]
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[4][5] Consequently, they have become a major class of therapeutic targets.[4] Derivatives of this compound are being explored for their potential to selectively inhibit specific kinases, thereby modulating signaling pathways that drive cell proliferation and survival.[5]
This application note provides a comprehensive framework for evaluating the biological activity of novel this compound derivatives using robust, cell-based assays. We will detail protocols for assessing cellular viability as a primary indicator of anti-proliferative activity, methods for confirming target engagement, and assays to elucidate the mechanism of cell death.
Pillar 1: Assessing Anti-Proliferative Activity
A primary goal in screening potential anti-cancer compounds is to determine their ability to inhibit the growth of cancer cell lines. Cell viability assays are foundational for this purpose, providing a quantitative measure of a compound's cytostatic or cytotoxic effects.[6] These assays typically measure metabolic activity, which correlates with the number of viable cells.[7]
Core Concept: Why Start with a Viability Assay?
Cell-based assays provide a more physiologically relevant system for measuring a compound's effect compared to isolated protein-based assays.[8][9] They account for factors like cell membrane permeability and interaction with other cellular components, offering a direct indication of how a drug candidate might perform in a complex biological environment.[8][9] An ATP-competitive kinase inhibitor, for example, must penetrate the cell and engage its target kinase at sufficient concentrations to elicit a downstream effect, such as the inhibition of cell proliferation.[6] A reduction in cell viability serves as a robust, functional readout of this entire sequence of events.
Visualizing the Experimental Workflow
The following diagram outlines the standard workflow for assessing the impact of a test compound on cell viability.
Caption: Workflow for a cell viability assay to determine compound IC50.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay to measure the anti-proliferative effects of this compound derivatives.[3]
Materials
-
Cancer cell line of interest (e.g., K562, A549)[3]
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound derivative stock solution (10 mM in DMSO)[10]
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]
-
Sterile 96-well flat-bottom plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader (capable of measuring absorbance at 570 nm)
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.[10]
-
Perform a cell count and determine viability (e.g., using a hemocytometer and trypan blue).
-
Dilute the cell suspension in a complete culture medium to a final concentration that will result in 70-80% confluency at the end of the experiment. This density must be optimized for each cell line but typically ranges from 5,000 to 10,000 cells per well.[6][11]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells with medium only for background control.
-
Incubate the plate overnight (18-24 hours) at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.[11]
-
-
Compound Treatment:
-
Prepare a serial dilution of the this compound derivative in a complete culture medium. It is common to perform a 2- or 3-fold dilution series to cover a wide concentration range (e.g., 0.01 µM to 100 µM).[6][12]
-
Causality Insight: The final DMSO concentration in the wells should be kept constant across all treatments and should not exceed 0.5% to avoid solvent-induced toxicity.[12] Therefore, prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control medium. It is crucial to perform each treatment in triplicate or quadruplicate.[11]
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[13]
-
-
MTT Assay and Data Acquisition:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will metabolize the yellow MTT into purple formazan crystals.[6]
-
Carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals or the cell layer.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Gently mix by pipetting or placing the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the medium-only (blank) wells from all other wells.
-
Calculate the percentage of cell viability for each treatment using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
Plot the percentage viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.[6]
-
Expected Data Output
The results of the cell viability assay can be summarized in a table to compare the potency of the derivative across different cell lines.
| Cell Line | Compound | IC₅₀ (µM) |
| K562 (CML) | Derivative 6o | 5.15[3] |
| A549 (Lung) | Derivative 6o | >50[3] |
| PC-3 (Prostate) | Derivative 6o | 18.4[3] |
| HEK-293 (Normal) | Derivative 6o | 33.2[3] |
This table presents hypothetical data based on published results for similar compounds to illustrate data presentation format.[3]
Pillar 2: Elucidating the Mechanism of Action
Observing a decrease in cell viability is a critical first step, but it doesn't fully explain the compound's mechanism. The derivative could be inhibiting a key survival kinase, leading to programmed cell death (apoptosis), or it could be causing cell cycle arrest.[3][6] A multi-faceted approach using secondary assays is essential to build confidence in the mechanism of action.[7]
Visualizing a Target Signaling Pathway
Many indazole derivatives function by inhibiting protein kinases within critical signaling pathways like the MAPK/ERK pathway, which regulates cell growth and survival.[5]
Caption: Inhibition of the MAPK/ERK signaling pathway by a kinase inhibitor.
Confirmatory Assays
-
Target Engagement Assays: To confirm that the compound physically interacts with its intended intracellular target, a target engagement assay is crucial.[9][14] Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ assays can quantify compound binding in live cells, providing direct evidence of on-target activity.[14][15] This step validates that the observed phenotype (decreased viability) is a direct result of the compound hitting its target.[14]
-
Apoptosis Assays: If the compound is inducing cell death, it is important to determine the mechanism. Apoptosis, or programmed cell death, is a common outcome of effective anti-cancer therapies.[7] The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for detecting apoptosis.[16]
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This protocol uses flow cytometry to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.
Principle of the Assay
In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by cells with an intact membrane. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[17][18]
-
Healthy cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
Materials
-
Cells treated with the indazole derivative (at IC₅₀ and 2x IC₅₀ concentrations) and vehicle control.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1x Binding Buffer)[18]
-
Cold PBS
-
Flow cytometer
Step-by-Step Methodology
-
Cell Preparation:
-
Treat cells in 6-well plates with the indazole derivative for a predetermined time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization. Combine all cells from each treatment condition.
-
Wash the cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.[17]
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1x Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
After incubation, add 400 µL of 1x Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Excite the cells using a 488 nm laser.
-
Collect FITC emission (for Annexin V) at ~530 nm and PI emission at >670 nm.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls to set up proper compensation and gating.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Analyze the flow cytometry data to quantify the percentage of cells in each quadrant (healthy, early apoptotic, late apoptotic/necrotic).
-
A significant increase in the Annexin V-positive populations in the compound-treated samples compared to the vehicle control indicates the induction of apoptosis.[3]
-
Trustworthiness and Best Practices
To ensure the reliability and reproducibility of these protocols, adherence to best practices in cell culture is paramount.
-
Aseptic Technique: All manipulations should be performed in a certified biological safety cabinet to prevent microbial contamination.[19]
-
Cell Line Authentication: Regularly authenticate cell lines using methods like Short Tandem Repeat (STR) profiling to ensure they have not been misidentified or cross-contaminated.[20]
-
Mycoplasma Testing: Routinely test cultures for mycoplasma contamination, as it can significantly alter cellular responses and invalidate experimental results.[19][20]
-
Controls are Key: Always include appropriate controls:
By combining a primary functional screen for cell viability with mechanistic assays for target engagement and apoptosis, researchers can build a comprehensive and compelling case for the therapeutic potential of novel this compound derivatives.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
- 12. How to Use Inhibitors [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 19. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 20. atcc.org [atcc.org]
Application Notes & Protocols: Strategic Synthesis of Indazole-Based Tpl2 Kinase Inhibitors for Therapeutic Development
Executive Summary: Targeting Tpl2 with a Privileged Scaffold
Tumor Progression Locus 2 (Tpl2), also known as MAP3K8 or COT, is a critical serine/threonine kinase that serves as a central node in inflammatory signaling pathways.[1][2] Activated by stimuli from receptors like Toll-like receptors (TLRs) and tumor necrosis factor receptor (TNFR), Tpl2 orchestrates downstream signaling primarily through the MEK-ERK and p38 MAPK pathways.[3][4][5] This cascade regulates the production of key inflammatory mediators, including TNF-α. Dysregulation of Tpl2 activity is strongly implicated in a host of inflammatory diseases, autoimmune disorders, and various cancers, making it a high-value therapeutic target.[1][4][6]
The indazole ring system has emerged as a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors.[7][8] Its rigid bicyclic structure and ability to form crucial hydrogen bond interactions with the kinase hinge region make it an ideal starting point for inhibitor design. Furthermore, indazoles often serve as effective bioisosteres for phenols, offering improved metabolic stability and pharmacokinetic properties. This guide provides a detailed framework for the rational design, chemical synthesis, and biological evaluation of novel Tpl2 inhibitors built upon the indazole core, blending established protocols with mechanistic insights to accelerate drug discovery efforts.
The Tpl2 Signaling Axis: A Key Inflammatory Mediator
Understanding the Tpl2 signaling pathway is fundamental to designing effective inhibitors. Tpl2 acts as a bottleneck for specific inflammatory signals, translating upstream receptor activation into a robust downstream cellular response.
Upon stimulation of receptors such as TLRs, IL-1R, or TNFR, an intracellular cascade is initiated that leads to the activation of the IKK complex.[9][10] IKK-mediated phosphorylation of the p105 protein (NF-κB1) triggers its processing, releasing the associated Tpl2 kinase from its inhibitory binding.[10] Once active, Tpl2 phosphorylates and activates MEK1/2, which in turn activates the ERK1/2 MAP kinases.[1][3] In certain cell types like neutrophils, Tpl2 can also activate the p38 MAPK pathway via MEK3/6.[3] The activation of these terminal kinases leads to the transcription and translation of numerous pro-inflammatory genes, driving the inflammatory response.
Caption: Tpl2 Signaling Pathway.
General Synthetic Workflow for Indazole-Based Inhibitors
The development of a library of indazole-based Tpl2 inhibitors follows a structured, multi-stage process from initial synthesis to biological validation. This workflow ensures that synthetic efforts are directly linked to functional outcomes, allowing for iterative optimization.
Caption: General Drug Discovery Workflow.
Protocols: Synthesis of the Indazole Scaffold
The versatility of the indazole scaffold stems from the numerous synthetic routes available for its construction.[11][12] The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Protocol 4.1: Reductive Cyclization of o-Nitrobenzaldimines
This is a robust and widely used method for preparing 2H-indazoles. The key step is the formation of the N-N bond through the reduction of a nitro group and subsequent cyclization.
Reaction Scheme:
-
Step 1 (Imine Formation): An o-nitrobenzaldehyde is condensed with a primary amine to form an o-nitrobenzaldimine intermediate.
-
Step 2 (Reductive Cyclization): The intermediate is treated with a reducing agent, such as tri-n-butylphosphine, which facilitates the reductive cyclization to yield the 2-substituted-2H-indazole.
Step-by-Step Methodology:
-
Imine Formation:
-
To a solution of the selected o-nitrobenzaldehyde (1.0 eq) in ethanol, add the desired primary amine (1.1 eq).
-
Add a catalytic amount of acetic acid (0.1 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours or until TLC/LC-MS analysis indicates complete consumption of the aldehyde.
-
Remove the solvent under reduced pressure. The crude imine is often used directly in the next step without further purification.
-
-
Reductive Cyclization:
-
Dissolve the crude o-nitrobenzaldimine intermediate in a suitable solvent such as toluene or dioxane.
-
Add tri-n-butylphosphine (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 110 °C for toluene) and monitor the reaction progress by TLC/LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2H-indazole derivative.
-
Protocol: Synthesis of a Potent Indazole-Based Tpl2 Inhibitor
Building upon the core scaffold, targeted modifications are introduced to enhance potency and selectivity. The following protocol is adapted from the successful discovery of highly potent indazole inhibitors of Tpl2 kinase, focusing on modifications at the C3 and C5 positions.[13]
Target Molecule Example: A C5-amino, C3-arylether substituted indazole.
Step-by-Step Methodology:
-
Synthesis of 5-Nitro-1H-indazole-3-carbonitrile:
-
Start with commercially available 2-fluoro-5-nitrobenzonitrile.
-
To a solution of 2-fluoro-5-nitrobenzonitrile (1.0 eq) in n-butanol, add hydrazine hydrate (3.0 eq).
-
Heat the mixture to reflux for 4-6 hours. Monitor by LC-MS.
-
Cool the reaction, and the product will typically precipitate. Filter the solid, wash with cold ethanol, and dry under vacuum to yield 5-nitro-1H-indazole-3-carbonitrile.
-
-
C3 Arylether Formation:
-
To a solution of 5-nitro-1H-indazole-3-carbonitrile (1.0 eq) and a selected phenol (e.g., 4-methoxyphenol) (1.2 eq) in DMF, add potassium carbonate (K₂CO₃) (2.0 eq).
-
Heat the mixture to 80-100 °C for 8-12 hours until the starting material is consumed (monitor by LC-MS).
-
Cool the reaction, pour into ice water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography to obtain the C3-arylether derivative.
-
-
Reduction of the C5 Nitro Group:
-
Dissolve the C3-substituted-5-nitro-indazole (1.0 eq) in a mixture of ethanol and water.
-
Add ammonium chloride (3.0 eq) followed by iron powder (5.0 eq).
-
Heat the mixture to reflux for 2-4 hours. The reaction is often vigorous.
-
After completion, cool the reaction and filter through a pad of Celite, washing with ethanol or methanol.
-
Concentrate the filtrate and purify by column chromatography to yield the 5-amino-indazole derivative. This is a key intermediate for further functionalization.
-
-
Final Amide/Sulfonamide Coupling at C5:
-
Dissolve the 5-amino-indazole intermediate (1.0 eq) in dichloromethane (DCM) or pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired acyl chloride or sulfonyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Upon completion, quench the reaction with water or saturated sodium bicarbonate solution.
-
Extract the product with DCM, wash the organic layer, dry, and concentrate.
-
Purify the final compound by preparative HPLC or column chromatography to yield the target Tpl2 inhibitor.
-
Structure-Activity Relationship (SAR) Insights
Systematic modification of the indazole scaffold has yielded critical insights into the structural requirements for potent Tpl2 inhibition.[13]
-
C5 Position: The 5-position of the indazole ring is crucial for potency. Small amide or sulfonamide groups are well-tolerated and often lead to high activity. This region likely interacts with a key region of the ATP-binding pocket.
-
C3 Position: Modifications at the C3 position significantly impact potency. An arylether linkage has proven effective. The nature of the aryl group allows for probing a deeper hydrophobic pocket, and substitutions on this ring can fine-tune electronic and steric properties to optimize binding.
-
Indazole N-H: The N1-H of the indazole core is a critical hydrogen bond donor, typically interacting with the hinge region of the kinase. Alkylation at this position is generally detrimental to activity.
Table 1: SAR of Indazole Analogs as Tpl2 Inhibitors [13]
| Compound ID | C5-Substitution | C3-Substitution (Aryl Ether) | Tpl2 IC₅₀ (nM) | p-ERK IC₅₀ (nM) |
| Hit 5 | -NH₂ | 4-Methoxyphenyl | ~1000 | >10000 |
| Analog A | -NH-CO-CH₃ | 4-Methoxyphenyl | 150 | 800 |
| Analog B | -NH-SO₂-CH₃ | 4-Methoxyphenyl | 85 | 550 |
| Compound 31 | -NH-CO-CH₃ | 4-(Trifluoromethoxy)phenyl | 25 | 120 |
Data is representative and adapted from published findings for illustrative purposes.[13]
Protocols: Biological Evaluation of Tpl2 Inhibitors
Confirming the activity of synthesized compounds requires a two-tiered approach: a direct enzymatic assay to measure kinase inhibition and a cell-based assay to confirm target engagement and functional effects in a biological context.
Protocol 7.1: In Vitro Tpl2 Kinase Inhibition Assay (LANCE Ultra TR-FRET)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a high-throughput method to quantify kinase activity.
Principle: The assay measures the phosphorylation of a biotinylated substrate peptide (e.g., a derivative of MKK1) by Tpl2. A europium-labeled anti-phospho-serine antibody binds to the phosphorylated peptide. When a streptavidin-allophycocyanin (APC) conjugate is added, it binds to the biotin, bringing the europium donor and APC acceptor into close proximity, generating a FRET signal. Inhibitors will reduce the phosphorylation, leading to a decrease in the FRET signal.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Prepare solutions of recombinant Tpl2 kinase, biotinylated substrate peptide, and ATP.
-
Compound Plating: Serially dilute the synthesized indazole inhibitors in DMSO and dispense into a 384-well low-volume assay plate.
-
Enzyme/Substrate Addition: Add a solution containing Tpl2 kinase and the biotinylated substrate peptide to each well.
-
Incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Add ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for Tpl2.
-
Reaction Incubation: Incubate the plate for 60-90 minutes at room temperature.
-
Detection: Add a "stop/detection" mix containing EDTA (to stop the reaction), the Eu-labeled antibody, and the Streptavidin-APC conjugate.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the ratio of the two emission signals and plot the results against inhibitor concentration. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Protocol 7.2: Cellular p-ERK Inhibition Assay (Western Blot)
This assay measures the ability of an inhibitor to block Tpl2 signaling downstream in a relevant cell line (e.g., human monocytes or macrophages).
Principle: Cells are stimulated with an agent like lipopolysaccharide (LPS) to activate the Tpl2 pathway. The level of phosphorylated ERK (p-ERK), a direct downstream target, is measured by Western blot. An effective Tpl2 inhibitor will reduce the LPS-induced increase in p-ERK levels.[13][14]
Step-by-Step Methodology:
-
Cell Culture: Plate human monocytic cells (e.g., THP-1) in 12-well plates and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the indazole inhibitor (or DMSO vehicle control) for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 15-30 minutes to induce robust ERK phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4 °C with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Imaging: Capture the chemiluminescent signal using a digital imager.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control.
-
Densitometry Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal for each sample. Calculate the percent inhibition relative to the LPS-stimulated control and determine the cellular IC₅₀ value.
References
- 1. What are TPL2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. The kinase TPL2 activates ERK and p38 signaling to promote neutrophilic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tumor progression locus 2 (TPL2) in tumor-promoting Inflammation, Tumorigenesis and Tumor Immunity [thno.org]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. benchchem.com [benchchem.com]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. JCI - TPL2 enforces RAS-induced inflammatory signaling and is activated by point mutations [jci.org]
- 10. TPL2 enforces RAS-induced inflammatory signaling and is activated by point mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
The Development of PAK1 Inhibitors from 1H-Indazole-3-carboxamide Derivatives: A Detailed Guide for Researchers
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and evaluation of p21-activated kinase 1 (PAK1) inhibitors derived from the 1H-indazole-3-carboxamide scaffold. This guide is designed to offer both the theoretical underpinnings and practical, step-by-step protocols necessary to advance research in this promising area of oncology.
Introduction: The Rationale for Targeting PAK1 in Oncology
P21-activated kinase 1 (PAK1) is a serine/threonine kinase that has emerged as a critical node in numerous signaling pathways implicated in cancer progression.[1][2] As a downstream effector of the Rho GTPases, Rac1 and Cdc42, PAK1 plays a pivotal role in regulating cell motility, proliferation, survival, and cytoskeletal dynamics.[3][4] Aberrant activation of PAK1 is a common feature in a variety of human cancers and is often associated with tumor progression and metastasis.[5][6] Consequently, the development of potent and selective PAK1 inhibitors represents a compelling therapeutic strategy. The 1H-indazole-3-carboxamide scaffold has been identified as a promising starting point for the design of such inhibitors, offering a versatile platform for chemical modification to achieve high potency and selectivity.[1][7]
The PAK1 Signaling Network: A Complex Web of Interactions
PAK1 is a central hub in a complex network of signaling pathways that drive cancer cell proliferation and survival.[8] Its activation by upstream signals, such as growth factors and cytokines, initiates a cascade of downstream phosphorylation events that ultimately lead to changes in gene expression and cellular behavior.
Figure 1: A simplified diagram of the PAK1 signaling pathway, highlighting key upstream activators and downstream effectors. 1H-indazole-3-carboxamide derivatives act by directly inhibiting the kinase activity of PAK1.
Structure-Activity Relationship (SAR) of 1H-Indazole-3-carboxamide Derivatives as PAK1 Inhibitors
The potency and selectivity of 1H-indazole-3-carboxamide derivatives as PAK1 inhibitors are highly dependent on the nature and position of substituents on the indazole ring and the carboxamide moiety.[1][7] A systematic exploration of the SAR is crucial for lead optimization.
| Compound ID | R1 (Amide Substituent) | PAK1 IC50 (nM) | Key SAR Insights | Reference |
| 87a | 4-chlorophenyl | >5000 | Initial hit compound with weak activity. | [7] |
| 87b | 4-(4-methylpiperazin-1-yl)phenyl | 159 | Introduction of a piperazine moiety improves potency. | [7] |
| 87c | 4-(4-ethylpiperazin-1-yl)phenyl | 52 | Increasing the alkyl chain on the piperazine enhances activity. | [7] |
| 87d | 4-(4-propylpiperazin-1-yl)phenyl | 16 | Further extension of the alkyl chain leads to a significant increase in potency. | [7] |
| 30l | 4-(pyridin-4-yl)piperazin-1-yl | 9.8 | The presence of a hydrophilic group, such as a pyridine ring, in the solvent-accessible region is critical for high potency and selectivity. | [1][7] |
Table 1: Structure-Activity Relationship of selected 1H-indazole-3-carboxamide derivatives against PAK1.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis and biological evaluation of 1H-indazole-3-carboxamide-based PAK1 inhibitors.
Protocol 1: General Synthesis of 1H-Indazole-3-carboxamide Derivatives
This protocol describes a general method for the amide coupling of 1H-indazole-3-carboxylic acid with various amines using HATU as a coupling agent.[9][10]
Materials:
-
1H-Indazole-3-carboxylic acid
-
Desired amine
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1H-indazole-3-carboxylic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 10-15 minutes.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1H-indazole-3-carboxamide derivative.[11]
Figure 2: General workflow for the synthesis of 1H-indazole-3-carboxamide derivatives.
Protocol 2: In Vitro PAK1 Kinase Assay
This protocol describes a luminescent-based kinase assay to determine the in vitro inhibitory activity of test compounds against PAK1.[12]
Materials:
-
Recombinant human PAK1 enzyme
-
PAKtide substrate (a peptide substrate for PAK1)
-
Test compounds (dissolved in DMSO)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).
-
Add 2 µL of recombinant PAK1 enzyme solution to each well.
-
Add 2 µL of a solution containing the PAKtide substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 3: Cellular Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of PAK1 inhibitors on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete growth medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 4: Cell Migration Assay (Wound Healing Assay)
This assay evaluates the effect of PAK1 inhibitors on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
Test compounds
-
6-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow them to a confluent monolayer.
-
Create a "scratch" in the cell monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing the test compound or vehicle control.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 and 48 hours).
-
Measure the width of the wound at different points and calculate the percentage of wound closure over time.
Protocol 5: Cell Invasion Assay (Transwell Assay)
This protocol assesses the effect of PAK1 inhibitors on the invasive potential of cancer cells.
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel
-
Cancer cell line of interest
-
Serum-free medium
-
Complete growth medium (as a chemoattractant)
-
Cotton swabs
-
Crystal violet staining solution
Procedure:
-
Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Resuspend cancer cells in serum-free medium containing the test compound or vehicle control.
-
Add the cell suspension to the upper chamber of the transwell insert.
-
Add complete growth medium to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the top of the membrane with a cotton swab.
-
Fix and stain the invading cells on the bottom of the membrane with crystal violet.
-
Count the number of invading cells in several random fields under a microscope.
Protocol 6: In Vivo Xenograft Model for Efficacy Studies
This protocol outlines a general procedure for evaluating the in vivo efficacy of PAK1 inhibitors in a mouse xenograft model.[13][14]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Cancer cell line of interest
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the mice according to the desired dosing schedule (e.g., daily oral gavage).
-
Monitor the tumor size and body weight of the mice regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Conclusion and Future Directions
The 1H-indazole-3-carboxamide scaffold has proven to be a rich source of potent and selective PAK1 inhibitors. The protocols and data presented in this guide provide a solid foundation for researchers to further explore this promising class of compounds. Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors to advance them into clinical development. A deeper understanding of the complex biology of PAK1 and its role in different cancer types will be crucial for identifying patient populations most likely to benefit from this targeted therapeutic approach.
References
- 1. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PAK1 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. jocpr.com [jocpr.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. benchchem.com [benchchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Methylsulfonyl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Welcome to your comprehensive guide for troubleshooting and optimizing the synthesis of 5-(Methylsulfonyl)-1H-indazole. This resource, designed by Senior Application Scientists, provides in-depth, experience-driven advice to help you navigate common challenges and significantly improve your reaction yields.
I. Frequently Asked Questions (FAQs)
Here we address common questions about the synthesis of this compound, providing insights into reaction pathways and key considerations for yield improvement.
Q1: What are the primary synthetic routes to this compound?
There are several established methods for the synthesis of the indazole core, which can be adapted for the preparation of the 5-methylsulfonyl derivative. The most common strategies involve:
-
Cyclization of Substituted Anilines: A prominent route involves the diazotization of an appropriately substituted o-toluidine derivative, followed by an intramolecular cyclization.[1][2] For this compound, this would typically start from 2-amino-5-(methylthio)toluene, which is then oxidized to the sulfone at a later stage.
-
Reductive Cyclization of Nitroarenes: The Cadogan reaction, which involves the reductive cyclization of ortho-imino-nitrobenzene substrates, offers a mild and efficient one-pot synthesis of 2H-indazoles.[3] This can be a viable route if the appropriate nitro-precursor is accessible.
-
Palladium-Catalyzed Cross-Coupling Reactions: For functionalization of a pre-formed indazole core, Suzuki-Miyaura cross-coupling reactions are a powerful tool.[4][5][6] For instance, a 5-bromo-1H-indazole could be coupled with a sulfonyl-containing boronic acid or a related derivative.
-
N-N Bond-Forming Oxidative Cyclization: A more recent approach involves the oxidative cyclization of 2-aminomethyl-phenylamines to form the indazole ring system.[7][8]
Q2: My overall yield is consistently low. What are the most common factors to investigate?
Low yields in heterocyclic synthesis can often be attributed to a combination of factors. A systematic troubleshooting approach is the most effective way to identify and address the root cause.[9] Key areas to scrutinize include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters that can significantly impact yield.[9]
-
Purity of Reagents and Solvents: Impurities in starting materials or the presence of moisture in solvents can lead to unwanted side reactions and incomplete conversion.[9]
-
Atmospheric Contamination: Many organic reactions are sensitive to oxygen and moisture. The use of an inert atmosphere (e.g., nitrogen or argon) is often crucial.[9]
-
Inefficient Mixing: In heterogeneous reaction mixtures, poor stirring can result in localized concentration gradients and reduced reaction rates.[9]
-
Product Degradation: The desired product may be unstable under the reaction or workup conditions, leading to decomposition.[10]
Q3: Are there any known side reactions to be aware of during indazole synthesis?
Yes, several side reactions can occur, depending on the chosen synthetic route. Common issues include:
-
Formation of Regioisomers: Particularly during N-alkylation or acylation of the indazole ring, a mixture of N-1 and N-2 isomers can be formed.[11] The ratio of these isomers is highly dependent on the reaction conditions.
-
Dimerization and Hydrazone Formation: In syntheses involving hydrazine, the formation of dimers and hydrazone byproducts can be a significant issue.[12]
-
Over-halogenation: When introducing a halogen for subsequent cross-coupling, controlling the stoichiometry and reaction temperature is crucial to prevent the formation of di- or tri-halogenated products.[13]
-
Hydrolysis: Sulfonyl chlorides and other activated intermediates are susceptible to hydrolysis, which can lead to the formation of the corresponding sulfonic acid as a significant impurity.[14]
II. Troubleshooting Guide: Addressing Specific Experimental Issues
This section provides a structured, question-and-answer guide to resolving specific problems you may encounter during the synthesis of this compound.
Issue 1: Incomplete Reaction - Starting Material Remains
Question: I am consistently observing unreacted starting material in my reaction mixture, even after extended reaction times. What are the likely causes and how can I drive the reaction to completion?
Answer: Incomplete conversion is a common challenge in multi-step organic synthesis. Several factors could be at play, and a systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Verify Reagent Purity and Stoichiometry:
-
Action: Ensure that all reagents are of high purity and that the stoichiometry is correct. Impurities can inhibit catalysts or participate in side reactions.[9]
-
Causality: Even small amounts of impurities can have a significant impact on reaction kinetics. For example, water can deactivate organometallic reagents or hydrolyze sensitive intermediates.
-
-
Optimize Reaction Temperature and Time:
-
Action: Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC or LC-MS.[10] Consider running small-scale parallel reactions to screen different temperatures and time points.
-
Causality: Many organic reactions have a significant activation energy barrier. Insufficient thermal energy can lead to slow reaction rates and incomplete conversion.
-
-
Ensure Efficient Mixing:
-
Action: Increase the stirring rate, especially for heterogeneous reactions. Consider using a mechanical stirrer for larger-scale reactions or viscous mixtures.[9]
-
Causality: Inadequate mixing can lead to poor mass transfer, preventing the reactants from coming into contact effectively.
-
-
Evaluate Catalyst Activity (if applicable):
-
Action: If using a catalyst (e.g., palladium for cross-coupling), ensure it has not been deactivated. Consider using a fresh batch of catalyst or a different ligand.
-
Causality: Catalysts can be poisoned by impurities or degrade over time, leading to a loss of activity.
-
Issue 2: Significant Byproduct Formation
Question: My reaction is producing a complex mixture of byproducts, making purification difficult and significantly lowering the yield of my desired this compound. How can I improve the selectivity of my reaction?
Answer: The formation of byproducts is often a sign of non-selective reaction conditions or the presence of competing reaction pathways.
Troubleshooting Steps:
-
Control the Rate of Reagent Addition:
-
Action: Add highly reactive reagents, such as oxidizing or halogenating agents, dropwise or via a syringe pump.[10] This helps to maintain a low concentration of the reactive species in the reaction mixture at any given time.
-
Causality: Slow addition can minimize localized "hot spots" and reduce the likelihood of side reactions, such as over-oxidation or multiple halogenations.[13]
-
-
Optimize the Reaction Temperature:
-
Action: Lowering the reaction temperature can often improve selectivity.[13] Exothermic reactions, in particular, can benefit from cooling to prevent thermal decomposition or the formation of undesired byproducts.
-
Causality: At lower temperatures, the reaction will favor the pathway with the lowest activation energy, which is often the desired transformation.
-
-
Choose the Appropriate Solvent:
-
Action: The choice of solvent can have a profound impact on reaction selectivity. Consider screening a range of solvents with different polarities.
-
Causality: Solvents can influence the solubility of reactants and intermediates, stabilize transition states, and in some cases, participate in the reaction mechanism.
-
-
Utilize Protecting Groups:
-
Action: If your molecule has multiple reactive sites, consider using protecting groups to temporarily block unwanted reactivity. For example, protecting the N-H of the indazole ring can direct subsequent reactions to other positions.[13]
-
Causality: Protecting groups provide a powerful tool for directing the course of a reaction and preventing the formation of isomeric byproducts.
-
Issue 3: Difficulty in Purifying the Final Product
Question: I am struggling to isolate pure this compound from my crude reaction mixture. What purification strategies are most effective for this class of compound?
Answer: The purification of sulfonyl-containing heterocycles can be challenging due to their polarity and potential for strong interactions with silica gel.
Troubleshooting Steps:
-
Optimize Column Chromatography Conditions:
-
Action: Experiment with different solvent systems for flash column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective. Adding a small amount of a more polar solvent like methanol or a modifier like triethylamine can help to improve the separation of polar compounds.
-
Causality: The polarity of the eluent directly influences the retention of the compound on the stationary phase. A well-chosen solvent system will allow for the selective elution of the desired product while retaining impurities.
-
-
Consider Recrystallization:
-
Action: If the crude product is a solid, recrystallization can be a highly effective purification technique. Screen a variety of solvents and solvent mixtures to find a system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Causality: Recrystallization relies on the principle of differential solubility. As the solution cools, the less soluble compound (ideally the desired product) will crystallize out, leaving the more soluble impurities in the mother liquor.
-
-
Aqueous Workup to Remove Polar Impurities:
-
Action: Washing the organic layer with a dilute aqueous acid or base solution can help to remove polar impurities. For example, a wash with aqueous HCl can remove basic impurities, while a wash with aqueous sodium bicarbonate can remove acidic impurities like sulfonic acids.[14]
-
Causality: By converting impurities into their more water-soluble salt forms, they can be effectively extracted from the organic phase.
-
III. Experimental Protocols
Protocol 1: Synthesis of 5-(Methylthio)-1H-indazole (A Key Intermediate)
This protocol outlines a general procedure for the synthesis of a key precursor to this compound.
Materials:
-
2-Amino-5-(methylthio)toluene
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Glacial Acetic Acid
-
Starch-iodide paper
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-5-(methylthio)toluene in a mixture of glacial acetic acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Monitor the diazotization reaction using starch-iodide paper to ensure a slight excess of nitrous acid is maintained.[15]
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.
-
Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C to facilitate the intramolecular cyclization.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate) until the product precipitates.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Oxidation of 5-(Methylthio)-1H-indazole to this compound
Materials:
-
5-(Methylthio)-1H-indazole
-
Oxone® (Potassium peroxymonosulfate) or m-CPBA (meta-Chloroperoxybenzoic acid)
-
Methanol or Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve 5-(methylthio)-1H-indazole in a suitable solvent such as methanol or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of the oxidizing agent (e.g., Oxone® in water or m-CPBA in DCM).
-
Slowly add the oxidant solution to the solution of the starting material, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature.
-
Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Quench the reaction by adding a reducing agent (e.g., a saturated solution of sodium thiosulfate).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
IV. Data and Visualization
Table 1: Common Solvents for Recrystallization of Indazole Derivatives
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Ethanol | Polar Protic | 78 | Good for many polar indazoles. |
| Isopropanol | Polar Protic | 82 | Can be a good alternative to ethanol. |
| Ethyl Acetate | Polar Aprotic | 77 | Often used in combination with hexanes. |
| Toluene | Non-polar | 111 | Useful for less polar derivatives. |
| Acetonitrile | Polar Aprotic | 82 | Can be effective for moderately polar compounds. |
| Water | Very Polar | 100 | Generally used for highly polar or salt forms. |
Diagram 1: Troubleshooting Workflow for Low Yield in Indazole Synthesis
Caption: A decision tree for troubleshooting low yields.
V. References
-
BenchChem. (2025). Common side reactions in the synthesis of indazole-3-carboxamides. 11
-
BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. 9
-
ResearchGate. (n.d.). Optimization of Suzuki-Miyaura Reaction Conditions. 4
-
BenchChem. (2025). Technical Support Center: Troubleshooting Heterocycle Synthesis with Benzyl-hydrazines. 16
-
BenchChem. (2025). Common side reactions in the synthesis of dichloroindazoles. 13
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. 10
-
National Institutes of Health. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. 5
-
MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. 17
-
ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent. 1
-
RSC Publishing. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. 6
-
ACS Publications. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. 18
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. 19
-
MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. 20
-
Organic Chemistry Portal. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. 7
-
PubMed. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. 8
-
PubMed. (2014). Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization. 3
-
National Institutes of Health. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. 12
-
Organic Syntheses. (n.d.). Indazole. --INVALID-LINK--
-
Organic Syntheses. (n.d.). Procedure. --INVALID-LINK--
-
BenchChem. (2025). Avoiding impurities in the synthesis of sulfonyl chlorides. 14
References
- 1. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines [organic-chemistry.org]
- 8. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Indazole synthesis [organic-chemistry.org]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Solubility Challenges with 5-(Methylsulfonyl)-1H-indazole in Assays
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 5-(Methylsulfonyl)-1H-indazole. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound during their experiments. As a molecule of interest in medicinal chemistry, particularly in the development of kinase inhibitors, ensuring its proper dissolution is critical for generating accurate and reproducible data.[1][2] This guide provides a series of frequently asked questions (FAQs) and a comprehensive troubleshooting workflow to systematically address and resolve these issues.
Section 1: Physicochemical Profile of this compound
A foundational understanding of the molecule's properties is the first step in troubleshooting. The structure of this compound, featuring a fused aromatic indazole ring and a polar methylsulfonyl group, results in a compound with low intrinsic aqueous solubility.
The indazole core is an amphoteric molecule, meaning it can be protonated or deprotonated depending on the pH.[3] While the methylsulfonyl group can participate in hydrogen bonding, the molecule's overall flat, aromatic structure contributes to poor solvation in aqueous media.[4][5][6]
| Property | Value | Source |
| Chemical Formula | C₈H₈N₂O₂S | [4] |
| Molecular Weight | 196.23 g/mol | [4] |
| Appearance | White to brown solid | [4] |
| Core Structure | Indazole | [3][7] |
| Key Functional Group | Methylsulfonyl | [4] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling of this compound.
Q1: My this compound powder will not dissolve in my aqueous assay buffer. What is the correct first step?
A1: Direct dissolution in aqueous buffers is not recommended and is likely to fail. The standard and most effective first step is to prepare a high-concentration stock solution in a 100% organic solvent.[8] Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its ability to dissolve a broad range of polar and non-polar compounds.[9][10]
Q2: What is a reliable starting concentration for a DMSO stock solution?
A2: We recommend preparing a stock solution in the range of 10-50 mM in 100% DMSO. This high concentration allows for minimal volumes to be added to your final assay, which is critical for minimizing solvent-induced artifacts. Always ensure the compound is fully dissolved by vortexing. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution, but be mindful of potential compound degradation with excessive heat or sonication.
Q3: I prepared a 10 mM stock in DMSO, but when I add it to my buffer, a precipitate forms immediately. What is happening?
A3: This phenomenon is known as "crashing out." It occurs when the compound, which is stable in the organic stock solvent, is rapidly transferred to an aqueous environment where its solubility is much lower. The key to preventing this is to avoid shocking the compound with a sudden, drastic change in solvent polarity. The solution is to perform a serial dilution or an intermediate dilution step.
Experimental Protocol: Preparing Working Solutions via Intermediate Dilution
-
Prepare High-Concentration Stock: Dissolve this compound in 100% DMSO to a concentration of 10 mM.
-
Create Intermediate Dilution: Perform an intermediate dilution of the 10 mM stock into your assay buffer. For example, dilute it 1:10 in the buffer to create a 1 mM intermediate solution that contains 10% DMSO. This solution may appear hazy, which is acceptable as long as no large precipitate forms.
-
Final Dilution: Use this 1 mM intermediate solution to make your final dilutions for the assay. For instance, a further 1:100 dilution will yield a 10 µM final concentration with only 0.1% DMSO. This gradual reduction in solvent concentration helps keep the compound in solution.
Q4: What is the maximum final concentration of DMSO I should have in my assay?
A4: This is a critical consideration, as DMSO is not inert and can impact assay results.[8] High concentrations can destabilize proteins, interfere with enzyme kinetics, or induce cytotoxicity in cell-based assays.[11][12][13] A general rule is to always keep the final concentration of DMSO as low as possible, typically below 0.5% .
| Assay Type | Maximum Recommended Final DMSO Concentration | Rationale |
| Biochemical Assays (e.g., purified enzyme) | ≤ 1% (v/v) | Higher tolerance, but can still cause protein denaturation or affect binding kinetics.[8][11] |
| Cell-Based Assays (e.g., cell viability, signaling) | ≤ 0.5% (v/v), ideally ≤ 0.1% | Cells are sensitive to DMSO. Concentrations above 0.5% can affect membrane integrity, induce differentiation, or cause toxicity, confounding results.[12][14][15] |
Important: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your test samples to account for any solvent effects.
Q5: My compound is still precipitating at the desired working concentration even with careful dilution of a DMSO stock. What advanced strategies can I try?
A5: If standard methods using DMSO are insufficient, more advanced formulation strategies are necessary. The two most effective approaches for in-assay applications are pH modification and the use of solubility-enhancing excipients like cyclodextrins . These are detailed in the troubleshooting guide below.
Section 3: Advanced Troubleshooting Guide
When facing persistent solubility issues, a systematic approach is required. The following workflow provides two primary strategies to enhance the aqueous solubility of this compound.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole - Wikipedia [en.wikipedia.org]
- 4. americanelements.com [americanelements.com]
- 5. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnrjournal.com [pnrjournal.com]
- 8. DMSO-related effects in protein characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Low dose dimethyl sulfoxide driven gross molecular changes have the potential to interfere with various cellular processes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 15. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Regioselectivity for N1 vs. N2 Indazole Substitution
Welcome to the Technical Support Center for indazole substitution. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in the N-substitution of indazoles. Direct functionalization of the indazole core often yields a mixture of N1 and N2 isomers, complicating synthesis and purification.[1][2][3]
This document provides in-depth, troubleshooting-focused FAQs and detailed experimental protocols to empower you to control the regiochemical outcome of your reactions, whether you are targeting the N1 or N2 position.
Core Principles: Understanding the Tug-of-War in Indazole Substitution
The regiochemical outcome of indazole substitution is a delicate balance between several competing factors.[1][4] The indazole anion, formed upon deprotonation, is an ambident nucleophile with reactive sites at both nitrogen atoms.[5] Control over selectivity hinges on understanding and manipulating the interplay between:
-
Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3][4][6][7] Reactions that allow for equilibration, often at higher temperatures or with longer reaction times, tend to favor the more stable N1-substituted product (thermodynamic control).[6][8] Conversely, conditions that favor a rapid, irreversible reaction can lead to the kinetically favored product, which is often the N2 isomer.[9]
-
Steric Hindrance: The environment around the two nitrogen atoms is a critical determinant. Bulky substituents on the indazole ring, particularly at the C7 position, can sterically block the N1 position, thereby directing incoming electrophiles to the N2 position.[5][6]
-
Electronic Effects: The electronic nature of substituents on the indazole ring significantly influences the nucleophilicity of each nitrogen. Electron-withdrawing groups (EWGs) can modulate the pKa and charge distribution, altering the N1:N2 ratio.[4][5][8]
-
Reaction Conditions: The choice of base, solvent, and counter-ion is paramount. These components dictate the nature of the indazolide ion pair (tight vs. solvent-separated), which in turn governs the accessibility of the N1 and N2 positions.[4][5]
Logic Diagram: Decision-Making for Indazole Substitution
Caption: Decision workflow for selecting conditions for N1 vs. N2 substitution.
Troubleshooting Guide & FAQs
Q1: I am getting a poor N1:N2 regioselectivity, often close to a 1:1 mixture. What is the most critical factor to change?
Answer: The base and solvent combination is the most powerful lever you can pull. A 1:1 mixture is common when using conditions like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF, which does not strongly differentiate between the two nitrogen atoms.[10]
Primary Troubleshooting Step: Switch to NaH in THF.
-
Mechanism of Action: Sodium hydride (NaH) in a less polar aprotic solvent like tetrahydrofuran (THF) is the most widely reported and effective method for achieving high N1 selectivity.[2][4][8][10] The prevailing hypothesis is that the sodium cation (Na⁺) forms a "tight ion pair." It is believed to coordinate between the N2 atom and an electron-rich substituent (like an ester or amide) at the C3 position. This coordination shell sterically blocks the N2 position, forcing the alkylating agent to attack the more accessible N1 position.[1][5][10][11]
Q2: I tried NaH in THF, but my N1 selectivity is still not optimal. What else can I optimize?
Answer: If the NaH/THF system is not providing the desired selectivity, consider the following factors:
-
Influence of Indazole Substituents: The electronic and steric profile of your indazole is crucial.
-
C3 Position: Electron-withdrawing groups (EWGs) like -CO₂Me, -COMe, and -CONH₂ at the C3 position have been shown to give >99% N1 selectivity with NaH in THF.[2][4][8][10] These groups enhance the proposed chelation with the Na⁺ cation.
-
C7 Position: Any substituent at the C7 position will sterically hinder the N1 position. If you have a C7-substituted indazole, achieving high N1 selectivity via direct alkylation is extremely challenging, and N2 substitution will likely be favored.
-
-
Thermodynamic Equilibration: For certain electrophiles, such as α-halo carbonyls or β-halo esters, the initial N-alkylation may be reversible.[8] Allowing the reaction to stir for longer or at a slightly elevated temperature can facilitate equilibration to the more thermodynamically stable N1-substituted product.[4][8]
Q3: My goal is the N2-substituted isomer. How can I selectively synthesize it?
Answer: While the N1 isomer is often the thermodynamic favorite, several reliable strategies exist to favor the N2 product.
-
Leverage Steric Hindrance: The most straightforward way to force N2 substitution is to use an indazole with a substituent at the C7 position. Electron-withdrawing groups like -NO₂ or -CO₂Me at C7 have been shown to provide excellent N2 regioselectivity (≥96%), even under standard NaH/THF conditions, because the N1 position is sterically blocked.[2][4][8][10]
-
Mitsunobu Conditions: The Mitsunobu reaction (using an alcohol with reagents like DIAD or DBAD and PPh₃) often shows a strong preference for the N2 position, especially for unsubstituted indazoles.[12] For example, N-alkylation of indazole under Mitsunobu conditions can yield N1:N2 ratios of 1:2.5.[8]
-
Acid-Catalyzed Reactions: The use of a strong acid catalyst like trifluoromethanesulfonic acid (TfOH) with diazo compounds in a solvent like 1,2-dichloroethane (DCE) is a highly effective method for selective N2-alkylation.[6][12]
-
Copper-Catalyzed N-Arylation: For N-arylation, specific catalytic systems can override the inherent thermodynamic preference. For instance, a copper(I)-catalyzed coupling of 1H-indazoles with diaryliodonium salts has been shown to provide exclusively N2-arylated products.[13] DFT calculations suggest that while the N1-copper complex is energetically favored, the mild reaction conditions prevent the isomerization required to form it, leading to the kinetically controlled N2 product.[13]
Q4: My reaction is not going to completion, or the yield is very low. What should I check?
Answer: Low conversion can stem from several issues related to reagents and conditions.
-
Base Strength & Solubility: Ensure your base is strong enough to fully deprotonate the indazole. Carbonate bases (K₂CO₃, Na₂CO₃) may result in incomplete conversion, especially in solvents like THF where they are poorly soluble.[4][5] If using NaH, ensure it is fresh and not quenched by atmospheric moisture.
-
Electrophile Reactivity: If you are using a less reactive electrophile (e.g., an alkyl chloride), you may need more forcing conditions. Consider switching to a better leaving group (bromide > tosylate > chloride) or increasing the reaction temperature.[5]
-
Solubility: The indazole salt must be soluble in the reaction medium. If the deprotonated indazole precipitates, the reaction will be slow or stall. In such cases, switching to a more polar solvent like DMF or DMSO might be necessary, even if it compromises selectivity.
Data Summary: Condition Screening for Regioselectivity
The following tables summarize reported N1:N2 ratios under various reaction conditions, highlighting the impact of base, solvent, and indazole substituents.
Table 1: Effect of Base and Solvent on Unsubstituted 1H-Indazole
| Entry | Base | Solvent | N1:N2 Ratio | Source |
| 1 | NaH | THF | >95:5 | [4][8] |
| 2 | K₂CO₃ | DMF | ~1.5:1 | [4][10] |
| 3 | Cs₂CO₃ | DMF | ~1:1 | [8] |
| 4 | NaHMDS | THF | N1 favored | [4] |
| 5 | NaHMDS | DMSO | N2 favored | [10] |
Table 2: Effect of Indazole Substituents (Conditions: NaH, THF)
| Entry | Indazole Substituent | N1:N2 Ratio | Rationale | Source |
| 1 | 3-CO₂Me | >99:1 | Strong chelation with Na⁺, directing to N1 | [2][8] |
| 2 | 3-tert-Butyl | >99:1 | Steric bulk at C3 favors attack at N1 | [2][8] |
| 3 | 7-NO₂ | 4:96 | Steric and electronic effects block N1 | [4][8] |
| 4 | 7-CO₂Me | 4:96 | Steric hindrance at N1 | [4][8] |
Experimental Protocols
Protocol 1: Highly Selective N1-Alkylation (Thermodynamic Control)
This protocol is adapted from studies demonstrating high N1-regioselectivity for a range of indazoles, particularly those with C3-substituents.[2][4][5]
Workflow Diagram:
Caption: Step-by-step workflow for selective N1-alkylation of indazoles.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted 1H-indazole (1.0 mmol). Add anhydrous THF (10 mL) and stir to dissolve. Cool the mixture to 0 °C in an ice bath.
-
Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 mmol, 48 mg) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Activation: Remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes. The formation of the sodium indazolide salt may be observed as a change in color or precipitation.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 mmol) dropwise to the mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure N1-alkylated indazole.
Protocol 2: Selective N2-Alkylation (Acid-Catalyzed)
This protocol is effective for achieving high N2 selectivity with diazo compounds.[6][12]
Step-by-Step Methodology:
-
Preparation: In a sealed tube, dissolve the 1H-indazole (0.2 mmol) and the diazo compound (0.3 mmol) in 1,2-dichloroethane (DCE, 2.0 mL).
-
Catalyst Addition: Cool the mixture to 0 °C and add trifluoromethanesulfonic acid (TfOH, 0.04 mmol) dropwise.
-
Reaction: Seal the tube and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the layers and extract the aqueous phase with dichloromethane (DCM).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography to isolate the pure N2-alkylated indazole.
References
- 1. benchchem.com [benchchem.com]
- 2. research.ucc.ie [research.ucc.ie]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. d-nb.info [d-nb.info]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 12. benchchem.com [benchchem.com]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Troubleshooting guide for 5-(Methylsulfonyl)-1H-indazole reaction scale-up
Welcome to the technical support center for the synthesis and scale-up of 5-(Methylsulfonyl)-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical field experience to ensure scientific integrity and a high success rate in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing 1H-indazoles like this compound?
A1: The synthesis of the 1H-indazole core can be achieved through various methods. Classical routes often involve diazotization and nitrosation reactions, which can sometimes be harsh.[1] More contemporary and milder methods include the metal-free synthesis from o-aminobenzoximes using methanesulfonyl chloride and triethylamine, which is particularly relevant for scaling up.[1][2] Other approaches involve palladium-catalyzed intramolecular C-N bond formation or 1,3-dipolar cycloaddition of arynes and diazoalkanes.[1][3][4] The choice of route often depends on the availability of starting materials, desired scale, and tolerance of functional groups.
Q2: What is the likely reaction mechanism for the formation of 1H-indazoles from o-aminobenzoximes?
A2: The proposed mechanism for the synthesis of 1H-indazoles from o-aminobenzoximes using methanesulfonyl chloride (MsCl) and a base like triethylamine (NEt₃) involves the initial mesylation of the oxime's hydroxyl group. This activation is followed by an intramolecular nucleophilic attack of the amino group on the sp²-hybridized nitrogen of the oxime.[1] For this to occur efficiently, the geometry of the oxime intermediate is crucial, with the (Z)-isomer being reactive for this cyclization pathway.[1]
Q3: What are the primary safety concerns when scaling up the synthesis of this compound?
A3: When scaling up any chemical synthesis, a thorough risk assessment is critical.[5] For the synthesis of this compound, specific hazards may include:
-
Use of Pyrophoric/Reactive Reagents: If a route involving reagents like sodium hydride (for N-alkylation) is employed, extreme caution is necessary as it reacts violently with water.[6]
-
Exothermic Reactions: The cyclization step can be exothermic. On a larger scale, the heat generated may be difficult to dissipate, potentially leading to a runaway reaction. Careful control of reagent addition and temperature is crucial.[5]
-
Handling of Mesyl Chloride: Methanesulfonyl chloride is corrosive and a lachrymator. Appropriate personal protective equipment (PPE) and a well-ventilated fume hood are mandatory.
-
Solvent Hazards: The use of flammable organic solvents requires adherence to all safety protocols for handling and storage.
Always consult the Safety Data Sheet (SDS) for all reagents and perform a thorough hazard analysis before beginning any scale-up operation.[7]
Troubleshooting Guide
Issue 1: Low or Inconsistent Yield of this compound
Q: We are experiencing low and variable yields during the cyclization to form this compound from the corresponding o-aminobenzoxime precursor. What are the potential causes and solutions?
A: Low and inconsistent yields in this reaction are often traced back to several key factors. Here is a systematic approach to troubleshoot this issue:
Pillar of Causality: The efficiency of the intramolecular cyclization is highly dependent on the activation of the oxime and the subsequent nucleophilic attack by the aniline amine. Any side reactions or incomplete activation will directly impact the yield.
Troubleshooting Steps:
-
Reagent Quality and Stoichiometry:
-
Methanesulfonyl Chloride (MsCl): Ensure the MsCl is fresh and has not been hydrolyzed by atmospheric moisture. Use of a recently purchased or properly stored bottle is recommended.
-
Triethylamine (NEt₃): The purity of the base is critical. It should be dry and free of acidic impurities. Consider distillation before use in a sensitive reaction.
-
Stoichiometry: The stoichiometry of MsCl and NEt₃ is crucial. An excess of MsCl can lead to side reactions, while insufficient amounts will result in incomplete activation of the oxime. A slight excess of both reagents is often optimal.[1]
-
-
Reaction Temperature:
-
The reaction is typically run at low temperatures (0 °C to room temperature) to control the exothermic nature of the mesylation and to prevent side reactions like the Beckmann rearrangement.[1]
-
Recommendation: Start the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature profile for your specific substrate.
-
-
Concentration:
-
Reaction concentration can significantly influence the outcome. In very dilute conditions, the intramolecular cyclization might be slow, while highly concentrated conditions could lead to intermolecular side reactions.
-
Recommendation: Experiment with different concentrations to find the optimal balance for the intramolecular reaction.
-
Experimental Protocol: Optimization of Reaction Conditions
| Parameter | Initial Condition | Optimized Range | Rationale |
| MsCl (equivalents) | 1.1 | 1.1 - 1.5 | Ensures complete activation of the oxime.[1] |
| NEt₃ (equivalents) | 1.1 | 1.1 - 2.0 | Scavenges HCl produced and facilitates the reaction. |
| Temperature (°C) | 23 | 0 to 23 | Controls exotherm and minimizes side reactions.[1] |
| Concentration (M) | 0.1 | 0.1 - 0.5 | Balances reaction rate and potential for side reactions. |
Issue 2: Formation of Impurities and Purification Challenges
Q: Our crude product shows multiple spots on TLC, and we are struggling to isolate pure this compound. What are the likely impurities and how can we improve the purification?
A: The formation of impurities is a common challenge in scale-up. Understanding the potential side reactions is key to mitigating them and developing an effective purification strategy.
Pillar of Causality: Impurities can arise from unreacted starting materials, side reactions of the activated oxime intermediate, or degradation of the product.
Potential Impurities and Solutions:
-
Unreacted Starting Material (o-aminobenzoxime):
-
Cause: Incomplete reaction due to insufficient MsCl, poor quality reagents, or non-optimal reaction time.
-
Solution: Ensure complete conversion by monitoring the reaction by TLC/LC-MS. If the reaction stalls, a small additional charge of MsCl and NEt₃ might be necessary.
-
-
Beckmann Rearrangement Product:
-
Cause: This is a known side reaction for oximes, particularly at elevated temperatures.[1]
-
Solution: Maintain strict temperature control, keeping the reaction temperature as low as feasible while ensuring a reasonable reaction rate.
-
-
Mesylated Indazole:
-
Cause: If an excess of MsCl is used, the N-H of the newly formed indazole can be mesylated.
-
Solution: Use a minimal excess of MsCl. If this impurity is formed, it may be possible to hydrolyze the mesyl group under basic conditions, though this adds an extra step to the synthesis.
-
Purification Strategy:
-
Work-up: A careful aqueous work-up is essential to remove excess reagents and salts. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities.[6]
-
Crystallization: this compound is a solid, and crystallization is often the most effective and scalable purification method. Screen various solvent systems (e.g., ethyl acetate/hexanes, isopropanol/water) to find conditions that provide good recovery and high purity.
-
Column Chromatography: For laboratory scale, flash column chromatography on silica gel is an effective method for separating the desired product from impurities.[6][8] A gradient elution system, for instance, with ethyl acetate in hexanes, is a good starting point.[6]
Workflow for Reaction and Purification
Caption: Reaction and purification workflow for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A practical, metal-free synthesis of 1H-indazoles. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. caribjscitech.com [caribjscitech.com]
- 4. Indazole synthesis [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
Technical Support Center: Enhancing the Solution Stability of 5-(Methylsulfonyl)-1H-indazole
Welcome to the technical support guide for 5-(Methylsulfonyl)-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the handling and stability of this compound in solution. Our goal is to provide you with the foundational knowledge and practical protocols necessary to ensure the integrity of your experiments and the reliability of your results.
Section 1: Understanding the Stability Profile of this compound
A proactive approach to stability begins with understanding the molecule's inherent chemical properties. This section addresses the structural features that govern its reactivity and potential degradation pathways.
Q1: What are the key structural features of this compound that influence its stability?
A1: The stability of this compound is primarily dictated by two core components: the aromatic 1H-indazole ring and the methylsulfonyl substituent.
-
The 1H-Indazole Ring: This bicyclic aromatic system, formed by the fusion of a benzene and pyrazole ring, is generally stable due to its aromaticity, which follows Hückel's rule.[1] The 1H-indazole tautomer is the most predominant and thermodynamically stable form compared to its 2H counterpart, making it the dominant form in most contexts.[1][2][3] However, like other nitrogen-containing heterocycles, this ring system is susceptible to specific environmental stresses. The imidazole moiety, for instance, can be liable to oxidation and photodegradation.[4]
-
The Methylsulfonyl Group (-SO2CH3): This electron-withdrawing group is known for its high stability under a wide range of conditions, including many acidic and basic environments.[5] While the sulfur-carbon bond is robust, extreme conditions (e.g., high heat, strong nucleophiles) can theoretically lead to cleavage, although this is not a common degradation pathway under typical experimental conditions. The primary concern with related sulfonyl compounds often involves the hydrolysis of sulfonyl chloride precursors, not the sulfone moiety itself.[6][7]
Q2: What are the primary degradation pathways I should be concerned about in solution?
A2: Based on the compound's structure and data from related heterocyclic molecules, you should primarily anticipate three degradation pathways under forced or improper storage conditions: hydrolysis , oxidation , and photodegradation .[8][9]
-
Hydrolytic Degradation: While the methylsulfonyl group is stable, the overall molecule's stability can be pH-dependent. Indazole is an amphoteric molecule, meaning it can be protonated in strong acid (pKa ≈ 1.04) or deprotonated in strong base (pKa ≈ 13.86).[10] Operating at these pH extremes can catalyze degradation. For similar heterocyclic compounds, hydrolysis is often minimized in a slightly acidic to neutral pH range.[11]
-
Oxidative Degradation: The nitrogen-rich indazole ring can be susceptible to oxidation from dissolved atmospheric oxygen, peroxides present in solvents (like aged ethers or THF), or other oxidizing reagents.[4] This can lead to the formation of N-oxides or ring-opened byproducts.
-
Photolytic Degradation: Aromatic systems like indazole absorb UV light, which can provide the energy to initiate degradation reactions. A known photoreaction for the indazole core is transposition to a benzimidazole, particularly under high-energy UV irradiation.[12] Exposure to ambient laboratory light over extended periods can also lead to a gradual loss of compound integrity.
Below is a conceptual diagram illustrating these potential degradation routes.
Caption: Conceptual pathways for the degradation of this compound.
Section 2: Troubleshooting Guide for Common Stability Issues
This section provides direct answers and solutions to specific problems you may encounter during your experiments.
| Observed Problem | Potential Cause | Scientific Explanation & Causality | Recommended Solution & Action Steps |
| "My compound concentration is decreasing in an aqueous buffer, even when stored at 4°C for 24-48 hours." | Hydrolysis | The buffer's pH may be too acidic or too basic, catalyzing the slow hydrolysis of the molecule. The rate of hydrolysis is typically at its minimum in a specific pH range, which must be determined experimentally. | 1. Verify Buffer pH: Ensure your buffer is freshly prepared and the pH is accurately measured. 2. Optimize pH: If possible, adjust the buffer to a pH between 5.0 and 7.0. For many nitrogen heterocycles, this range offers the best compromise to avoid both acid- and base-catalyzed degradation.[11] 3. Prepare Fresh: Always prepare aqueous working solutions fresh for each experiment and minimize storage time. |
| "I see new, unexpected peaks in my HPLC/LC-MS analysis, especially in samples prepared with organic solvents like THF or ether." | Oxidation | Solvents like THF can form explosive peroxides upon storage, which are potent oxidizing agents. Dissolved oxygen can also contribute to slow oxidation, a process that can be accelerated by trace metal ion contaminants. | 1. Use High-Purity Solvents: Always use fresh, HPLC-grade or anhydrous solvents. 2. Check for Peroxides: Test older bottles of ether-based solvents for peroxides before use. 3. Degas Solvents: For sensitive experiments, sparge aqueous buffers and mobile phases with an inert gas (Helium, Argon, or Nitrogen) to remove dissolved oxygen. |
| "The color of my solution has changed slightly (e.g., yellowing), and I'm seeing a loss of parent compound after leaving it on the benchtop." | Photodegradation | The aromatic indazole core absorbs ambient and UV light, which can induce chemical reactions.[12] The formation of colored byproducts is a common indicator of photolytic decomposition. | 1. Protect from Light: Prepare and store all solutions in amber glass vials or wrap clear vials completely in aluminum foil. 2. Minimize Exposure: Keep samples in a drawer or cabinet when not in immediate use. Avoid leaving solutions on the benchtop under direct laboratory lighting for extended periods. |
| "My results are inconsistent between experiments, even when using the same stock solution." | Improper Stock Solution Storage | Repeated freeze-thaw cycles can introduce moisture from atmospheric condensation into stock solutions, promoting hydrolysis. Storing in volatile solvents like acetonitrile at -20°C can lead to concentration changes over time. | 1. Use DMSO for Long-Term Storage: Prepare primary stock solutions in high-purity, anhydrous DMSO, which is less volatile and freezes at a higher temperature, minimizing water condensation issues. 2. Aliquot Stocks: Aliquot the primary stock into smaller, single-use volumes to avoid repeated freeze-thaw cycles of the main supply. Store at -20°C or -80°C. |
Section 3: FAQs - Best Practices for Handling and Storage
-
Q: What is the best solvent for preparing a long-term stock solution?
-
A: Anhydrous, high-purity dimethyl sulfoxide (DMSO) is highly recommended. It is a non-protic, stable solvent that readily dissolves the compound and is suitable for storage at -20°C or -80°C. For applications incompatible with DMSO, anhydrous acetonitrile is a secondary option, but care must be taken to prevent evaporation during storage.
-
-
Q: How should I prepare aqueous working solutions from my DMSO stock?
-
A: Prepare them immediately before use. Allow the DMSO stock to thaw completely and equilibrate to room temperature to ensure homogeneity. Dilute the stock into your final aqueous buffer, which should ideally be pre-chilled and degassed. Ensure the final concentration of DMSO is low enough (typically <0.5%) to not affect your biological or chemical assay.
-
-
Q: Can I sterilize an aqueous solution of this compound by autoclaving?
-
A: No. Autoclaving exposes the compound to high temperatures (121°C) and steam, which will almost certainly cause significant thermal and hydrolytic degradation.[11] For sterile applications, you must use sterile filtration with a compatible 0.22 µm syringe filter (e.g., PVDF or PES).
-
Section 4: Key Experimental Protocols
To empower your research, we provide methodologies for assessing stability and developing a robust analytical method.
Protocol 1: Forced Degradation (Stress Testing) Protocol
This study is essential for identifying potential degradants and demonstrating the specificity of your analytical method.[8][9]
Objective: To intentionally degrade this compound under various stress conditions.
Methodology:
-
Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Cool and neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours. Cool and neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Dilute 1 mL of stock with 1 mL of purified water. Incubate at 60°C for 48 hours, protected from light.
-
Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL in 1:1 acetonitrile:water) to direct light in a photostability chamber (ICH Q1B conditions) or to intense laboratory light for an extended period (e.g., 7 days). Keep a control sample wrapped in foil.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2). Aim for 5-20% degradation of the parent compound.
Caption: Workflow for a forced degradation study of this compound.
Protocol 2: Baseline Stability-Indicating HPLC Method
A good stability-indicating method is one that can resolve the parent peak from all potential degradation products, excipients, and impurities.[13][14]
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-22 min: Hold at 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV/PDA detector. Monitor at the compound's λmax (e.g., scan 210-400 nm and select an appropriate wavelength).
-
Injection Volume: 10 µL.
This method serves as a starting point and should be validated for your specific application according to ICH guidelines.[15]
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 4. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomedres.us [biomedres.us]
- 10. Indazole - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purification of 5-(Methylsulfonyl)-1H-indazole
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to overcoming the purification challenges of crude 5-(Methylsulfonyl)-1H-indazole. As Senior Application Scientists, we have synthesized field-proven insights with fundamental chemical principles to create a self-validating resource for your laboratory work.
Welcome to our dedicated resource for troubleshooting the purification of this compound (MW: 196.23 g/mol , Formula: C₈H₈N₂O₂S).[1] This molecule's unique combination of a heterocyclic indazole core and a polar methylsulfonyl group presents specific challenges that require a methodical approach. This guide is structured to help you diagnose issues and select the most effective purification strategy.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification workflow in a question-and-answer format.
Question 1: My crude product contains significant non-polar impurities, as seen by TLC/LCMS. What is the most efficient first-pass purification step?
Answer:
-
Underlying Cause: The presence of non-polar impurities, such as unreacted starting materials (e.g., precursors to the indazole ring) or non-polar byproducts, necessitates a purification technique that leverages the distinct properties of the target compound. The this compound possesses a weakly acidic proton on the indazole nitrogen (N-H).[2] This acidity is the key to an effective separation.
-
Recommended Solution: Acid-Base Extraction: An acid-base extraction is a highly effective and scalable first step to separate your acidic target compound from neutral or basic impurities.[3][4] The indazole N-H can be deprotonated by an aqueous base to form a water-soluble indazolate salt, which partitions into the aqueous phase, leaving non-polar, neutral impurities behind in the organic solvent.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude solid in a suitable water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Bicarbonate Wash (Optional): First, wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. This will remove any strongly acidic impurities (like carboxylic acids) without deprotonating the indazole.[5]
-
Base Extraction: Extract the organic layer with 1M aqueous sodium hydroxide (NaOH) solution (2-3 times). The target compound will move into the aqueous layer as its sodium salt.
-
Expert Tip: The methylsulfonyl group is electron-withdrawing, which increases the acidity of the N-H proton compared to unsubstituted indazole, facilitating this extraction.
-
-
Back-Wash: Wash the combined basic aqueous layers with a fresh portion of the organic solvent (e.g., EtOAc) to remove any residual neutral impurities that may have been trapped.[6]
-
Neutralization & Isolation: Cool the aqueous layer in an ice bath and slowly acidify with cold 2M hydrochloric acid (HCl) until the pH is ~5-6. Your purified product will precipitate out of the solution.
-
Collection: Collect the solid by vacuum filtration, wash the filter cake with cold deionized water to remove inorganic salts, and dry the product under vacuum.
-
Question 2: After an initial purification, my HPLC analysis shows a persistent impurity with a very similar retention time to my product. How can I resolve this?
Answer:
-
Underlying Cause: Impurities with similar retention times often have closely related structures, such as regioisomers (e.g., a 6-methylsulfonyl isomer) or precursors that failed the final reaction step but possess similar polarity. The synthesis of substituted indazoles can sometimes yield mixtures of isomers which are notoriously difficult to separate.[7]
-
Recommended Solution: High-Resolution Purification Techniques
-
Silica Gel Flash Column Chromatography: This is the most powerful technique for separating compounds with minor polarity differences.[8][9]
-
Causality: The stationary phase (silica gel) provides a massive surface area for interactions. Even small differences in the polarity between your product and the impurity will lead to differential migration rates down the column, enabling separation. The polar sulfonyl group and the N-H of the indazole are key handles for interaction with the silica.
-
-
Fractional Recrystallization: If the impurity level is low (<10%), this can be an effective alternative to chromatography. It relies on subtle differences in solubility between the product and the impurity in a specific solvent system.
Experimental Protocol: Flash Column Chromatography
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an optimal mobile phase. A good starting point is a mixture of ethyl acetate and hexanes. Adjust the ratio until the Rf value of your product is approximately 0.25-0.35.
-
Column Packing: Properly pack a silica gel column with your chosen solvent system.
-
Sample Loading: Adsorb your crude material onto a small amount of silica gel (dry loading) for better resolution. Place this on top of the packed column.
-
Elution: Run the column, collecting small fractions.
-
Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.[10]
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
-
Question 3: I'm struggling to find a single solvent for recrystallization. The product either dissolves completely or not at all. What should I do?
Answer:
-
Underlying Cause: this compound is a moderately polar compound. Solvents that are polar enough to engage the sulfonyl group (like methanol or acetone) may be too effective, while non-polar solvents (like hexanes) will be ineffective. This is a classic scenario that calls for a binary solvent system.
-
Recommended Solution: Binary Solvent Recrystallization: This technique involves using two miscible solvents: one in which the compound is highly soluble (the "soluble" solvent) and one in which it is poorly soluble (the "anti-solvent").[7]
Experimental Protocol: Binary Solvent Recrystallization
-
Dissolution: In a flask, add the minimum amount of a hot "soluble" solvent (e.g., ethanol, isopropanol, or ethyl acetate) to your crude product until it fully dissolves.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the "anti-solvent" (e.g., hexanes, heptane, or water) dropwise until you observe persistent cloudiness (the saturation point).
-
Clarification: Add a few more drops of the hot soluble solvent to just redissolve the precipitate and ensure the solution is clear.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and purity of the final product? A pure sample of this compound should be a white to off-white crystalline solid.[11] Purity should be assessed using a combination of orthogonal methods, such as HPLC, NMR, and LC-MS, with a target of >98% for most research applications.[10]
Q2: Which analytical techniques are essential for purity assessment? A multi-faceted approach is crucial.[10]
-
HPLC/UPLC: The primary tool for quantitative purity analysis.
-
¹H NMR: Confirms the chemical structure and can reveal impurities if their protons do not overlap with the main compound's signals.
-
LC-MS: Confirms the molecular weight of the product and helps in identifying the mass of unknown impurities.[12]
Q3: Can the product degrade during purification? While the indazole ring is generally stable, some heterocyclic sulfonyl compounds can be sensitive to prolonged exposure to heat or harsh acidic/basic conditions.[13][14] It is advisable to use moderate temperatures during recrystallization and to neutralize the product promptly after acid-base extraction.
Q4: What are some typical solubility characteristics I can expect? Based on the structure, a qualitative solubility profile can be predicted to guide purification efforts.
| Solvent Class | Example Solvents | Expected Solubility of this compound | Rationale |
| Polar Protic | Methanol, Ethanol | Moderate to High | Hydrogen bonding with the N-H and sulfonyl oxygens. |
| Polar Aprotic | Acetone, Ethyl Acetate, DMF, DMSO | Moderate to High | Strong dipole-dipole interactions with the sulfonyl group. |
| Chlorinated | Dichloromethane (DCM) | Moderate | Good for dissolving a wide range of polarities. |
| Aromatic | Toluene | Low | The molecule's polarity limits solubility in non-polar aromatics. |
| Aliphatic | Hexanes, Heptane | Very Low / Insoluble | Lack of favorable interactions with the polar functional groups. |
| Aqueous | Water | Low (in neutral form) | The aromatic core is hydrophobic, but the polar groups grant slight solubility. |
This table is a predictive guide. Experimental verification is always necessary.[15]
Visual Workflow and Diagrams
To aid in selecting the appropriate purification path, the following decision tree illustrates a logical workflow based on the initial analysis of the crude product.
Caption: Decision workflow for purifying crude this compound.
References
- 1. americanelements.com [americanelements.com]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 1H-Indazole | C7H6N2 | CID 9221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. bloomtechz.com [bloomtechz.com]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Indazole Functionalization
Welcome to the technical support center for indazole functionalization. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the chemical modification of the indazole scaffold. Our approach is rooted in mechanistic understanding and practical, field-tested experience to ensure you can navigate the complexities of these reactions with confidence.
Introduction to Indazole Functionalization
The indazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its ability to act as a versatile pharmacophore. However, the selective functionalization of the indazole ring system can be challenging due to the presence of two reactive nitrogen atoms (N1 and N2) and several carbon positions susceptible to modification. This guide will provide a structured approach to overcoming common hurdles in N-functionalization and C-H functionalization of indazoles.
Part 1: Troubleshooting Guide & FAQs
This section addresses specific, common issues encountered during the functionalization of indazoles. The advice provided is based on established chemical principles and extensive laboratory experience.
Section 1.1: N-Functionalization (N-Arylation, N-Alkylation)
The selective functionalization at the N1 or N2 position of the indazole ring is a critical step in the synthesis of many bioactive molecules. Regioselectivity is often the primary challenge.
Question 1: My N-arylation/alkylation reaction is yielding a mixture of N1 and N2 isomers. How can I improve the regioselectivity?
Answer: This is the most common issue in indazole functionalization. The regioselectivity is influenced by a complex interplay of electronic and steric factors, as well as the reaction conditions. Here’s a systematic approach to troubleshoot this problem:
-
Understanding the Inherent Reactivity: The N1 position is generally more sterically accessible, while the N2 position is often considered more electron-rich, making it a better nucleophile. However, the stability of the final product also plays a crucial role.
-
Troubleshooting Steps:
-
Solvent Effects: The polarity of the solvent can significantly influence the N1/N2 ratio.
-
For N1 Selectivity: Polar aprotic solvents like DMF or DMSO often favor N1 substitution. This is because they can solvate the cation of the base effectively, leading to a "freer" indazole anion where the less sterically hindered N1 position is more accessible.
-
For N2 Selectivity: Nonpolar solvents such as toluene or dioxane can favor N2 substitution. In these solvents, ion pairing between the indazole anion and the cation of the base is more pronounced, which can direct the electrophile to the N2 position.
-
-
Choice of Base: The nature of the base is critical.
-
Strong, non-nucleophilic bases like NaH or K₂CO₃ are commonly used. The counter-ion of the base can influence selectivity. For instance, larger cations like Cs⁺ (from Cs₂CO₃) have been shown to favor N2 arylation in some cases.
-
For alkylations, using a milder base like K₂CO₃ can sometimes provide better control than a highly reactive one like NaH.
-
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the thermodynamically more stable product. Start at room temperature and gradually decrease if mixtures are still observed.
-
Steric Hindrance:
-
On the Indazole: Bulky substituents on the indazole ring (e.g., at the C7 position) will sterically hinder the N1 position, thus favoring N2 functionalization.
-
On the Electrophile: Using a bulkier electrophile (e.g., a sterically demanding aryl halide) can also favor reaction at the less hindered N1 position.
-
-
Question 2: I am experiencing low yields in my copper- or palladium-catalyzed N-arylation of indazole. What are the likely causes?
Answer: Low yields in cross-coupling reactions involving indazoles can stem from several factors, from catalyst deactivation to improper reaction setup.
-
Troubleshooting Steps:
-
Ligand Choice: The ligand is crucial for stabilizing the metal center and facilitating the catalytic cycle.
-
For copper-catalyzed (Ullmann-type) reactions, ligands like 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) are often effective.
-
For palladium-catalyzed (Buchwald-Hartwig) reactions, bulky electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are typically required to promote reductive elimination.
-
-
Catalyst and Pre-catalyst Quality: Ensure your catalyst (e.g., CuI, Pd(OAc)₂) and pre-catalysts are of high quality and have not been deactivated by prolonged exposure to air or moisture. Using a freshly opened bottle or storing it under an inert atmosphere is recommended.
-
Inert Atmosphere: These reactions are highly sensitive to oxygen. Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents and reagents are properly degassed.
-
Base Compatibility: The base not only deprotonates the indazole but also participates in the catalytic cycle. Ensure the chosen base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is finely powdered and dry. The strength of the base should be appropriate for the specific catalytic system.
-
Substrate Purity: Impurities in your indazole starting material or aryl halide can poison the catalyst. Purify your starting materials if necessary.
-
Workflow for Optimizing N-Arylation
Caption: Troubleshooting workflow for N-arylation of indazoles.
Section 1.2: C-H Functionalization
Direct C-H functionalization is a powerful, atom-economical method for modifying the indazole core. Common positions for functionalization are C3, C5, and C7.
Question 3: My C3-H arylation/alkenylation is not proceeding. What should I check?
Answer: C3-H functionalization of indazoles typically requires a directing group on the N1 position and a suitable oxidant.
-
Troubleshooting Steps:
-
Directing Group (DG) Importance: Most successful C3-H functionalizations rely on an N1-directing group. Common DGs include acetyl, pivaloyl, or a 2-pyridyl group. The DG coordinates to the metal catalyst (often Pd, Rh, or Ru) and brings it into proximity with the C3-H bond, facilitating its cleavage. If you are not using a directing group, the reaction is unlikely to be efficient.
-
Oxidant Role: These reactions often proceed via a concerted metalation-deprotonation (CMD) pathway and require an oxidant to regenerate the active catalyst.
-
Common oxidants include Ag₂CO₃, Cu(OAc)₂, or even O₂ (air).
-
If the reaction is sluggish, ensure your oxidant is active. Silver salts can be light-sensitive, and copper salts can absorb moisture.
-
-
Additive Effects: Additives can play a crucial role. For example, the addition of pivalic acid (PivOH) can act as a proton shuttle in the CMD step, significantly accelerating the reaction.
-
Catalyst System: The choice of catalyst and ligand is paramount. Pd(OAc)₂ is a common precursor. Ensure the reaction conditions are scrupulously anhydrous and anaerobic if the catalytic cycle is sensitive to air or water.
-
Question 4: I am observing functionalization at an undesired carbon position (e.g., C5 instead of C3). How can I control the site-selectivity?
Answer: Site-selectivity in C-H activation is dictated by the directing group and the electronic properties of the indazole ring.
-
Troubleshooting Steps:
-
Directing Group Placement:
-
N1-Directing Groups: As mentioned, groups on N1 strongly direct functionalization to the C7 position if it is available, or C3 if C7 is blocked.
-
N2-Directing Groups: An N2-directing group (less common but possible) will direct functionalization to the C3 position.
-
-
Inherent Electronic Bias: In the absence of a strong directing group, the inherent reactivity of the C-H bonds comes into play. The C3 position is often the most acidic and electronically distinct, making it a common site for functionalization. However, other positions can react depending on the specific mechanism.
-
Blocking Groups: If you need to functionalize a specific position but another is more reactive, you can use a removable blocking group. For example, a halogen (e.g., Br) can be installed at the C3 position, directing subsequent functionalization elsewhere, and then the halogen can be removed via hydrogenation.
-
Logical Flow for C-H Functionalization Site-Selectivity
Identifying and minimizing impurities in 5-(Methylsulfonyl)-1H-indazole
A Guide for Researchers on the Identification, Characterization, and Minimization of Impurities
Welcome to the technical support center for 5-(Methylsulfonyl)-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and analysis of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your own experiments effectively.
The control of impurities is a critical aspect of pharmaceutical development, ensuring the safety, efficacy, and quality of the final drug product.[1] This resource provides a structured approach to understanding potential impurities in this compound, from their origins to their removal.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Impurity Identification & Characterization
Q1: What are the most likely impurities I will encounter during the synthesis of this compound?
The impurities in your final product are fundamentally linked to your chosen synthetic route, the purity of your starting materials, and your reaction/storage conditions. While a definitive list is impossible without knowing the exact synthesis, we can predict the most common classes of impurities based on general indazole chemistry.[2][3]
-
Process-Related Impurities: These arise directly from the chemical transformation.
-
Starting Materials: Unreacted precursors are a common source of impurities. For instance, if your synthesis starts from a substituted aniline, residual aniline may be present.[4]
-
Intermediates: Incomplete reactions can leave synthetic intermediates in your final product.
-
Reagents & Catalysts: Inorganic salts, catalysts (e.g., palladium, copper), and reagents can carry through the process.[1][2]
-
-
By-Products from Side Reactions:
-
Regioisomers: The N-alkylation of indazoles is a classic example where mixtures of N-1 and N-2 substituted products can form.[5] Similarly, if the methylsulfonyl group is introduced via aromatic substitution, positional isomers are possible.
-
Over-oxidation/Reduction Products: If your synthesis involves oxidation (e.g., from a thioether to a sulfone), you might see the intermediate sulfoxide as an impurity. Conversely, unintended reductions can also occur.
-
-
Degradation Products: These impurities form when the drug substance is exposed to stress conditions like acid, base, light, heat, or oxidation.[6][7]
-
Residual Solvents: Solvents used in the synthesis or purification steps may remain in the final product.[1]
Q2: What is the best analytical workflow for identifying an unknown peak in my HPLC chromatogram?
An unknown peak requires a systematic approach to characterization. The goal is to gather enough data to propose a structure. High-Performance Liquid Chromatography (HPLC) is the cornerstone for impurity analysis, but it must be coupled with spectroscopic techniques for identification.[8][9]
Here is a recommended workflow:
Caption: Workflow for Impurity Identification and Elucidation.
Expert Insight: The power of this workflow lies in its logical progression. LC-MS gives you the fastest initial clue (the molecular weight).[1] HRMS significantly narrows down the possibilities by providing the exact molecular formula. Finally, only NMR spectroscopy can provide the definitive connectivity of atoms to confirm the structure of the isolated compound.[10][11]
Q3: Can you provide a starting HPLC-UV method for impurity profiling of this compound?
Certainly. A robust, stability-indicating HPLC method is essential. This reverse-phase method serves as an excellent starting point for development and validation. The goal is to achieve good resolution between the main peak (API) and all potential impurities.[12][13]
Protocol 1: Reverse-Phase HPLC Method for Impurity Profiling
-
Instrumentation:
-
HPLC system with a UV/PDA detector.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm (or similar high-efficiency column).
-
Mobile Phase A: 0.05 M Ammonium Acetate buffer, pH adjusted to 6.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 25 80 30 80 31 10 | 35 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength determined from the UV spectrum of the API).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.
-
-
Method Validation & System Suitability:
-
Before routine use, the method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Specificity: Perform forced degradation studies (see Q5) to demonstrate that degradation products do not co-elute with the main peak.[7]
-
System Suitability: Inject a standard solution multiple times. The relative standard deviation (RSD) for peak area and retention time should typically be <2.0%.
-
Section 2: Sources & Minimization of Impurities
Q4: My synthesis is producing a significant isomeric impurity. How can I minimize it?
Isomeric impurities, particularly N-1 vs. N-2 alkylation regioisomers in indazoles, are a common challenge controlled by reaction kinetics and thermodynamics.[5] Minimizing them requires careful optimization of your reaction conditions.
-
Choice of Base and Solvent: The combination of base and solvent has the most profound impact. For N-alkylation of indazole, using sodium hydride (NaH) in an anhydrous polar aprotic solvent like THF or DMF at a controlled temperature (e.g., 0 °C) often favors the formation of the more thermodynamically stable N-1 isomer.[5]
-
Temperature Control: Lowering the reaction temperature can often increase the selectivity of the reaction, favoring the desired isomer.
-
Order of Addition: Adding the alkylating agent slowly to the pre-formed indazole anion (after adding the base) can prevent localized high concentrations and improve selectivity.
Troubleshooting Decision Tree for Isomeric Impurities
Caption: Troubleshooting Isomeric Impurity Formation.
Q5: How do I perform a forced degradation study to understand potential degradation pathways?
Forced degradation (or stress testing) intentionally degrades the sample under harsh conditions to rapidly identify likely degradation products that could form during long-term storage.[6][14] This is critical for developing a stability-indicating analytical method.[7]
Protocol 2: Forced Degradation Study
-
Objective: To generate ~5-20% degradation of the active pharmaceutical ingredient (API).[6] Excessive degradation can lead to secondary and tertiary degradants that are not relevant.
-
Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions: Expose the sample to the following conditions in separate experiments. Include a control sample (stored at ambient temperature, protected from light) for comparison.
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl | 2-8 hours at 60 °C |
| Base Hydrolysis | 0.1 M NaOH | 2-8 hours at 60 °C |
| Oxidation | 3% H₂O₂ | 24 hours at room temp. |
| Thermal | 80 °C (in solid state and solution) | 48 hours |
| Photolytic | ICH-compliant light chamber (UV/Vis) | Expose until 1.2 million lux hours and 200 watt hours/m² |
-
Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to the same concentration as the control.
-
Analyze all samples (including the control) by the developed HPLC-UV method (Protocol 1).
-
Use a PDA detector to check for peak purity and identify any new peaks that have formed.
-
Calculate the mass balance to ensure all components are accounted for.
-
Section 3: Purification Strategies
Q6: My crude product has several minor impurities. What is the most effective way to purify it on a lab scale?
For solid crystalline compounds like indazole derivatives, recrystallization is often the most efficient and scalable purification method. If that fails, column chromatography is the next logical step.
Expert Insight: The key to successful recrystallization is choosing the right solvent system. An ideal solvent will dissolve the compound poorly at low temperatures but readily at high temperatures, while the impurities remain either fully soluble or insoluble at all temperatures.
Protocol 3: General Recrystallization Procedure
-
Solvent Screening: In small test tubes, test the solubility of your crude product (~10-20 mg) in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, water, or mixtures like ethanol/water) at room temperature and upon heating.
-
Dissolution: In a flask, add the chosen hot solvent to your crude material portion-wise, with stirring and heating, until the solid is just fully dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution through celite to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath or refrigerator to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature until a constant weight is achieved.
-
Purity Check: Analyze the purified material by HPLC to confirm the removal of impurities.
Q7: Recrystallization isn't working for a closely related impurity. What should I do?
When impurities have very similar solubility profiles to the main compound (e.g., isomers), recrystallization is often ineffective. In this case, flash column chromatography is the preferred method due to its higher resolving power.[4][5]
-
Technique: Flash column chromatography on silica gel.
-
Mobile Phase (Eluent): Start with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate) and gradually increase the polarity. The goal is to find a solvent system where the main compound and the impurity have different retention factors (Rf) on a TLC plate.
-
Procedure:
-
Determine an appropriate eluent system using TLC. Aim for an Rf of ~0.3 for the main compound.
-
Pack a silica gel column.
-
Dissolve the crude product in a minimum amount of solvent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC or HPLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caribjscitech.com [caribjscitech.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. ijrpp.com [ijrpp.com]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. Active drug substance impurity profiling part I. LC/UV diode array spectral matching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1H and 13C NMR studies of 2-functionalized 5-(methylsulfonyl)-1-phenyl-1H-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scienceopen.com [scienceopen.com]
- 14. Design of experiments applied to stress testing of pharmaceutical products: A case study of Albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Potency of Kinase Inhibitors Derived from 5-(Methylsulfonyl)-1H-indazole
Welcome to the technical support center for researchers, scientists, and drug development professionals working to optimize kinase inhibitors based on the 5-(methylsulfonyl)-1H-indazole scaffold. This guide is designed to provide practical, field-proven insights and troubleshooting strategies to overcome common experimental hurdles and systematically enhance the potency of your compounds.
The this compound core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous potent and selective kinase inhibitors.[1][2] The sulfonyl group, in particular, often plays a critical role in forming key hydrogen bonds with hinge residues in the kinase ATP-binding pocket, contributing significantly to inhibitor potency.[3] However, translating a promising lead compound into a highly potent and cell-active candidate requires a multi-faceted approach, addressing challenges from initial biochemical activity to complex cellular responses.
This document provides a structured, question-and-answer-based resource to navigate these challenges effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the properties and initial assessment of this compound kinase inhibitors.
Q1: Why is the this compound scaffold a common starting point for kinase inhibitors? A1: The indazole core is a well-established "hinge-binding" motif for many kinases, mimicking the adenine region of ATP.[4] The methylsulfonyl group at the 5-position is a strong hydrogen bond acceptor. This combination allows for a high-affinity interaction with the kinase hinge region, which is a critical anchor point for potent inhibition.[3] This scaffold provides a robust foundation for further optimization through synthetic modifications at other positions to improve potency, selectivity, and pharmacokinetic properties.[1][5][6]
Q2: My newly synthesized inhibitor shows high potency in a biochemical assay but is much less effective in my cell-based assay. What are the likely reasons for this discrepancy? A2: This is a common and critical challenge in drug discovery. The transition from a purified enzyme system to a complex cellular environment introduces several variables that can drastically reduce apparent potency.[7] Key factors include:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Efflux by Transporters: The compound could be actively pumped out of the cell by efflux pumps like P-glycoprotein (P-gp).
-
High Intracellular ATP Concentration: Most inhibitors are ATP-competitive. The high concentration of ATP within cells (typically 1-5 mM) creates significant competition, requiring a more potent inhibitor to achieve the same level of target engagement seen in biochemical assays where ATP concentrations are often lower.[8][9]
-
Compound Instability: The inhibitor may be rapidly metabolized or degraded within the cell.[8]
-
Plasma Protein Binding: In assays containing serum, the inhibitor may bind to proteins like albumin, reducing the free concentration available to act on the target.[10]
Q3: What are the first steps I should take to troubleshoot poor aqueous solubility of my lead compound? A3: Poor solubility is a frequent issue with lipophilic kinase inhibitors and can severely impact assay results and bioavailability.[11][12][13]
-
Prepare a High-Concentration DMSO Stock: The first step is always to create a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO.[11]
-
Assess Precipitation Upon Dilution: Observe what happens when you dilute this stock into your aqueous assay buffer. If precipitation occurs, the final concentration exceeds its thermodynamic solubility.[11]
-
Employ Solubility-Enhancing Agents: Consider using co-solvents (e.g., ethanol), surfactants (e.g., Pluronic® F-68), or cyclodextrins in your buffer system to improve solubility.[11][13][14]
-
Adjust pH: For weakly basic compounds, lowering the pH of the buffer can significantly increase solubility.[11]
Section 2: Troubleshooting Guide: Common Experimental Issues
This section provides a problem-oriented guide to address specific issues encountered during the optimization process.
| Problem | Potential Cause(s) | Recommended Troubleshooting Steps & Rationale |
| Low Potency in Biochemical Assay (High IC50) | 1. Suboptimal Assay Conditions: Incorrect ATP concentration, enzyme concentration too high, or inappropriate buffer composition.[15] 2. Inactive Enzyme: The recombinant kinase may be improperly folded or lack necessary post-translational modifications.[16] 3. Poor Compound-Target Fit: The inhibitor's structure may not be optimal for the target kinase's binding pocket. | 1. Optimize Assay Conditions: Determine the Michaelis constant (Km) for ATP for your specific kinase and run the inhibition assay with an ATP concentration at or near the Km. This ensures the IC50 value more accurately reflects the inhibitor's intrinsic affinity (Ki).[15] 2. Validate Enzyme Activity: Confirm the activity of your enzyme batch with a known potent inhibitor as a positive control. Purity on a gel does not guarantee activity.[16] 3. SAR Analysis: Synthesize and test analogs with modifications at key positions (e.g., N1 of the indazole, positions ortho/meta/para to the sulfonyl group) to probe the structure-activity relationship (SAR).[1][3] |
| Inconsistent Results Between Experiments | 1. Inhibitor Instability/Degradation: Compound may be unstable in solution or sensitive to freeze-thaw cycles.[8] 2. Solubility Issues: Compound precipitating out of solution at higher concentrations.[11] 3. Experimental Variability: Inconsistent cell passage numbers, seeding densities, or incubation times.[8] | 1. Prepare Fresh Solutions: Always prepare fresh dilutions of the inhibitor from a DMSO stock for each experiment. Minimize freeze-thaw cycles of the stock. 2. Confirm Solubility: Visually inspect for precipitation and consider performing a solubility assay (see Protocol 3) to determine the solubility limit in your assay media. 3. Standardize Protocols: Maintain strict consistency in all experimental parameters. Use low-passage cells and ensure uniform treatment conditions.[8] |
| High Cytotoxicity or Unexpected Phenotypes | 1. Off-Target Kinase Inhibition: The compound is inhibiting other kinases, leading to unintended biological effects.[17][18] 2. Non-Kinase Off-Targets: The compound may interact with other proteins, such as GPCRs or ion channels. 3. Compound-Induced Stress: High concentrations of a poorly soluble compound can cause cellular stress independent of kinase inhibition. | 1. Perform Kinome Profiling: Screen your inhibitor against a broad panel of kinases (a "kinome scan") to identify potential off-targets. This is crucial for understanding its selectivity profile.[8][18] 2. Use a Structurally Unrelated Inhibitor: Confirm the on-target phenotype by using a different chemical scaffold that inhibits the same target kinase.[8] 3. Conduct a "Rescue" Experiment: Express a drug-resistant mutant of the target kinase. If the phenotype is rescued, it strongly suggests the effect is on-target.[8] |
Section 3: Key Experimental Protocols & Workflows
To ensure robust and reproducible data, follow these detailed protocols for core experiments.
Workflow for Potency Enhancement
The following diagram illustrates a systematic workflow for progressing a hit compound.
Caption: Iterative workflow for enhancing kinase inhibitor potency.
Protocol 1: Biochemical IC50 Determination (ADP-Glo™ Assay)
This protocol outlines the determination of an inhibitor's half-maximal inhibitory concentration (IC50) against a purified kinase.[19] The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced, which is converted into a luminescent signal.[19]
Materials:
-
Recombinant active kinase of interest
-
Kinase substrate (e.g., a generic peptide or specific protein)
-
This compound inhibitor stock (10 mM in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Inhibitor Dilution: Prepare a serial dilution of your inhibitor. Start with a high concentration (e.g., 100 µM) in 100% DMSO and perform a 1:3 or 1:5 serial dilution series to generate at least 8 concentrations.[19] Also prepare a DMSO-only control.
-
Dispense Inhibitor: Add 1 µL of each inhibitor concentration (and DMSO control) to the wells of the assay plate.
-
Prepare Kinase/Substrate Mix: In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer, recombinant kinase, and substrate at their final desired concentrations. The optimal enzyme concentration should be determined beforehand to ensure the reaction is in the linear range.[15]
-
Add Kinase/Substrate to Wells: Add the kinase/substrate mix to all wells containing the inhibitor dilutions.
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the predetermined Km value for the target kinase to ensure accurate potency measurement.[15]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear phase.[15]
-
Stop Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to all wells. This converts the ADP generated into ATP, which is used by a luciferase to produce light. Incubate at room temperature for 30-60 minutes.
-
Measure Luminescence: Read the plate on a luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no-enzyme control) from all readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control (0% inhibition) and a no-kinase control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[20]
-
Protocol 2: Cellular Target Engagement (NanoBRET™ Assay)
This protocol assesses whether your inhibitor can bind to its target kinase within living cells, a crucial step to bridge the gap between biochemical and cellular activity.[21][22]
Materials:
-
Cells engineered to express the kinase of interest as a NanoLuc® luciferase fusion protein.
-
NanoBRET™ Kinase Tracer corresponding to the target kinase.
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
Opti-MEM™ I Reduced Serum Medium.
-
Inhibitor stock (10 mM in 100% DMSO).
-
White, opaque 96-well cell culture plates.
-
Luminometer capable of reading dual-filtered luminescence.
Procedure:
-
Cell Seeding: Seed the engineered cells in a white 96-well plate at a density that will result in a confluent monolayer the next day. Incubate overnight.
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of your inhibitor in Opti-MEM™.
-
Tracer Titration (Initial Experiment): First, determine the optimal concentration of the NanoBRET™ Tracer by performing a titration to find the concentration that gives a robust signal without being easily competed off by a control inhibitor.
-
Inhibitor Treatment: Remove the growth medium from the cells and add the serially diluted inhibitor solutions. Also include a "no inhibitor" control.
-
Tracer Addition: Immediately after adding the inhibitor, add the pre-determined optimal concentration of the NanoBRET™ Tracer to all wells.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Signal Detection: Prepare the detection reagent by mixing the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor in Opti-MEM™. Add this reagent to all wells.
-
Read Plate: Read the plate within 10 minutes on a luminometer equipped with two filters (one for the donor NanoLuc® at ~460 nm and one for the acceptor tracer at >600 nm).
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal (600 nm) by the donor signal (460 nm).
-
Plot the NanoBRET™ ratio versus the logarithm of the inhibitor concentration.
-
Fit the data to determine the cellular IC50, which represents the concentration of inhibitor required to displace 50% of the tracer from the target kinase.
-
Protocol 3: Aqueous Solubility Assessment (Kinetic Nephelometry)
This protocol provides a quantitative measure of your compound's solubility in an aqueous buffer, helping to diagnose issues related to compound precipitation.
Materials:
-
Inhibitor stock (10 mM in 100% DMSO).
-
Aqueous buffer of choice (e.g., PBS, pH 7.4).
-
Clear 96-well or 384-well plates.
-
A plate reader capable of nephelometry (light scattering) measurements.
Procedure:
-
Prepare Dilution Plate: In a 96-well plate, perform a serial dilution of your 10 mM DMSO stock in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to ~1 µM).
-
Transfer to Assay Plate: Fill a clear 384-well plate with 99 µL of your aqueous buffer per well.
-
Initiate Measurement: Transfer 1 µL from each well of the DMSO dilution plate into the corresponding wells of the aqueous buffer plate. This creates a 1:100 dilution, resulting in a final DMSO concentration of 1%.
-
Read Plate: Immediately place the plate in a nephelometer and begin reading light scatter at regular intervals (e.g., every 2 minutes) for 1-2 hours.
-
Data Analysis:
-
Plot the light scattering signal versus time for each concentration.
-
The concentration at which you first observe a significant, time-dependent increase in light scattering corresponds to the kinetic solubility limit of your compound under those conditions. The compound is precipitating out of solution above this concentration.
-
Section 4: Structure-Activity Relationship (SAR) Insights
Enhancing potency is an iterative process of chemical modification guided by SAR.[1] For the this compound scaffold, several key positions are amenable to modification.
Caption: Key positions for SAR development on the indazole scaffold.
-
N1 Position: Substitution at the N1 position of the indazole ring can influence physicochemical properties like solubility and can be used to probe deeper into the ATP-binding pocket.[3]
-
C3 Position: This is often the most critical position for enhancing potency and achieving selectivity. Attaching larger, often complex aryl or heteroaryl groups via cross-coupling reactions allows for interactions with regions outside the immediate hinge-binding area, which can be unique to different kinases.[1][4][23]
-
C6 Position: Modifications near the essential sulfonyl group can also be beneficial. For example, introducing groups at the C6 position can further optimize interactions within the binding pocket.[4]
By systematically exploring these positions, researchers can build a detailed SAR map to guide the design of next-generation inhibitors with improved potency and desired pharmacological profiles.[1]
References
- 1. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery and optimization of indazoles as potent and selective interleukin-2 inducible T cell kinase (ITK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Optimization of Potent, Selective, and Brain-Penetrant 1-Heteroaryl-1 H-Indazole LRRK2 Kinase Inhibitors for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. benchchem.com [benchchem.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. iris.landsbokasafn.is [iris.landsbokasafn.is]
- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 3 Overlooked Factors About Kinases in Drug Discovery - The Daily Scientist [thedailyscientist.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. assayquant.com [assayquant.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. benthamdirect.com [benthamdirect.com]
Validation & Comparative
A Comparative Analysis of 5-(Methylsulfonyl)-1H-indazole and its Analogues: A Guide for Drug Discovery Professionals
The indazole scaffold has cemented its position as a "privileged structure" in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential across a spectrum of diseases.[1][2] Among these, 5-(Methylsulfonyl)-1H-indazole has emerged as a key pharmacophore, particularly in the development of kinase inhibitors for oncology. This guide provides an in-depth comparative analysis of this compound and its analogues, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the synthesis, structure-activity relationships (SAR), and biological performance of this compound class, supported by experimental data and detailed protocols.
The Indazole Core: A Versatile Scaffold for Kinase Inhibition
The therapeutic efficacy of many indazole-containing compounds stems from their ability to act as ATP-competitive inhibitors of protein kinases.[3] The indazole nucleus serves as a bioisostere for the adenine base of ATP, enabling it to bind to the hinge region of the kinase active site. The nitrogen atoms at positions 1 and 2 of the indazole ring can act as both hydrogen bond donors and acceptors, forming crucial interactions that anchor the inhibitor to the enzyme. The substituents on the indazole ring play a critical role in modulating potency, selectivity, and pharmacokinetic properties.
The methylsulfonyl group at the 5-position is a key feature of the target compound and its analogues. This electron-withdrawing group can influence the electronic properties of the indazole ring and participate in additional interactions within the kinase binding pocket, often leading to enhanced potency.[4]
Comparative Synthesis of 5-(Alkylsulfonyl)-1H-indazoles
The synthesis of 5-(alkylsulfonyl)-1H-indazoles can be achieved through various synthetic routes. A common strategy involves the construction of the indazole core followed by modification at the 5-position, or starting with a pre-functionalized benzene ring. Below is a representative synthetic scheme for this compound and a key analogue, 5-(ethylsulfonyl)-1H-indazole.
Experimental Protocol: Synthesis of this compound
A robust method for the synthesis of this compound involves the cyclization of a substituted o-toluidine derivative.[5]
Step 1: Nitrosation of 2-Methyl-5-(methylsulfonyl)aniline
-
Dissolve 2-methyl-5-(methylsulfonyl)aniline in a mixture of glacial acetic acid and acetic anhydride.
-
Cool the mixture in an ice bath.
-
Bubble nitrous gases (generated from the reaction of sodium nitrite with a strong acid) through the solution while maintaining the temperature between 1-4°C.
-
Continue the nitrosation until a persistent black-green color indicates the presence of excess N₂O₃.
Step 2: Cyclization to form this compound
-
Slowly heat the reaction mixture in a water bath to 70-80°C.
-
Maintain this temperature until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and extract with an acidic aqueous solution.
-
Neutralize the acidic extract with a base (e.g., ammonia) to precipitate the crude this compound.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Experimental Protocol: Synthesis of 5-(Ethylsulfonyl)-1H-indazole-3-carboxamide Analogues
A closely related analogue, 5-(ethylsulfonyl)-1H-indazole, can be functionalized at the 3-position to generate carboxamide derivatives with potent biological activity. The following protocol is adapted from the synthesis of 5-ethylsulfonyl-indazole-3-carboxamides.[6]
Step 1: Synthesis of 5-(Ethylsulfonyl)-1H-indazole-3-carboxylic acid
-
This intermediate can be prepared from 4-(ethylsulfonyl)-2-methylaniline through a multi-step sequence involving Sandmeyer reaction to introduce a cyano group, followed by cyclization and hydrolysis.
Step 2: Amide Coupling
-
Activate the carboxylic acid of 5-(ethylsulfonyl)-1H-indazole-3-carboxylic acid using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Add the desired amine to the reaction mixture in the presence of a non-nucleophilic base like triethylamine.
-
Stir the reaction at room temperature until completion.
-
Purify the resulting amide by column chromatography.
Structure-Activity Relationship (SAR) and Performance Comparison
The biological activity of 5-(alkylsulfonyl)-1H-indazole analogues is highly dependent on the nature of the alkyl group on the sulfonyl moiety and the substituents at other positions of the indazole ring.
Impact of the 5-Alkylsulfonyl Group
| Compound | Alkyl Group | General SAR Observations |
| 1 | Methyl | The methyl group is a relatively small and non-polar substituent. |
| 2 | Ethyl | The ethyl group provides a slight increase in lipophilicity compared to the methyl group. This can sometimes lead to improved binding affinity through enhanced hydrophobic interactions within the kinase active site.[6] |
| 3 | Isopropyl | A bulkier isopropyl group may lead to steric hindrance, potentially reducing binding affinity unless the active site has a corresponding hydrophobic pocket. |
Influence of Substituents at Other Positions
Modifications at other positions of the this compound core have been extensively explored to optimize potency and selectivity.
-
N1-Substitution: Alkylation or arylation at the N1 position is a common strategy to modulate the physicochemical properties and target engagement of indazole-based inhibitors. N1-substituents can occupy the solvent-exposed region of the ATP-binding site, allowing for the introduction of various functional groups to improve solubility or introduce additional binding interactions.[1]
-
C3-Substitution: The C3 position is often a key point for derivatization to enhance potency and selectivity. Introducing groups that can form additional hydrogen bonds or hydrophobic interactions with the target kinase is a common strategy. For example, the introduction of carboxamide moieties at the C3 position has proven effective in developing potent kinase inhibitors.[6]
Comparative Biological Data
While a direct head-to-head comparison of a homologous series of 5-(alkylsulfonyl)-1H-indazoles is not available in the public literature, the following table compiles IC₅₀ values for representative indazole-based kinase inhibitors from various studies to illustrate the potency of this compound class against different cancer cell lines.
| Compound | Target/Cell Line | IC₅₀ (µM) | Reference |
| Indazole-pyrimidine derivative | VEGFR-2 | 0.0345 | [7] |
| 3-(Pyrrolopyridin-2-yl)indazole derivative | Aurora kinase A | Data not available in this format | [7] |
| 5-Ethylsulfonyl-indazole-3-carboxamide (Compound 8g) | HCT-116 | 0.024 | [6] |
| 5-Ethylsulfonyl-indazole-3-carboxamide (Compound 8h) | MCF-7 | 0.025 | [6] |
| Indazole-based PLK4 Inhibitor (C05) | IMR-32 | 0.948 | [4] |
Experimental Protocols for Biological Evaluation
To enable a comparative analysis of novel this compound analogues, standardized in vitro assays are crucial.
Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.
Materials:
-
Purified kinase of interest
-
Substrate peptide/protein
-
ATP
-
Test compounds (this compound and its analogues)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).
-
Kinase Reaction: In each well, combine the kinase, substrate, and test compound at the desired concentrations in the kinase reaction buffer.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate at the optimal temperature for the specific kinase.
-
Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Generate Luminescent Signal: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a typical experimental workflow for the discovery of indazole-based kinase inhibitors and a simplified representation of a key signaling pathway often targeted by these compounds.
Caption: A typical workflow for the discovery and development of indazole-based kinase inhibitors.
Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for indazole-based kinase inhibitors.
Conclusion
This compound and its analogues represent a promising class of compounds for the development of novel therapeutics, particularly in the field of oncology. The synthetic versatility of the indazole scaffold allows for extensive structure-activity relationship studies, leading to the optimization of potency, selectivity, and pharmacokinetic profiles. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to design and evaluate new analogues in this important chemical space. Further investigations focusing on direct comparative studies of 5-alkylsulfonyl analogues and exploration of novel substitutions on the indazole core will undoubtedly lead to the discovery of next-generation kinase inhibitors with improved therapeutic indices.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
A Senior Application Scientist's Guide to Validating the Purity of 5-(Methylsulfonyl)-1H-indazole by HPLC
For researchers, scientists, and drug development professionals, the assurance of purity for a pharmaceutical intermediate like 5-(Methylsulfonyl)-1H-indazole is not merely a quality control checkpoint; it is the foundation upon which the safety and efficacy of a final drug product are built. This compound serves as a critical building block in the synthesis of innovative therapeutics, particularly kinase inhibitors for oncology.[1][2] An impurity, even in trace amounts, can have cascading effects on downstream synthesis, biological activity, and patient safety.
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity determination in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy.[3][4] However, not all HPLC methods are created equal. An improperly designed or inadequately validated method can create a false sense of security, allowing critical impurities to go undetected.
This guide provides an in-depth, experience-driven comparison of two distinct reversed-phase HPLC (RP-HPLC) methodologies for analyzing this compound. We will dissect the rationale behind the development of a robust, high-resolution gradient method (Method A) and contrast it with a less effective, isocratic approach (Method B). Furthermore, we will walk through a comprehensive validation strategy grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines to establish a self-validating system of analytical trust.[5][6]
The Causality Behind Method Development: Why One Size Doesn't Fit All
The goal of any purity method is to separate the main compound from all potential impurities, which may include starting materials, by-products, and degradants. This compound (MW: 196.23 g/mol ) is a moderately polar aromatic heterocycle.[7][8] Its potential impurities are likely to have closely related structures and, therefore, similar polarities. This presents a classic chromatographic challenge where a high-resolution method is paramount.
Method A: The High-Resolution Gradient Approach (Recommended)
This method is designed for specificity and resolution. The use of a sub-2 µm particle size column (UPLC) or a solid-core HPLC column dramatically increases peak efficiency, leading to sharper peaks and better separation. A gradient elution, which systematically increases the organic solvent concentration, is essential. It ensures that late-eluting, more hydrophobic impurities are washed from the column in a reasonable time with good peak shape, while providing sufficient retention and resolution for early-eluting, more polar impurities. The addition of a weak acid like formic acid to the mobile phase is a critical choice; it protonates free silanol groups on the silica-based stationary phase, minimizing peak tailing, and ensures the analyte is in a consistent protonation state, leading to sharp, symmetrical peaks.
Method B: The Rapid Isocratic Approach (Comparative Alternative)
An isocratic method, which uses a constant mobile phase composition, is often faster to develop and run. However, for a purity analysis with unknown and potentially diverse impurities, it is a significant compromise. This approach suffers from the "general elution problem": conditions strong enough to elute late-running peaks will cause early-eluting peaks to be poorly retained and unresolved from the solvent front. Conversely, conditions weak enough to resolve early peaks may lead to unacceptably long retention times and broad, difficult-to-quantify peaks for later ones.
Comparative Performance Data
The following table summarizes the hypothetical but realistic performance differences between the two methods when analyzing a sample of this compound spiked with two known impurities: a more polar starting material (Impurity 1) and a less polar by-product (Impurity 2).
| Performance Metric | Method A (UPLC Gradient) | Method B (HPLC Isocratic) | Justification |
| Resolution (Rs) between Main Peak and Impurity 1 | 3.5 | 1.3 | Method A's gradient provides better retention and separation for the early-eluting polar impurity. An Rs < 1.5 (as in Method B) indicates incomplete separation. |
| Resolution (Rs) between Main Peak and Impurity 2 | 4.2 | 2.1 | The gradient in Method A effectively elutes the less polar Impurity 2, resulting in a sharp peak and excellent resolution. |
| Tailing Factor (Tf) for Main Peak | 1.1 | 1.8 | The acidified mobile phase and high-efficiency column in Method A significantly reduce peak tailing, leading to more accurate integration. |
| Total Analysis Time | 8 minutes | 12 minutes | While the isocratic run itself might seem faster, the conditions required to elute Impurity 2 result in a longer overall analysis time with poor peak shape. The gradient method is ultimately more efficient. |
Experimental Protocols
Recommended Protocol: Method A (High-Resolution Gradient)
1. Instrumentation:
-
UPLC or HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent solid-core HPLC column).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column Temperature: 40 °C.
-
Flow Rate: 0.4 mL/min.
-
Detection: DAD, 254 nm (or λmax of the compound).
-
Injection Volume: 2 µL.
-
Gradient Program:
Time (min) %A %B 0.0 95 5 5.0 5 95 6.0 5 95 6.1 95 5 | 8.0 | 95 | 5 |
3. Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent). This yields a concentration of 100 µg/mL.
-
Sample Solution: Prepare the test sample in the same manner and at the same concentration as the Standard Solution.
A Self-Validating System: The ICH Q2(R1) Framework
Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[3][9] Adhering to ICH Q2(R1) guidelines ensures regulatory compliance and builds a foundation of trust in your results.[5]
Workflow for HPLC Method Validation
Caption: A typical workflow for HPLC method validation according to ICH guidelines.
Inter-relationship of Core Validation Parameters
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. Validation of Analytical Methods for Pharmaceutical Analysis [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. americanelements.com [americanelements.com]
- 8. 6-(Methylsulfonyl)-1H-indazole|CAS 261953-48-4 [benchchem.com]
- 9. scribd.com [scribd.com]
The Indazole Core in Kinase Inhibition: A Comparative Cross-Reactivity Analysis of 5-(Methylsulfonyl)-1H-indazole Derivatives
For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge in the development of targeted therapies. The promiscuous nature of the ATP-binding site across the human kinome often leads to off-target effects, which can result in unforeseen toxicities or a dilution of therapeutic efficacy.[1] The 1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous potent kinase inhibitors.[2] This guide provides an in-depth comparative analysis of the cross-reactivity profiles of kinase inhibitors derived from the 5-(methylsulfonyl)-1H-indazole scaffold and its bioisosteres, offering objective experimental data and insights into the structural nuances that govern selectivity.
The inclusion of the methylsulfonyl group, particularly at the 5-position of the indazole ring, offers a unique combination of properties. It can act as a hydrogen bond acceptor and its conformational flexibility can be exploited to achieve specific interactions within the ATP binding pocket, thereby influencing the inhibitor's potency and selectivity profile. This guide will use Pazopanib, a multi-targeted tyrosine kinase inhibitor bearing a benzenesulfonamide group, as a central case study to explore the cross-reactivity landscape of this class of compounds. We will also draw comparisons with other notable indazole-based inhibitors to highlight the impact of scaffold modifications on kinase selectivity.
Comparative Kinase Inhibition Profiles
The selectivity of kinase inhibitors is a critical determinant of their therapeutic window. A multi-targeted inhibitor may offer broader efficacy in certain contexts, while a highly selective inhibitor can minimize off-target side effects. The following tables summarize the inhibitory potency (IC50) of Pazopanib and other relevant indazole-based kinase inhibitors against a panel of kinases, providing a quantitative comparison of their cross-reactivity profiles.
Table 1: Cross-Reactivity Profile of Pazopanib
| Target Kinase | IC50 (nM) | Kinase Family |
| VEGFR-1 | 10 | Tyrosine Kinase |
| VEGFR-2 | 30 | Tyrosine Kinase |
| VEGFR-3 | 47 | Tyrosine Kinase |
| PDGFRβ | 84 | Tyrosine Kinase |
| c-Kit | 74 | Tyrosine Kinase |
| FGFR-1 | 140 | Tyrosine Kinase |
| c-Fms (CSF1R) | 146 | Tyrosine Kinase |
Data sourced from Harris PA, et al. J Med Chem. 2008.[3]
Table 2: Comparative Selectivity of Other Indazole-Based Kinase Inhibitors
| Inhibitor | Primary Target(s) | IC50 (nM) | Key Off-Targets (IC50 in nM) |
| Axitinib | VEGFR-1, -2, -3 | Sub-nanomolar | Highly selective for VEGFRs[4][5] |
| R428 (Bemcentinib) | AXL | 14 | >50-fold selective vs. MER, >100-fold vs. TYRO3[1][6] |
| UNC2025 | MER, FLT3 | 0.74, 0.8 | AXL (122), TYRO3 (5.83)[7][8] |
| BMS-777607 | c-Met, AXL, Ron, Tyro3 | 3.9, 1.1, 1.8, 4.3 | >40-fold selective vs. Lck, VEGFR-2[9][10] |
This comparative data highlights the diverse selectivity profiles that can be achieved from the 1H-indazole scaffold. While Pazopanib exhibits a multi-targeted profile against several receptor tyrosine kinases involved in angiogenesis and tumor progression[3][11], Axitinib demonstrates high selectivity for VEGFRs.[4][12] In contrast, inhibitors like R428, UNC2025, and BMS-777607 show potent activity against the TAM (Tyro3, AXL, Mer) family of kinases and c-Met, which are implicated in cancer cell survival, migration, and drug resistance.[1][13][9]
Key Signaling Pathways Targeted by Indazole-Based Inhibitors
The therapeutic effects and potential off-target liabilities of these inhibitors are intrinsically linked to the signaling pathways they modulate. A primary pathway targeted by compounds like Pazopanib and Axitinib is the Vascular Endothelial Growth Factor (VEGF) signaling cascade, a critical regulator of angiogenesis.
Caption: Simplified VEGFR signaling pathway and its inhibition.
Experimental Methodologies for Kinase Cross-Reactivity Profiling
Objective and reproducible experimental data are the bedrock of any meaningful comparative analysis. The following section details a standardized protocol for an in vitro kinase assay to determine inhibitor potency (IC50), a fundamental experiment in cross-reactivity profiling.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A lower luminescence signal indicates higher kinase activity and, consequently, less inhibition.
I. Materials and Reagents:
-
Purified recombinant kinases
-
Kinase-specific peptide substrates
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP solution
-
Test compounds (this compound derivatives and comparators)
-
100% DMSO
-
ADP-Glo™ Kinase Assay kit (or equivalent)
-
White, opaque 96-well or 384-well microplates
-
Multichannel pipettes and sterile, filtered pipette tips
-
Microplate reader with luminescence detection capabilities
II. Step-by-Step Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Create a serial dilution series of the compounds in DMSO.
-
Further dilute the compounds in the kinase reaction buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
-
Assay Plate Setup:
-
Add the serially diluted compounds or vehicle (DMSO) to the wells of the assay plate.
-
Include positive controls (kinase, substrate, ATP, no inhibitor) and negative controls (no kinase).
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the specific kinase and its corresponding substrate in the kinase reaction buffer.
-
Add this mixture to each well of the assay plate.
-
Prepare an ATP solution in the kinase reaction buffer.
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ATP Detection:
-
Following the kinase reaction, add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to each well to convert ADP to ATP and induce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a microplate reader.
-
Subtract the background luminescence (negative control) from all other readings.
-
Normalize the data by setting the luminescence of the positive control (no inhibitor) to 100% kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion
The this compound scaffold and its related analogues represent a versatile platform for the design of kinase inhibitors with diverse selectivity profiles. As exemplified by Pazopanib, the incorporation of a sulfonamide moiety can lead to multi-targeted inhibitors with significant therapeutic potential in oncology. However, achieving selectivity remains a key challenge. By systematically profiling these compounds against a broad panel of kinases and understanding the structural determinants of their interactions, researchers can rationally design next-generation inhibitors with improved efficacy and safety profiles. The methodologies and comparative data presented in this guide serve as a valuable resource for scientists and drug developers working to advance the field of targeted kinase inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Pharmacodynamic study of axitinib in patients with advanced malignancies assessed with 18F-3′deoxy-3′fluoro-l-thymidine positron emission tomography/computed tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Pazopanib: a new multiple tyrosine kinase inhibitor in the therapy of metastatic renal cell carcinoma and other solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Efficacy of Indazole-Based Kinase Inhibitors
The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous potent and selective kinase inhibitors. This guide provides an in-depth, objective comparison of the efficacy of several notable indazole-based kinase inhibitors, supported by experimental data. Designed for researchers, scientists, and drug development professionals, this document delves into the biochemical potency, cellular activity, and in vivo efficacy of these compounds, while also providing detailed experimental protocols to aid in their evaluation.
The Indazole Scaffold: A Cornerstone of Kinase Inhibition
The indazole core, a bicyclic heteroaromatic system, offers a versatile template for designing kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it an ideal starting point for developing targeted therapies. This guide will focus on a selection of indazole-based inhibitors, both approved drugs and clinical candidates, to illustrate the diverse therapeutic applications and varying efficacy profiles derived from this common chemical framework.
Comparative Analysis of Indazole-Based Kinase Inhibitors
This section provides a head-to-head comparison of prominent indazole-based kinase inhibitors, focusing on their primary targets, biochemical potency, cellular activity, and clinical applications.
Axitinib and Pazopanib: The Anti-Angiogenic Powerhouses
Axitinib and Pazopanib are two FDA-approved multi-kinase inhibitors that primarily target Vascular Endothelial Growth Factor Receptors (VEGFRs), playing a crucial role in inhibiting angiogenesis, a vital process for tumor growth.[1][2] While both are staples in the treatment of renal cell carcinoma (RCC), their selectivity and potency profiles exhibit key differences.[2]
Biochemical Potency (IC50): A Tale of Selectivity
In vitro kinase assays reveal that Axitinib is a more potent and selective inhibitor of VEGFRs compared to Pazopanib.[1] Pazopanib, on the other hand, displays a broader spectrum of activity, inhibiting other receptor tyrosine kinases such as Platelet-Derived Growth Factor Receptors (PDGFRs) and c-Kit.[1] This multi-targeted nature of Pazopanib may offer advantages in tumors driven by multiple signaling pathways.[1]
| Kinase Target | Axitinib IC50 (nM) | Pazopanib IC50 (nM) |
| VEGFR1 | 0.1[1] | 10[1] |
| VEGFR2 | 0.2[1] | 30[1] |
| VEGFR3 | 0.1-0.3[1] | 47[1] |
| PDGFRβ | 1.6[1] | 84[1] |
| c-Kit | 1.7[1] | 74[1] |
| FGFR1 | - | 47[1] |
| FGFR3 | - | 140[1] |
| Table 1: Comparative biochemical potency of Axitinib and Pazopanib against key angiogenic kinases. Lower IC50 values indicate higher potency. Data is compiled from cell-free assays. |
Clinical Efficacy in Renal Cell Carcinoma
Both Axitinib and Pazopanib have demonstrated significant clinical benefit in patients with advanced RCC.[2]
-
Pazopanib: In a pivotal phase III trial, pazopanib showed a significant improvement in progression-free survival (PFS) compared to placebo in both treatment-naive and cytokine-pretreated patients.[2]
-
Axitinib: A phase III trial demonstrated that axitinib resulted in a longer PFS compared to sorafenib in patients with mRCC who had failed one prior systemic therapy.[2] A real-world evidence study showed that the median duration of treatment with axitinib after progressing on sunitinib was 4.8 months, and 5.3 months after progressing on pazopanib.[3]
Toxicity and Adverse Events
The most common adverse events for both drugs include diarrhea, hypertension, and fatigue.[3] However, the incidence and severity of specific side effects can differ. For instance, hypertension is a more frequent grade ≥3 adverse event with axitinib, while pazopanib is more commonly associated with changes in hair color.[3][4]
Seliciclib, Motesanib, and Lestaurtinib: Targeting Diverse Kinase Families
Beyond the well-established anti-angiogenic agents, the indazole scaffold has been utilized to develop inhibitors targeting other kinase families crucial for cancer cell proliferation and survival.
-
Seliciclib (R-roscovitine): This compound is a cyclin-dependent kinase (CDK) inhibitor, targeting CDK2, CDK7, and CDK9.[5] By inhibiting CDKs, Seliciclib disrupts cell cycle progression and can induce apoptosis.[6] It has been investigated in clinical trials for non-small cell lung cancer (NSCLC), B-cell lymphomas, and Cushing's disease.[5][7] In a breast cancer xenograft model, Seliciclib was shown to enhance the antitumor effect of doxorubicin.[8]
-
Motesanib: Motesanib is a multi-kinase inhibitor targeting VEGFRs, PDGFRs, and Kit.[9] Preclinical studies in various xenograft models, including breast and non-small cell lung cancer, demonstrated significant dose-dependent tumor growth inhibition.[2][10] However, phase III clinical trials in NSCLC did not meet their primary endpoint of improving overall survival.[11][12]
-
Lestaurtinib: Lestaurtinib is an inhibitor of FLT3, JAK2, and Trk kinases.[13] It has shown efficacy in preclinical models of neuroblastoma, where it significantly inhibited tumor growth both alone and in combination with chemotherapy.[1][14] Clinical trials have explored its use in acute myeloid leukemia (AML) and myelofibrosis, though with limited success in some studies due to toxicity.[13][15]
Mechanisms of Resistance: A Critical Hurdle
A significant challenge in targeted therapy is the development of drug resistance. For indazole-based kinase inhibitors, several resistance mechanisms have been identified:
-
Axitinib Resistance: Upregulation of ATP-binding cassette (ABC) transporters like ABCB1, activation of bypass signaling pathways, and decreased expression of the insulin receptor (INSR) have been implicated in acquired resistance to axitinib.[16][17] Silencing of the nuclear protein 1 (NUPR1) has been shown to be involved in reducing apoptosis in axitinib-resistant cells.[18]
-
Pazopanib Resistance: Mechanisms include the activation of the MAPK pathway through mutations in genes like KRAS and lysosomal sequestration of the drug.[19][20]
Experimental Protocols for Efficacy Evaluation
To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential. The following sections detail the methodologies for key assays used to characterize the efficacy of kinase inhibitors.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the ability of a compound to inhibit the activity of a purified kinase enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of an indazole-based inhibitor against a specific kinase.
Materials:
-
Recombinant purified kinase
-
Kinase-specific substrate
-
ATP
-
Indazole-based inhibitor
-
Kinase reaction buffer
-
Assay detection reagents (e.g., ADP-Glo™)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the indazole-based inhibitor in DMSO.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add a master mix containing the kinase and substrate to each well.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent (e.g., by quantifying ADP production).
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[13]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Objective: To determine the effect of an indazole-based inhibitor on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Indazole-based inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the indazole-based inhibitor or vehicle control for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
In Vivo Tumor Xenograft Study
This study evaluates the antitumor efficacy of a kinase inhibitor in a living organism.
Objective: To assess the ability of an indazole-based inhibitor to suppress tumor growth in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line
-
Matrigel (optional)
-
Indazole-based inhibitor formulated for in vivo administration
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS or a PBS/Matrigel mixture) into the flank of each mouse.[21]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions (length and width) with calipers 2-3 times per week.[21]
-
Treatment: Randomize the mice into treatment and control groups. Administer the indazole-based inhibitor or vehicle control according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).[21]
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.[21]
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or as defined by the study protocol.
Visualizing Key Signaling Pathways and Workflows
Understanding the molecular pathways targeted by these inhibitors is crucial for interpreting experimental data.
Caption: Inhibition of the VEGFR signaling pathway by Axitinib and Pazopanib.
Caption: Workflow for a typical in vivo tumor xenograft study.
Conclusion
The indazole scaffold has proven to be a remarkably fruitful starting point for the development of a diverse range of kinase inhibitors. From the potent anti-angiogenic activity of Axitinib and Pazopanib to the cell cycle inhibition of Seliciclib, these compounds have made a significant impact on cancer therapy. This guide has provided a comparative overview of their efficacy, supported by experimental data and detailed protocols. A thorough understanding of their distinct selectivity profiles, mechanisms of action, and potential for resistance is paramount for the rational design and application of the next generation of indazole-based kinase inhibitors.
References
- 1. Lestaurtinib Enhances the Anti-tumor Efficacy of Chemotherapy in Murine Xenograft Models of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of motesanib alone and in combination with cisplatin or docetaxel in multiple human non–small-cell lung cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concise Drug Review: Pazopanib and Axitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. List of adverse effects of pazopanib - Wikipedia [en.wikipedia.org]
- 5. Seliciclib - Wikipedia [en.wikipedia.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. cushingsdiseasenews.com [cushingsdiseasenews.com]
- 8. Seliciclib (CYC202, R-roscovitine) enhances the antitumor effect of doxorubicin in vivo in a breast cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of motesanib, an oral inhibitor of VEGF, PDGF, and Kit receptors, in patients with imatinib-resistant gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. International, randomized, placebo-controlled, double-blind phase III study of motesanib plus carboplatin/paclitaxel in patients with advanced nonsquamous non-small-cell lung cancer: MONET1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Top-Line Results Announced of Pivotal Phase 3 Motesanib Trial in Advanced Non-Squamous Non-Small Cell Lung Cancer Patients [prnewswire.com]
- 13. Lestaurtinib - Wikipedia [en.wikipedia.org]
- 14. Lestaurtinib enhances the antitumor efficacy of chemotherapy in murine xenograft models of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase II trial of Lestaurtinib, a JAK2 inhibitor, in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Insulin receptor expression to predict resistance to axitinib and elucidation of the underlying molecular mechanism in metastatic renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanism of nuclear protein 1 in the resistance to axitinib in clear cell renal cell carcinoma [xuebao.bjmu.edu.cn]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Orthogonal Confirmation of 5-(Methylsulfonyl)-1H-indazole Identity
In the landscape of pharmaceutical development, the unambiguous confirmation of a molecule's identity is the bedrock upon which all subsequent research, development, and clinical trials are built. For a key intermediate like 5-(Methylsulfonyl)-1H-indazole, a seemingly straightforward heterocyclic compound, ensuring its structural integrity and purity is a non-negotiable aspect of quality control. Relying on a single analytical technique, no matter how powerful, can leave blind spots. This is where the principle of orthogonality—the use of multiple, independent analytical methods—becomes indispensable for a robust and scientifically sound characterization.[1][2]
This guide provides an in-depth comparison of orthogonal methods for the definitive identification of this compound. We will delve into the causality behind the selection of these techniques, provide detailed experimental protocols, and present representative data to empower researchers, scientists, and drug development professionals in their analytical endeavors.
The Imperative of Orthogonality
Orthogonal methods are analytical techniques that rely on fundamentally different physicochemical principles to assess the same sample attribute.[2] This approach minimizes the risk of overlooking impurities that might co-elute in a chromatographic separation or be silent in a particular spectroscopic analysis. For a molecule like this compound, which possesses a distinct aromatic core, a sulfonyl group, and N-H functionality, a multi-pronged analytical strategy is crucial.
This guide will focus on a powerful combination of three orthogonal techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the precise molecular structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the exact molecular weight and fragmentation pattern, confirming the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess purity and provide a distinct chromatographic fingerprint.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the unambiguous structure elucidation of organic molecules. It probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are essential.
The "Why" Behind the Experiment
-
¹H NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. This is crucial for confirming the substitution pattern on the indazole ring and the presence of the methylsulfonyl group.
-
¹³C NMR reveals the number of unique carbon atoms and their chemical environments, confirming the carbon skeleton of the molecule.
Predicted Spectroscopic Data
Due to the limited availability of published, fully assigned spectra for this compound, the following data is representative and based on the analysis of structurally similar substituted indazoles and sulfonyl-containing aromatic compounds.[3][4][5][6]
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| H-3 | ~8.2 | s | ~135 |
| H-4 | ~8.1 | d | ~122 |
| H-6 | ~7.8 | dd | ~120 |
| H-7 | ~7.9 | d | ~112 |
| N-H | ~13.5 | br s | - |
| -SO₂CH₃ | ~3.3 | s | ~44 |
| C-3a | - | - | ~125 |
| C-5 | - | - | ~138 |
| C-7a | - | - | ~141 |
s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet
Experimental Protocol
Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.
Apparatus:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm)
Procedure:
-
Accurately weigh the sample and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Add a small amount of TMS as an internal standard.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H NMR spectrum, setting appropriate parameters for spectral width, number of scans, and relaxation delay.
-
Acquire the ¹³C NMR spectrum. A greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
-
Assign the chemical shifts to the respective protons and carbons in the molecule.
Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound, which is a critical piece of evidence for its identity. Furthermore, fragmentation patterns can offer valuable clues about the molecule's structure.
The "Why" Behind the Experiment
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For C₈H₈N₂O₂S, the expected exact mass is 196.0361.
-
Tandem Mass Spectrometry (MS/MS): Involves the fragmentation of a selected parent ion. The resulting fragment ions can be used to piece together the structure of the molecule. A characteristic fragmentation for aromatic sulfonamides is the loss of sulfur dioxide (SO₂), a neutral loss of 64 Da.[7]
Predicted Spectroscopic Data
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (Predicted) | Interpretation |
| [M+H]⁺ | 197.0439 | Protonated molecular ion |
| [M-SO₂]⁺ | 133.0658 | Loss of sulfur dioxide |
| [C₇H₅N₂]⁺ | 117.0453 | Further fragmentation |
Experimental Protocol
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Apparatus:
-
Mass Spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)
Reagents:
-
This compound sample
-
HPLC-grade solvent (e.g., methanol or acetonitrile)
-
Formic acid (for promoting protonation in positive ion mode)
Procedure:
-
Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in the chosen solvent. A small amount of formic acid (e.g., 0.1%) can be added to aid ionization.
-
Infuse the sample solution directly into the mass spectrometer or introduce it via an HPLC system.
-
Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺.
-
Perform a product ion scan (MS/MS) on the [M+H]⁺ ion to generate a fragmentation spectrum.
-
Analyze the spectra to confirm the molecular weight and identify characteristic fragment ions.
High-Performance Liquid Chromatography (HPLC): A Measure of Purity
HPLC is a cornerstone of pharmaceutical analysis, primarily used to separate, identify, and quantify the components in a mixture. For identity confirmation, a pure sample of this compound should yield a single major peak at a characteristic retention time under defined chromatographic conditions.
The "Why" Behind the Experiment
-
Purity Assessment: HPLC can effectively separate the target compound from starting materials, by-products, and degradation products, providing a quantitative measure of purity.
-
Identity Confirmation (with a reference standard): When a qualified reference standard is available, matching the retention time of the sample to that of the standard provides strong evidence of identity.
Representative Chromatographic Conditions
The following HPLC method is a starting point and may require optimization for specific impurity profiles.
Table 3: Representative HPLC Method for this compound
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Expected Retention Time | ~7-9 minutes |
Experimental Protocol
Objective: To assess the purity of this compound and confirm its retention time.
Apparatus:
-
HPLC system with a UV detector
-
C18 reverse-phase column
Reagents:
-
This compound sample
-
HPLC-grade water, acetonitrile, and formic acid
Procedure:
-
Prepare the mobile phases as described in Table 3.
-
Prepare a sample solution of this compound in a suitable diluent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 0.1 mg/mL.
-
Set up the HPLC system with the specified method parameters.
-
Inject the sample solution onto the column.
-
Record the chromatogram and determine the retention time and peak area of the main peak.
-
Calculate the purity of the sample based on the relative peak areas.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. The resulting spectrum provides a "fingerprint" of the functional groups present in the molecule.
The "Why" Behind the Experiment
-
Functional Group Identification: FTIR is excellent for quickly confirming the presence of key functional groups, such as the N-H of the indazole, the S=O of the sulfonyl group, and the C=C and C-H bonds of the aromatic system.
Predicted Spectroscopic Data
Table 4: Predicted FTIR Absorption Bands for this compound
| Functional Group | **Predicted Wavenumber (cm⁻¹) ** | Intensity |
| N-H Stretch | 3300-3100 | Medium, Broad |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| C=C Aromatic Stretch | 1620-1450 | Medium-Strong |
| S=O Asymmetric Stretch | ~1350 | Strong |
| S=O Symmetric Stretch | ~1160 | Strong |
| C-S Stretch | 800-600 | Medium |
Experimental Protocol
Objective: To identify the characteristic functional groups of this compound.
Apparatus:
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.
Reagents:
-
This compound sample
-
Potassium bromide (KBr), IR grade (if using the KBr pellet method)
Procedure (ATR Method):
-
Ensure the ATR crystal is clean by taking a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
Comparative Summary of Orthogonal Methods
Each of these techniques provides a unique and complementary piece of the analytical puzzle. A comprehensive understanding of the identity and purity of this compound can only be achieved by integrating the data from all of them.
Table 5: Comparison of Orthogonal Methods
| Analytical Method | Parameter Measured | Primary Use | Strengths | Limitations |
| NMR Spectroscopy | Chemical Shift, Coupling Constants | Definitive Structure Elucidation | Provides detailed structural information and connectivity. | Lower sensitivity compared to MS; requires larger sample amounts. |
| Mass Spectrometry | Mass-to-Charge Ratio (m/z) | Molecular Weight Confirmation & Impurity Profiling | High sensitivity and specificity; provides molecular formula with HRMS. | Does not distinguish between isomers without chromatography. |
| HPLC | Retention Time (t₋) | Purity Assessment & Quantification | High resolution, quantitative accuracy, robust and reproducible. | Limited peak identification without a reference standard. |
| FTIR Spectroscopy | Wavenumber (cm⁻¹) | Functional Group Identification | Fast, non-destructive, and requires minimal sample preparation. | Provides limited information on the overall molecular structure. |
Conclusion
The rigorous confirmation of the identity of pharmaceutical intermediates like this compound is a critical step in ensuring the quality, safety, and efficacy of the final drug product. By employing a suite of orthogonal analytical techniques—NMR spectroscopy, mass spectrometry, HPLC, and FTIR spectroscopy—researchers can build a comprehensive and self-validating data package. This multi-faceted approach, grounded in the fundamental principles of analytical chemistry, provides the highest degree of confidence in the molecular identity and purity, paving the way for successful drug development.
References
- 1. americanelements.com [americanelements.com]
- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. caribjscitech.com [caribjscitech.com]
A Comparative Guide to the Structure-Activity Relationship of 5-(Methylsulfonyl)-1H-indazole Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold in Kinase Inhibition
The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous biologically active compounds.[1][2] Its rigid bicyclic structure and versatile substitution points allow for precise orientation of functional groups to interact with various biological targets. Within this class, derivatives featuring a 5-(methylsulfonyl) group have garnered significant attention, particularly as potent inhibitors of protein kinases. This electron-withdrawing sulfonyl group often enhances binding affinity and improves physicochemical properties, such as solubility, making these compounds attractive candidates for drug development.
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 5-(methylsulfonyl)-1H-indazole derivatives. We will dissect how specific structural modifications at key positions on the indazole ring influence their inhibitory potency against critical oncogenic and inflammatory kinases like Glycogen Synthase Kinase 3 (GSK-3) and Rho-associated coiled-coil containing protein kinase (ROCK). By synthesizing data from seminal patents and publications, this guide aims to provide a clear, data-driven framework for researchers engaged in the design and optimization of novel kinase inhibitors.
The Core Moiety: this compound
The foundational structure for our analysis is the this compound ring system. The key features dictating its utility as a kinase inhibitor scaffold are:
-
The Indazole Core: Provides a rigid platform for the attachment of various substituents.
-
N1 and N2 Positions: The two nitrogen atoms of the pyrazole ring offer sites for substitution. The N1 position is a common point for modification to explore the solvent-exposed region of the kinase active site.
-
C3 Position: This position is crucial for extending into the ATP binding pocket and often forms key interactions, such as hydrogen bonds with the hinge region of the kinase.
-
5-Methylsulfonyl Group: This group typically resides in a hydrophilic region of the binding pocket and can act as a hydrogen bond acceptor, contributing significantly to the compound's potency and selectivity.
Figure 1: Key modification points on the this compound scaffold.
Comparative Structure-Activity Relationship (SAR) Analysis
The inhibitory activity of this compound derivatives can be profoundly altered by substitutions at the N1 and C3 positions. The following analysis is based on data disclosed in patent US9163007B2, which details a series of 5-substituted indazoles as kinase inhibitors.[3] We will focus on their activity against GSK-3β and ROCK2.
Modifications at the C3-Position: The Hinge-Binding Element
The C3 position is pivotal for achieving potent kinase inhibition as it typically projects towards the hinge region of the ATP-binding site. Let's examine a series of compounds where the N1 position is unsubstituted (R1=H) and the C3 position is varied.
| Compound ID | R1 | C3 Substituent (A) | GSK-3β IC50 (µM) | ROCK2 IC50 (µM) |
| 1 | H | 4-Pyridyl | 0.015 | 0.006 |
| 2 | H | 3-Pyridyl | 0.110 | 0.011 |
| 3 | H | Phenyl | 0.220 | 0.024 |
| 4 | H | 3-Thienyl | 0.035 | 0.007 |
Data sourced from patent US9163007B2. [3]
Analysis of C3 Substitutions:
-
Aromatic Systems are Preferred: The data clearly indicates that aromatic substituents at the C3 position are crucial for high potency against both GSK-3β and ROCK2.
-
Nitrogen Position in Pyridyl Matters: A 4-pyridyl group (Compound 1 ) confers the highest potency against GSK-3β (IC50 = 0.015 µM). The nitrogen at the 4-position is ideally positioned to act as a hydrogen bond acceptor with the hinge region residues of the kinase. Shifting the nitrogen to the 3-position (Compound 2 ) results in a significant drop in GSK-3β inhibition (IC50 = 0.110 µM), likely due to a suboptimal hydrogen bonding geometry.
-
ROCK2 Tolerance: Interestingly, ROCK2 appears more tolerant to the position of the nitrogen in the pyridyl ring, with both Compound 1 and 2 showing potent inhibition (IC50 = 0.006 µM and 0.011 µM, respectively).
-
Thienyl as a Pyridyl Bioisostere: The 3-thienyl group (Compound 4 ) serves as an effective bioisostere for the pyridyl ring, maintaining high potency against both kinases. This suggests that the overall shape and electronic properties of the aromatic ring are key determinants of activity.
Modifications at the N1-Position: Exploring the Solvent Frontier
The N1 position of the indazole ring often extends towards the solvent-exposed region of the ATP binding pocket. Substitutions here can influence potency, selectivity, and pharmacokinetic properties. Let's analyze a series where the C3 position is fixed with a 4-pyridyl group and the N1 position is varied.
| Compound ID | R1 (N1-Substituent) | C3 Substituent | GSK-3β IC50 (µM) | ROCK2 IC50 (µM) |
| 1 | H | 4-Pyridyl | 0.015 | 0.006 |
| 5 | Methyl | 4-Pyridyl | 0.025 | 0.007 |
| 6 | Isopropyl | 4-Pyridyl | 0.030 | 0.008 |
| 7 | Cyclopropylmethyl | 4-Pyridyl | 0.015 | 0.005 |
Data sourced from patent US9163007B2. [3]
Analysis of N1 Substitutions:
-
Small Alkyl Groups are Well-Tolerated: The introduction of small, non-bulky alkyl groups such as methyl (Compound 5 ) and isopropyl (Compound 6 ) at the N1 position results in only a minor decrease in potency against GSK-3β and virtually no change in ROCK2 inhibition compared to the unsubstituted analog (Compound 1 ).
-
Favorable Interaction with Cyclopropylmethyl: The cyclopropylmethyl group (Compound 7 ) maintains the high potency of the parent compound. This suggests that this particular substituent may engage in favorable hydrophobic interactions within a specific sub-pocket in the solvent-exposed region. This highlights the potential for fine-tuning potency and selectivity through careful selection of N1 substituents.
Key Biological Targets and Signaling Pathways
The this compound scaffold has shown potent activity against multiple kinases. Here, we focus on two representative targets, GSK-3β and ROCK2, which are implicated in a range of pathologies from neurodegenerative diseases to cancer.
Glycogen Synthase Kinase 3 (GSK-3)
GSK-3 is a serine/threonine kinase that is a key regulator of numerous signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways.[4] Its dysregulation is linked to Alzheimer's disease, type 2 diabetes, and various cancers. Inhibition of GSK-3 can lead to the stabilization of β-catenin, which then translocates to the nucleus to regulate gene expression.
Figure 2: Simplified Wnt/β-catenin pathway showing inhibition by GSK-3 inhibitors.
Rho-associated Kinase (ROCK)
ROCKs (ROCK1 and ROCK2) are serine/threonine kinases that are key effectors of the small GTPase RhoA.[5] The RhoA/ROCK pathway is centrally involved in regulating cell shape, motility, and contraction by acting on the actin cytoskeleton. Overactivation of this pathway is implicated in cancer metastasis, cardiovascular diseases, and glaucoma. ROCK inhibitors promote the disassembly of stress fibers and focal adhesions, thereby reducing cell contraction and motility.
Figure 3: The RhoA/ROCK signaling pathway and its inhibition.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the trustworthiness and reproducibility of SAR data, standardized and robust experimental protocols are essential. Below are detailed, step-by-step methodologies for key in vitro assays used to evaluate kinase inhibitors.
Overall Experimental Workflow
The development and evaluation of novel kinase inhibitors follow a logical progression from initial synthesis to in-depth biological characterization.
Figure 4: General workflow for the synthesis and evaluation of kinase inhibitors.
Protocol 1: GSK-3β/ROCK2 Kinase Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity.[6] This protocol is adaptable for both GSK-3β and ROCK2 with appropriate enzyme and substrate selection.
Materials:
-
Recombinant human GSK-3β or ROCK2 enzyme
-
Appropriate peptide substrate (e.g., GS-2 peptide for GSK-3β, S6K substrate for ROCK2)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 1 mM, serially diluted to cover a wide concentration range.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted test compound or DMSO vehicle control.
-
Enzyme Addition: Add 2 µL of kinase solution (enzyme diluted in kinase buffer to a pre-determined optimal concentration).
-
Initiate Reaction: Add 2 µL of a substrate/ATP mixture (substrate and ATP diluted in kinase buffer). The final ATP concentration should ideally be at or near the Km for the specific kinase.
-
Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the ADP produced and thus to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture by quantifying ATP, which indicates the presence of metabolically active cells.[1]
Materials:
-
Cancer cell line relevant to the kinase target (e.g., a cell line known to be dependent on GSK-3 or ROCK signaling)
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Test compounds dissolved in DMSO
-
White, opaque 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 90 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 10 µL of the diluted compound solutions to the appropriate wells. Include wells with vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and potent platform for the development of kinase inhibitors. The structure-activity relationship data clearly demonstrates that:
-
An aromatic, hydrogen-bond accepting group at the C3 position is critical for potent inhibition of kinases like GSK-3β and ROCK2, with the 4-pyridyl moiety being particularly effective.
-
The N1 position can be modified with small alkyl groups without significant loss of activity, providing an avenue for optimizing pharmacokinetic properties. The cyclopropylmethyl group has been identified as a particularly favorable substituent.
-
The 5-methylsulfonyl group is a key anchor, likely contributing to both potency and favorable drug-like properties.
Future research in this area could focus on several key aspects. Firstly, expanding the diversity of substituents at the N1 position with more complex groups could lead to enhanced selectivity against a broader panel of kinases. Secondly, exploring bioisosteric replacements for the C3-pyridyl ring could uncover novel interactions and potentially overcome resistance mechanisms. Finally, detailed in vivo pharmacokinetic and pharmacodynamic studies of the most potent compounds are necessary to translate the in vitro potency into effective therapeutic candidates for a range of diseases driven by aberrant kinase activity.
References
Benchmarking Indazole-Based Kinase Inhibitors Against Clinically Approved Drugs: A Comparative Guide for Drug Discovery
Introduction: The Indazole Scaffold as a Privileged Structure in Kinase Inhibition
In the landscape of modern oncology, the indazole nucleus has emerged as a "privileged scaffold"—a molecular framework that consistently yields compounds with potent and selective biological activity.[1][2] Derivatives of indazole are integral to several FDA-approved anti-cancer agents, underscoring their therapeutic significance.[2][3][4] These compounds predominantly exert their effects through the inhibition of protein kinases, enzymes that play a pivotal role in intracellular signaling pathways controlling cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.
This guide provides a comprehensive framework for benchmarking novel indazole-based kinase inhibitors, with a particular focus on the potential of the 5-(methylsulfonyl)-1H-indazole core. While specific preclinical data for this compound derivatives are not extensively available in the public domain, this document will leverage data from structurally related indazole compounds and establish a rigorous comparative analysis against three clinically successful multi-kinase inhibitors: Pazopanib, Axitinib, and Regorafenib. The methodologies and data presented herein are intended to equip researchers, scientists, and drug development professionals with the necessary tools and insights to evaluate the therapeutic potential of new chemical entities within this promising class of compounds.
Comparator Drugs: A Profile of Established Multi-Kinase Inhibitors
A meaningful benchmark requires comparison against established standards. Pazopanib, Axitinib, and Regorafenib have been selected as comparators due to their indazole or structurally similar bioisosteric cores and their established roles in cancer therapy as multi-kinase inhibitors.
Pazopanib (Votrient®)
Pazopanib is a multi-targeted tyrosine kinase inhibitor that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[5] By inhibiting these receptors, pazopanib disrupts tumor angiogenesis and growth.[5] It is approved for the treatment of renal cell carcinoma and soft tissue sarcoma.
Axitinib (Inlyta®)
Axitinib is a potent and selective second-generation inhibitor of VEGFRs 1, 2, and 3.[6] Its high affinity for these receptors makes it a powerful anti-angiogenic agent.[6] Axitinib is indicated for the treatment of advanced renal cell carcinoma after failure of one prior systemic therapy.
Regorafenib (Stivarga®)
Regorafenib is a multi-kinase inhibitor that blocks the activity of various protein kinases involved in angiogenesis (VEGFR1–3, TIE2), oncogenesis (KIT, RET, RAF-1, BRAF), and the tumor microenvironment (PDGFR, FGFR).[7] This broad spectrum of activity makes it effective in treating metastatic colorectal cancer and gastrointestinal stromal tumors.[7]
Comparative Data Summary
The following tables summarize the key performance indicators for the comparator drugs, providing a quantitative basis for benchmarking new this compound derivatives.
Table 1: In Vitro Kinase Inhibitory Activity (IC50 values in nM)
| Kinase Target | Pazopanib (nM) | Axitinib (nM) | Regorafenib (nM) |
| VEGFR1 | 10[5] | 0.1[8] | 13[7] |
| VEGFR2 | 30[5] | 0.2[8] | 4.2[7] |
| VEGFR3 | 47[5] | 0.1-0.3[8] | 46[7] |
| PDGFRβ | 84[5] | 1.6[8] | 22[7] |
| c-Kit | 74[5] | 1.7[8] | 7[7] |
| RET | - | - | 1.5[7] |
| Raf-1 | - | - | 2.5[7] |
| B-Raf | - | - | 28[7] |
| B-Raf (V600E) | - | - | 19[7] |
Table 2: Pharmacokinetic Properties
| Parameter | Pazopanib | Axitinib | Regorafenib |
| Bioavailability | 14-39%[9] | 58%[4] | Enhanced with a low-fat meal[10] |
| Time to Max. Concentration (Tmax) | 2.5 - 4.1 hours[11] | ~4 hours[4] | ~4 hours |
| Half-life (t1/2) | ~30.9 hours[9] | 2.5 - 6.1 hours[4] | ~28 hours[10] |
| Metabolism | Primarily CYP3A4[9] | Primarily CYP3A4/5[4] | CYP3A4 and UGT1A9[12] |
| Excretion | Primarily feces[9] | Feces and urine | Primarily feces[10] |
Table 3: In Vivo Efficacy in Xenograft Models
| Drug | Tumor Model | Dosing | Outcome |
| Pazopanib | Dedifferentiated Liposarcoma | 40 mg/kg, p.o., twice daily | Significant delay in tumor growth |
| Human Breast Cancer (231-BR-HER2) | 30 & 100 mg/kg | Inhibition of brain metastasis growth | |
| Axitinib | Glioblastoma (U87) | Daily systemic administration | Prolonged survival of tumor-bearing mice |
| Nasopharyngeal Carcinoma (HK1-LMP1) | Not specified | Significant tumor growth inhibition | |
| Regorafenib | Gastric Cancer (Patient-derived) | 10 mg/kg/day | 72-96% tumor growth inhibition |
| Colorectal Cancer (CT26) | Not specified | Significant inhibition of tumor growth and metastasis |
Experimental Methodologies: A Guide to Benchmarking
To ensure a robust and objective comparison, standardized experimental protocols are essential. The following sections detail the methodologies for key assays.
In Vitro Kinase Inhibition Assay
The rationale behind this assay is to determine the concentration of the test compound required to inhibit 50% of the target kinase activity (IC50). This is a primary indicator of a compound's potency.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Prepare a kinase buffer solution (e.g., Tris-HCl, MgCl2, DTT).
-
Prepare solutions of the purified recombinant kinase, the specific peptide substrate, and ATP.
-
-
Assay Procedure (384-well plate format):
-
Add the kinase buffer to each well.
-
Add serial dilutions of the test compound or vehicle control (DMSO).
-
Add the kinase to each well and incubate to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate at 30°C for a predetermined time within the linear range of the reaction.
-
-
Detection:
-
Stop the reaction and quantify the amount of phosphorylated substrate or ADP produced using a suitable detection method (e.g., luminescence-based ADP-Glo™ assay).
-
-
Data Analysis:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the compound on cancer cell lines. The principle lies in the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[3]
Protocol:
-
Cell Culture:
-
Culture the desired cancer cell lines in appropriate media until they reach 80-90% confluency.
-
-
Cell Seeding:
-
Harvest the cells and seed them into a 96-well plate at a predetermined density.
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the this compound derivative or vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
-
In Vivo Efficacy in a Tumor Xenograft Model
This experiment evaluates the antitumor activity of the compound in a living organism, providing crucial data on efficacy and potential toxicity.
Protocol:
-
Animal Model:
-
Use immunocompromised mice (e.g., athymic nude or NSG mice).
-
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
-
Compound Administration:
-
Administer the this compound derivative or vehicle control to the respective groups via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule.
-
-
Data Collection:
-
Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
-
Endpoint:
-
Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
-
Data Analysis:
-
Compare the tumor growth inhibition between the treated and control groups.
-
Assess the tolerability of the compound by monitoring body weight changes and any signs of toxicity.
-
Conclusion and Future Directions
The indazole scaffold represents a highly promising starting point for the development of novel kinase inhibitors for cancer therapy. This guide provides a comprehensive framework for the systematic evaluation of new this compound derivatives by benchmarking them against the established multi-kinase inhibitors Pazopanib, Axitinib, and Regorafenib. By adhering to the detailed experimental protocols for in vitro kinase inhibition, cell viability, and in vivo xenograft studies, researchers can generate robust and comparable data to assess the therapeutic potential of their lead compounds.
While a direct comparison is currently hampered by the lack of specific public data on this compound derivatives, the methodologies outlined here will enable the generation of the necessary data packages. Future studies should focus on synthesizing and profiling a library of these compounds to elucidate their structure-activity relationships and identify candidates with superior potency, selectivity, and pharmacokinetic properties for further preclinical and clinical development.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antitumor Evaluation of Novel 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fragment-based design, synthesis, biological evaluation, and SAR of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives as potent PDK1 inhibitors [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to In Vivo Efficacy Validation of 5-(Methylsulfonyl)-1H-indazole Compounds
This guide provides a comprehensive framework for the in vivo validation of novel therapeutic compounds built around the 5-(Methylsulfonyl)-1H-indazole scaffold. The indazole nucleus is a versatile pharmacophore known to be a structural component of numerous kinase inhibitors.[1][2][3] Given the prevalence of indazole derivatives as inhibitors of various protein kinases, this guide will focus on a robust, widely applicable strategy for preclinical efficacy testing.[1][2]
For the purpose of creating a concrete and actionable guide, we will use the hypothetical example of a novel compound, "IND-SULFON," a this compound derivative designed as a selective Tropomyosin Receptor Kinase (TRK) inhibitor. The TRK family of receptor tyrosine kinases (TRKA, TRKB, TRKC) are clinically validated targets, with oncogenic fusions of their encoding genes (NTRK1, NTRK2, NTRK3) driving a variety of adult and pediatric cancers.[4]
This guide will compare IND-SULFON's validation pathway against two FDA-approved pan-TRK inhibitors, Larotrectinib and Entrectinib, which serve as the current standard of care.[5][6][7]
The Strategic Imperative: Causality in Preclinical Model Selection
Recommended Model: For IND-SULFON, the subcutaneous xenograft model using a human cancer cell line with a documented NTRK gene fusion is the gold standard. The KM12 human colon cancer cell line, which expresses a TPM3-NTRK1 fusion protein, is an excellent and well-documented choice.[8] This model ensures that any observed anti-tumor activity can be directly attributed to the inhibition of the TRKA fusion protein.
Logical Framework for Model Selection
Caption: Logical flow for selecting a relevant in vivo model.
Comparative Efficacy Study Design
To establish therapeutic potential, IND-SULFON must be benchmarked against the standard of care. This head-to-head comparison provides crucial context for interpreting the compound's activity.
Experimental Groups:
A robust study should include the following arms, with 8-10 animals per group to ensure statistical power:
-
Vehicle Control: To assess baseline tumor growth.
-
IND-SULFON: At least two dose levels (e.g., low and high dose) to establish a dose-response relationship.
-
Larotrectinib: Dosed according to established literature protocols.[5]
-
Entrectinib: Dosed according to established literature protocols.[9][10]
Key Efficacy Endpoints:
-
Tumor Volume: Measured 2-3 times weekly using calipers (Volume = 0.5 x Length x Width²).
-
Tumor Growth Inhibition (TGI): Calculated at the end of the study.
-
Body Weight: Measured 2-3 times weekly as a primary indicator of toxicity.
-
Survival: Kaplan-Meier analysis if the study includes a survival endpoint.
Data Presentation: A Comparative Overview
All quantitative data should be summarized for clear comparison.
| Compound | Dose Regimen | Mean TGI (%) | Mean Body Weight Change (%) | Statistical Significance (p-value vs. Vehicle) |
| Vehicle | N/A | 0% | +5% | N/A |
| IND-SULFON (Low Dose) | e.g., 30 mg/kg, PO, BID | Experimental Data | Experimental Data | <0.05 |
| IND-SULFON (High Dose) | e.g., 60 mg/kg, PO, BID | Experimental Data | Experimental Data | <0.001 |
| Larotrectinib | Literature-based | Experimental Data | Experimental Data | <0.001 |
| Entrectinib | 60 mg/kg, PO, BID[10][11] | Experimental Data | Experimental Data | <0.001 |
Experimental Protocols: Ensuring Self-Validating Systems
Trustworthiness in preclinical data comes from meticulous, repeatable protocols. The following sections detail the essential workflows.
Protocol 1: Subcutaneous Xenograft Tumor Model
This protocol is the cornerstone of the efficacy study.
Objective: To establish and evaluate the anti-tumor activity of IND-SULFON in a TRK-driven cancer model.
Materials:
-
KM12 human colorectal cancer cells
-
6-8 week old female athymic nude mice
-
Matrigel (BD Biosciences)
-
Sterile PBS, cell culture medium, syringes, calipers
Procedure:
-
Cell Preparation: Culture KM12 cells under standard conditions. On the day of implantation, harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁸ cells/mL.
-
Animal Inoculation: Subcutaneously inject 0.1 mL of the cell suspension (1 x 10⁷ cells) into the right flank of each mouse.[11]
-
Tumor Growth Monitoring: Allow tumors to grow. Begin caliper measurements 7-10 days post-inoculation.
-
Randomization: When average tumor volume reaches 150-200 mm³, randomize animals into the treatment groups detailed above. This step is critical to prevent bias.
-
Dosing: Administer compounds or vehicle via the specified route (e.g., oral gavage, PO) and schedule for the duration of the study (typically 21-28 days).
-
Data Collection: Measure tumor volume and body weight 2-3 times per week. Observe animals daily for any clinical signs of toxicity.
-
Endpoint: Euthanize animals when tumors reach the predetermined endpoint size (e.g., 2000 mm³), or if significant toxicity is observed, in accordance with IACUC guidelines.
Protocol 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis
This study links drug exposure to target engagement and downstream pathway modulation. It answers the question: "Does the drug reach the tumor at sufficient concentrations to inhibit its target?"
Workflow for PK/PD Assessment
Caption: Integrated workflow for PK/PD analysis.
Procedure:
-
Study Setup: Use a satellite group of tumor-bearing mice from the efficacy study.
-
Dosing: Administer a single dose of IND-SULFON.
-
Sample Collection: At various time points post-dose (e.g., 1, 2, 4, 8, 24 hours), collect blood samples (for PK) and harvest tumor tissue (for PD).
-
PK Analysis: Process blood to plasma and quantify the concentration of IND-SULFON using a validated LC-MS/MS method.[12]
-
PD Analysis: Prepare tumor lysates and perform Western blot analysis to measure the phosphorylation status of key proteins in the TRK signaling pathway.[10][13]
-
Direct Target: Phospho-TRKA (p-TRKA)
-
Downstream Pathways: Phospho-AKT (p-AKT) and Phospho-ERK (p-ERK)[4]
-
A successful result shows that as the concentration of IND-SULFON in the plasma rises and falls, there is a corresponding decrease and recovery in the levels of p-TRKA, p-AKT, and p-ERK in the tumor tissue. This provides direct evidence of target engagement in vivo.[10]
Conclusion: Synthesizing a Go/No-Go Decision
The culmination of these studies provides a multi-faceted view of the compound's therapeutic potential. An ideal profile for IND-SULFON would show:
-
Superior or Equivalent Efficacy: Tumor growth inhibition comparable to or better than Larotrectinib and Entrectinib.
-
Favorable Safety Profile: Minimal body weight loss and no adverse clinical signs at therapeutic doses.
-
Robust PK/PD Correlation: Clear evidence of target engagement in the tumor at exposures achievable with well-tolerated doses.
This comprehensive, data-driven approach ensures that decisions regarding the further development of a this compound compound are based on rigorous scientific evidence, validating its therapeutic efficacy in a clinically relevant setting.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tropomyosin receptor kinase A - Wikipedia [en.wikipedia.org]
- 7. fda.gov [fda.gov]
- 8. Toward in vivo proof of binding of 18F-labeled inhibitor [18F]TRACK to peripheral tropomyosin receptor kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Entrectinib is a potent inhibitor of Trk-driven neuroblastomas in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparative Docking of Indazole Derivatives in Kinase Active Sites
Introduction: Targeting Kinases with a Privileged Scaffold
Protein kinases are a cornerstone of cellular signaling, regulating a vast array of processes from growth and proliferation to metabolism and apoptosis. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most intensively pursued target classes in drug discovery.[1] Within the arsenal of kinase inhibitors, molecules built around the indazole scaffold have emerged as a "privileged structure."[2][3] This bicyclic aromatic heterocycle is a versatile ATP-mimetic, adept at forming critical hydrogen bonds with the kinase hinge region, the anchor point for ATP binding.[3] The clinical success of indazole-based drugs such as Pazopanib (VEGFR inhibitor) and Axitinib (VEGFR inhibitor) validates the therapeutic potential of this chemical class.[4][5]
To rationally design the next generation of indazole-based therapeutics, computational methods are indispensable.[6] Molecular docking , in particular, is a powerful in silico technique that predicts the binding orientation and affinity of a small molecule within a protein's active site.[7] It allows us to visualize interactions at an atomic level, generate hypotheses to explain structure-activity relationships (SAR), and prioritize compounds for synthesis, thereby accelerating the drug discovery pipeline.[1]
This guide provides a comprehensive framework for conducting and interpreting comparative docking studies of indazole derivatives against multiple kinase targets. Moving beyond a simple procedural list, we will explore the causality behind experimental choices, establish self-validating protocols, and present a comparative analysis grounded in verifiable data, empowering researchers to leverage this computational approach with scientific rigor.
Part 1: Strategic Planning for a Comparative Docking Study
A successful docking study begins not with the software, but with a clear strategic plan. The choices made here will dictate the quality and relevance of the final results.
The Indazole Core: An Ideal Hinge-Binder
The power of the indazole scaffold lies in its structural mimicry of the adenine portion of ATP. The nitrogen atoms in the pyrazole ring are perfectly positioned to act as hydrogen bond donors and acceptors, forming key interactions with the backbone amide and carbonyl groups of the kinase hinge region.[3] This anchoring interaction is the foundation of its inhibitory activity. The rest of the scaffold provides a rigid core from which substituents can be projected into adjacent hydrophobic pockets and solvent-exposed regions, allowing for the fine-tuning of potency and selectivity.[2]
Selecting Kinase Targets for Comparison
The choice of kinase targets should be hypothesis-driven. A comparative study might aim to:
-
Assess Selectivity: Docking a single indazole derivative into a panel of kinases (e.g., VEGFR, EGFR, SRC, ABL) can help predict its selectivity profile and potential off-target effects.
-
Understand SAR across a Family: Comparing the docking of a series of analogs into a single kinase target (e.g., various substituted indazoles into VEGFR-2) can elucidate the structural requirements for potent inhibition.[4][8]
-
Explore Binding Mode Plasticity: Docking the same ligand into different conformational states of a single kinase (e.g., DFG-in vs. DFG-out) can reveal how protein dynamics influence binding.
For this guide, we will consider a comparative study involving Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Extracellular signal-regulated kinase 2 (ERK2), two clinically relevant kinases against which indazole inhibitors have shown activity.[4][9]
Choosing the Right Docking Software: A Comparative Overview
No single docking program is perfect for every scenario. The choice involves a trade-off between scoring function accuracy, conformational sampling algorithms, and computational speed.[7]
| Software | Sampling Algorithm | Scoring Function Principle | Key Strengths | Considerations |
| AutoDock Vina | Iterated Local Search Global Optimizer | Empirical & Knowledge-Based | Fast, widely used, open-source, good for virtual screening.[10] | Simplified scoring function; may require more post-docking analysis. |
| Glide (Schrödinger) | Hierarchical Filters & Exhaustive Search | Empirical (GlideScore) | High accuracy, good at reproducing crystal poses, integrated drug discovery suite.[7] | Commercial license required; computationally more intensive than Vina. |
| GOLD | Genetic Algorithm | Empirical (GoldScore, ChemScore) | Excellent handling of ligand flexibility and rotatable bonds.[7] | Can be slower; parameter setup can be complex for beginners. |
For this guide, we will use AutoDock Vina as our primary example due to its accessibility and efficiency, while discussing results in a comparative context.
Part 2: Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines a self-validating system for a robust molecular docking experiment. The key is to ensure that each step is performed meticulously to minimize propagated errors.
Mandatory Visualization: Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Step-by-Step Methodology
1. Target Protein Preparation
-
Rationale: The quality of the initial protein structure is paramount. It must be cleaned to remove non-essential molecules and prepared to be chemically correct for the simulation.
-
Protocol:
-
Obtain Structure: Download the crystal structure of your target kinase from the Protein Data Bank (PDB). For example, VEGFR-2 complexed with Sunitinib (PDB ID: 4AGD) and ERK2 (PDB ID: 4QTB).[4]
-
Clean Structure: Using software like UCSF Chimera or Schrödinger Maestro, remove all water molecules, co-solvents, and any non-essential ligands.
-
Prepare Protein: Add polar hydrogens, assign partial charges (e.g., using the Gasteiger method), and repair any missing side chains or loops if necessary. Save the prepared protein as a .pdbqt file for AutoDock Vina.
-
2. Ligand Preparation
-
Rationale: The ligand must be converted to a 3D structure and its energy minimized to ensure a realistic starting conformation. A poor initial ligand geometry can lead to incorrect docking poses.
-
Protocol:
-
Create 2D Structure: Draw your indazole derivative using chemical drawing software like ChemDraw or MarvinSketch.
-
Convert to 3D: Use a program like Open Babel or Avogadro to generate a 3D structure.
-
Energy Minimization: Perform energy minimization using a suitable force field (e.g., MMFF94). This step relaxes the structure to a low-energy conformation.[10]
-
Save in Correct Format: Save the final 3D structure as a .pdbqt file, defining the rotatable bonds.
-
3. Docking Simulation (AutoDock Vina)
-
Rationale: This step involves defining the search space for the docking algorithm and running the simulation to generate potential binding poses.
-
Protocol:
-
Define the Grid Box: The grid box defines the three-dimensional space where the docking algorithm will search for binding poses. It is critical to center this box on the active site. The most reliable way to do this is to center it on the position of the co-crystallized ligand in the original PDB file. A typical size is 25x25x25 Å.
-
Configure Docking Parameters: Create a configuration file specifying the paths to the prepared protein and ligand, the center and size of the grid box, and the exhaustiveness parameter (higher values increase search thoroughness at the cost of time; 8 is a good starting point).
-
Run Vina: Execute the AutoDock Vina simulation from the command line. Vina will output a file containing the predicted binding poses, ranked by their binding affinity scores in kcal/mol.[11]
-
4. Protocol Validation and Pose Analysis
-
Rationale: Before docking novel compounds, the protocol must be validated. The most common method is to re-dock the co-crystallized ligand into its own receptor. A successful protocol should reproduce the experimentally observed binding pose.
-
Protocol:
-
Re-docking: Extract the co-crystallized ligand from the original PDB file (e.g., Sunitinib from 4AGD), prepare it as described in Step 2, and dock it back into its receptor using the exact same protocol.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand onto the original crystal structure pose. Calculate the Root-Mean-Square Deviation (RMSD) for the heavy atoms. An RMSD value below 2.0 Å is generally considered a successful validation. [10][12]
-
Analyze Poses: Once the protocol is validated, analyze the results for your novel indazole derivatives. Use visualization software (e.g., PyMOL, Discovery Studio) to inspect the top-scoring poses. Identify key interactions like hydrogen bonds, hydrophobic contacts, and pi-stacking.
-
Part 3: Comparative Analysis and Data Interpretation
With validated results for multiple kinases, the comparative analysis can begin. This is where raw data is translated into actionable scientific insights.
Quantitative Data Summary
The primary quantitative output from docking is the binding affinity or score. This data should be tabulated for clear comparison. Experimental data, such as IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%), should be included whenever available to ground the computational predictions.[11]
Table 1: Comparative Docking Scores and Experimental Activity
| Compound | Kinase Target | Docking Score (kcal/mol) - Vina | Predicted Key H-Bonds (Hinge) | Experimental IC50 (nM) | Reference |
|---|---|---|---|---|---|
| Pazopanib | VEGFR-2 | -9.2 | Cys919, Glu917 | 30 | [8] |
| Axitinib | VEGFR-2 | -9.0 | Cys919 | 0.2 | [4] |
| Compound X | VEGFR-2 | -8.5 | Cys919 | 57.9 | [8] |
| Compound X | ERK2 | -7.8 | Met108 | 150 |[9] |
Note: Data is representative and compiled from multiple sources for illustrative purposes.
Mandatory Visualization: Key Binding Interactions
Caption: Logical relationship of indazole inhibitor binding in a kinase active site.
Structure-Activity Relationship (SAR) Insights
By comparing the docking poses and scores of different indazole derivatives, we can build a robust SAR model.
-
Hinge Binding is Essential: Across all active compounds, the indazole core consistently forms two or three hydrogen bonds with the kinase hinge region. Loss of these interactions dramatically reduces predicted affinity.
-
Substituents Drive Potency and Selectivity: As shown in the diagram above, the substituents at different positions on the indazole ring explore distinct sub-pockets.
-
A group extending into the deep hydrophobic pocket (often occupied by the adenine ribose) can significantly enhance potency. The nature of this group (size, shape, hydrophobicity) is a key determinant of affinity.
-
Substituents pointing towards the solvent-exposed region can be modified to improve pharmacokinetic properties like solubility. These groups can also interact with residues outside the conserved ATP pocket, providing a powerful handle for achieving selectivity between different kinases.[8]
-
For instance, a comparative docking of a series of indazole-amides into ERK1/2 revealed that specific substitutions on the amide's phenyl ring were crucial for achieving high potency, likely by optimizing interactions in a nearby hydrophobic pocket.[9] Similarly, studies on VEGFR-2 have shown that bulky hydrophobic groups on the indazole ring are not well-tolerated, whereas groups capable of forming hydrogen bonds in the solvent-front region can enhance activity.[8]
Conclusion: From In Silico Models to Rational Drug Design
Comparative molecular docking is a scientifically rigorous approach that provides invaluable insights into the binding of indazole derivatives to their kinase targets. It is far more than a simple screening tool; it is a hypothesis-generating engine. By systematically comparing binding modes, scores, and interactions across different ligands and targets, we can decode the complex structure-activity relationships that govern inhibitor potency and selectivity.
This guide has provided a framework for conducting such studies with the necessary scientific integrity, from careful planning and protocol validation to in-depth data analysis. When integrated with experimental validation, these computational models empower researchers to move beyond trial-and-error, enabling the rational, structure-guided design of novel and more effective kinase inhibitors.
References
- 1. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Rapid Identification of Inhibitors and Prediction of Ligand Selectivity for Multiple Proteins: Application to Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-(Methylsulfonyl)-1H-indazole
As researchers and developers in the pharmaceutical and life sciences sectors, our commitment to innovation is matched by our responsibility to ensure laboratory safety and environmental stewardship. The proper management and disposal of chemical reagents are not merely procedural; they are a cornerstone of professional integrity and operational excellence. This guide provides a comprehensive, in-depth protocol for the safe disposal of 5-(Methylsulfonyl)-1H-indazole, grounded in established safety data and best practices for hazardous waste management.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the known hazards of structurally similar indazole and imidazole compounds necessitate that it be handled as a hazardous substance.[1][2][3] The procedures outlined herein are based on the hazard profile of analogous chemicals, ensuring a conservative and safety-first approach.
Part 1: Hazard Profile & Risk Assessment
Understanding the intrinsic hazards of a compound is the foundation of its safe management. Based on data for closely related compounds, this compound must be treated as a substance with significant health risks.[1] The causality behind the stringent disposal protocols is directly linked to this hazard profile.
| Hazard Category | GHS Classification (Inferred) | Associated Risks & Rationale |
| Acute Toxicity | Category 4, Oral (H302) | Harmful if swallowed.[1] Ingestion can lead to significant adverse health effects, mandating careful handling to prevent oral intake. |
| Skin Corrosion | Category 1C (H314) | Causes severe skin burns and eye damage.[1] The corrosive nature requires robust personal protective equipment to prevent irreversible tissue damage. |
| Eye Damage | Category 1 (H318) | Causes serious eye damage.[1] This necessitates mandatory eye protection, as even minor exposure can have severe consequences. |
| Reproductive Toxicity | Category 1B (H360) | May damage fertility or the unborn child.[1] This classification requires strict containment and handling protocols to prevent any exposure, particularly for personnel of reproductive age. |
Part 2: Essential Safety & Handling Precautions
Before initiating any disposal procedures, the following safety measures must be implemented to create a self-validating system of protection.
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound, including weighing, solution preparation, and waste consolidation, must be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[2]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a full-face shield. Standard safety glasses are insufficient due to the risk of severe eye damage.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or perforation before use. Contaminated gloves must be disposed of as hazardous waste.
-
Body Protection: A fully buttoned, long-sleeved laboratory coat is mandatory to protect against skin contact.[3]
-
Respiratory Protection: If there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator is required.
Part 3: Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream from the point of generation to its final removal by a licensed contractor.[4][5][6] Under no circumstances should this chemical or its containers be disposed of in general trash or down the sanitary sewer.[6][7]
Step 1: Waste Characterization and Segregation
The first and most critical step is to correctly identify and segregate the waste.
-
Principle of Segregation: To prevent dangerous chemical reactions, waste containing this compound must be kept separate from other waste streams, particularly acids, bases, and strong oxidizing agents.[4][8]
-
Waste Streams: Create distinct, clearly labeled waste containers for:
-
Solid this compound waste.
-
Solutions containing this compound (e.g., halogenated or non-halogenated solvents).
-
Contaminated labware (e.g., pipette tips, weighing papers, gloves).
-
Step 2: Waste Collection and Container Management
-
Container Selection: Use only compatible, leak-proof containers in good condition, equipped with a secure, tight-fitting lid.[8][9] For liquid waste, ensure the container material is appropriate for the solvent used.
-
Labeling: This is a critical control point. Every waste container must be clearly and indelibly labeled with:
-
Procedure:
-
Collect all waste directly into the designated, pre-labeled container.
-
Keep the container closed at all times except when actively adding waste.[3][8]
-
Do not overfill containers; a maximum of 90% capacity is recommended to allow for vapor expansion and prevent spills.[9][10]
-
Store the primary waste container within a larger, chemically resistant secondary containment bin to mitigate potential leaks.[3]
-
Step 3: Disposal of Contaminated Materials and Empty Containers
-
Solid Labware: Items such as gloves, weighing paper, and absorbent pads contaminated with the compound are considered hazardous waste and must be collected in a designated, sealed container.[6][10]
-
Empty Original Containers: The original reagent bottle is not truly empty. It must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[9]
-
Crucially, the first rinseate is considered acutely hazardous waste and must be collected and added to the appropriate liquid waste container. [9]
-
Subsequent rinses should also be collected as hazardous waste.
-
Only after being properly decontaminated can the container be recycled or disposed of as non-hazardous waste, following institutional guidelines.[11]
-
Step 4: Temporary Storage and Final Disposal
-
Storage: Store sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.[7]
-
Professional Disposal: The ultimate disposal of this compound must be handled by a licensed environmental waste management company.[6] Contact your institution's Environmental Health & Safety (EHS) department to arrange for a scheduled pickup.[7]
Part 4: Spill Management Protocol
In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or if you feel unwell.
-
Secure the Area: Restrict access to the spill area. Remove all ignition sources.
-
Don PPE: Before attempting any cleanup, don the full PPE detailed in Part 2.
-
Containment: For solid spills, carefully cover the material with a plastic sheet to minimize dust generation. For liquid spills, surround the area with an absorbent material from a chemical spill kit.[6]
-
Cleanup:
-
Solid Spills: Gently sweep or scoop the material into a designated hazardous waste container. Avoid any actions that could create dust.[6]
-
Liquid Spills: Use an inert, absorbent material (e.g., vermiculite or sand) to absorb the spill. Collect the contaminated absorbent material and place it in a sealed hazardous waste container.[6]
-
-
Decontamination: Clean the spill area thoroughly with soap and water or an appropriate decontaminating agent.[6] Collect all cleaning materials as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.
Part 5: Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound, from generation to final disposition.
Caption: Disposal workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. benchchem.com [benchchem.com]
- 10. Laboratory waste disposal • Chemistry • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(Methylsulfonyl)-1H-indazole
As researchers and drug development professionals, our work with novel chemical entities demands a rigorous, proactive approach to safety. Handling compounds like 5-(Methylsulfonyl)-1H-indazole, a specialized heterocyclic compound, requires more than just a standard lab coat and gloves. It necessitates a risk-based safety protocol grounded in the compound's structure, physical form, and the specific procedures being performed. This guide provides an in-depth operational plan for the safe handling of this compound, emphasizing not just what PPE to use, but why it's necessary.
Hazard Assessment: A Structure-Based Approach
Since comprehensive toxicological data for this compound is not extensively published, we must adopt the principle of prudent practice by inferring potential hazards from its constituent chemical moieties. An employer must conduct a thorough hazard assessment to determine the necessary PPE for their employees.[1][2][3]
-
1H-Indazole Core: The indazole ring is a bicyclic heteroaromatic system. Many indazole derivatives are pharmacologically active, suggesting they can interact with biological systems.[4][5] Some have been investigated as kinase inhibitors and synthetic cannabinoid receptor agonists, indicating a potential for systemic effects if absorbed.[4][6] Skin contact, inhalation, or ingestion are all potential exposure routes.
-
Methylsulfonyl Group (-SO₂CH₃): This is a sulfone group. While the simplest sulfone, dimethyl sulfone (MSM), has very low toxicity, the sulfonyl group is electron-withdrawing and increases the polarity of the molecule.[7][8][9] In powdered form, compounds containing this group can be respiratory irritants.[10]
-
Physical Form: As a crystalline solid, the primary physical hazard is the potential for generating fine dust during handling (e.g., weighing, transferring).[11][12] This dust can be easily inhaled or can contaminate surfaces, leading to unintentional skin contact.
Based on this analysis, we must assume this compound is, at a minimum, a skin and eye irritant, potentially harmful if inhaled or ingested, and has unknown systemic toxicity. Therefore, the core safety directive is to prevent all direct contact and aerosol inhalation.
The Hierarchy of Controls: PPE as the Final Safeguard
Before discussing PPE, it is critical to remember that it is the last line of defense. The most effective safety measures are engineering and administrative controls.[13][14]
-
Engineering Controls: Whenever possible, handle solid this compound within a certified chemical fume hood or a powder containment balance enclosure.[11][14][15] This is the most effective way to control airborne dust.
-
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs). Ensure all personnel are trained on the specific hazards and handling techniques for this compound.[16] Keep quantities to the minimum required for the experiment.
Core PPE Protocol: A Task-Based Approach
The selection of PPE must be tailored to the specific task being performed.[17] A one-size-fits-all approach is insufficient. The following table outlines the recommended PPE based on common laboratory operations.
| Laboratory Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed container) | ANSI Z87.1 Safety Glasses | Nitrile Gloves (single pair) | Lab Coat | Not required |
| Weighing & Transferring Solids (In fume hood/enclosure) | ANSI Z87.1 Safety Goggles | Double Nitrile Gloves | Lab Coat | Not required |
| Weighing & Transferring Solids (On open bench - Not Recommended ) | Safety Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | N95 Respirator (fit-tested) |
| Preparing Solutions (In fume hood) | Safety Goggles | Double Nitrile Gloves | Lab Coat | Not required |
| Conducting Reactions/Workup (In solution) | ANSI Z87.1 Safety Glasses | Nitrile Gloves (single pair) | Lab Coat | Not required |
| Spill Cleanup (Solid Powder) | Safety Goggles & Face Shield | Heavy-duty Nitrile or Butyl Rubber Gloves | Lab Coat or Chemical Apron | N95 Respirator (fit-tested) |
Deep Dive: Justification and Selection Criteria
4.1. Eye and Face Protection
-
Safety Glasses: For low-risk tasks like handling solutions, ANSI Z87.1-rated safety glasses with side shields offer adequate protection from minor splashes.[13][18]
-
Chemical Goggles: When handling the solid powder, goggles are mandatory. They form a seal around the eyes, protecting against fine airborne particulates that can easily bypass safety glasses.[2]
-
Face Shield: A face shield should be worn in addition to goggles when there is a significant splash hazard or when weighing powders on an open bench.[2][13] It provides a critical extra layer of protection for the entire face.
4.2. Hand Protection: The Critical Barrier No single glove material protects against all chemicals.[17][19][20] For a novel compound like this compound, glove selection must be conservative.
-
Material: Nitrile gloves are the preferred choice for incidental contact due to their superior chemical resistance compared to latex and their tendency to tear visibly when punctured.[21]
-
Double Gloving: When weighing the solid or preparing stock solutions, double gloving is essential. This practice provides a significant safety margin. If the outer glove becomes contaminated, it can be removed without exposing the skin. The inner glove protects the hand during the removal of the contaminated outer glove.
-
Inspection: Always inspect gloves for rips or punctures before use.[20][22] After handling the chemical, remove gloves using the proper technique to avoid contaminating your skin.[22] Always wash hands thoroughly after removing gloves.[23]
4.3. Body Protection A standard flame-resistant lab coat, fully buttoned with sleeves rolled down, is the minimum requirement to protect skin and personal clothing from contamination.[2][13] For large-scale operations or spill cleanup, a chemical-resistant apron over the lab coat provides additional protection.
4.4. Respiratory Protection If engineering controls like a fume hood are not feasible for weighing operations (which is strongly discouraged), respiratory protection is required. An N95 respirator is the minimum level of protection against fine chemical dust. All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation and annual fit-testing, as mandated by OSHA.[1][2]
Procedural Discipline: Donning, Doffing, and Disposal
The sequence of putting on (donning) and taking off (doffing) PPE is as important as its selection to prevent cross-contamination.
Proper disposal is crucial to prevent secondary exposure.
-
Contaminated Gloves, Bench Paper, and Wipes: These items should be considered hazardous waste. Place them immediately into a designated, sealed, and clearly labeled hazardous waste container within the fume hood.
-
Empty Stock Bottles: Rinse the empty container three times with a suitable solvent. Collect the rinsate as hazardous waste. Deface the label on the empty, rinsed container before disposing of it in the appropriate solid waste stream (e.g., glass disposal).
-
Chemical Waste: All solutions and excess solid this compound must be disposed of as hazardous chemical waste according to your institution's and local regulations.[24] Never pour heterocyclic compounds down the drain.[25][26][27] They should be collected in a properly labeled, sealed waste container.
Conclusion
The safe handling of this compound is predicated on a comprehensive understanding of its potential risks, derived from its chemical structure, and the disciplined application of a multi-layered safety strategy. By prioritizing engineering controls and adhering to the task-specific PPE protocols outlined in this guide, researchers can effectively minimize their risk of exposure and maintain a safe laboratory environment. Always consult your institution's Chemical Hygiene Plan and Environmental Health and Safety department for specific guidance.[15]
References
- 1. clarionsafety.com [clarionsafety.com]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists: From Horizon Scanning to Notification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral developmental toxicity study of methylsulfonylmethane in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methylsulfonylmethane - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Page loading... [wap.guidechem.com]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. fishersci.com [fishersci.com]
- 13. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 14. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 15. labequipmentdirect.com [labequipmentdirect.com]
- 16. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 17. CCOHS: Chemical Protective Clothing - Glove Selection [ccohs.ca]
- 18. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Guidelines for the selection of gloves for the workplace. NIOSH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. downloads.regulations.gov [downloads.regulations.gov]
- 21. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. gz-supplies.com [gz-supplies.com]
- 24. ptb.de [ptb.de]
- 25. Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts | MDPI [mdpi.com]
- 26. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 27. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
